Product packaging for 2-bromo-N-methyl-N-phenylacetamide(Cat. No.:CAS No. 29182-97-6)

2-bromo-N-methyl-N-phenylacetamide

Cat. No.: B1328926
CAS No.: 29182-97-6
M. Wt: 228.09 g/mol
InChI Key: YLDILLQKQASWBA-UHFFFAOYSA-N
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Description

2-bromo-N-methyl-N-phenylacetamide is a useful research compound. Its molecular formula is C9H10BrNO and its molecular weight is 228.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10BrNO B1328926 2-bromo-N-methyl-N-phenylacetamide CAS No. 29182-97-6

Properties

IUPAC Name

2-bromo-N-methyl-N-phenylacetamide
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InChI

InChI=1S/C9H10BrNO/c1-11(9(12)7-10)8-5-3-2-4-6-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDILLQKQASWBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80183441
Record name Acetanilide, 2-bromo-N-methyl-
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Molecular Weight

228.09 g/mol
Source PubChem
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CAS No.

29182-97-6
Record name 2-Bromo-N-methyl-N-phenylacetamide
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Record name Acetanilide, 2-bromo-N-methyl-
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Record name Acetanilide, 2-bromo-N-methyl-
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-bromo-N-methyl-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the synthesis of 2-bromo-N-methyl-N-phenylacetamide, a key intermediate in various chemical and pharmaceutical research applications. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway.

Core Synthesis Pathway

The primary and most direct synthesis route for this compound involves the acylation of N-methylaniline with bromoacetyl bromide. This reaction is a nucleophilic acyl substitution where the secondary amine (N-methylaniline) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the bromoacetyl bromide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen bromide byproduct formed during the reaction, driving the equilibrium towards the product.

Reaction Scheme:

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from N-methylaniline and bromoacetyl bromide.

ParameterValueReference
Reactants N-methylaniline, Bromoacetyl bromide, Triethylamine[1]
Solvent Ethyl acetate[1]
Reaction Temperature 0 - 25 °C[1]
Reaction Time 0.5 hours[1]
Yield Quantitative (100%)[1]
Product CAS Number 29182-97-6[1][2]
Product Molecular Formula C9H10BrNO[1][2]
Product Molecular Weight 228.09 g/mol [1]

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

  • N-methylaniline

  • Bromoacetyl bromide

  • Triethylamine

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve N-methylaniline in ethyl acetate.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine to the cooled solution.

  • Slowly add bromoacetyl bromide dropwise to the stirred solution over a period of 15 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature (approximately 25 °C) and stir for an additional 30 minutes.[1]

  • Filter the reaction mixture to remove the triethylammonium bromide salt formed.

  • Wash the filtrate with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The product, this compound, is obtained in quantitative yield.[1] Further purification can be achieved by recrystallization if necessary.

Synthesis Pathway Visualization

The following diagram illustrates the logical flow of the synthesis process for this compound.

Synthesis_Pathway NMA N-Methylaniline Reaction Acylation Reaction (0-25°C, 0.5h) NMA->Reaction BAB Bromoacetyl bromide BAB->Reaction TEA Triethylamine TEA->Reaction Solvent Ethyl Acetate Solvent->Reaction Filtration Filtration Reaction->Filtration Workup Aqueous Workup Filtration->Workup Drying Drying Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Product This compound Evaporation->Product

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-bromo-N-methyl-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-N-methyl-N-phenylacetamide is a halogenated amide derivative with potential applications in organic synthesis and medicinal chemistry. Its structure, incorporating a reactive bromine atom and an N-methyl-N-phenylacetamide moiety, makes it a versatile building block for the synthesis of more complex molecules. This document provides a comprehensive overview of its physicochemical properties, synthetic methodologies, and analytical characterization.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a crucial reference for its handling, characterization, and application in research and development.

PropertyValueSource
Chemical Formula C₉H₁₀BrNO[1]
Molecular Weight 228.09 g/mol [2][3]
CAS Number 29182-97-6[1]
IUPAC Name This compound[1]
Synonyms N-Methyl-α-bromoacetanilide, 2-Bromo-N-methylacetanilide, N-Methyl-N-phenyl-2-bromoacetamide[2]
Melting Point 46.8-47.3 °C[2][3], 85.03 °C[4]
Boiling Point 277.3 ± 23.0 °C at 760 mmHg[2], 311.52 °C[4]
Density 1.478 ± 0.06 g/cm³[3], 1.43 g/cm³[4]
Water Solubility 1196.89 mg/L[4]
Appearance White to light yellow powder/crystal
XLogP3 1.77[2]
Topological Polar Surface Area 20.3 Ų[2]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the acylation of N-methylaniline with a bromoacetyl halide. A general experimental protocol is outlined below.

Synthesis of this compound

Materials:

  • N-methylaniline

  • Bromoacetyl bromide (or bromoacetyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or other suitable base

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: A solution of N-methylaniline (1.0 equivalent) in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath to 0 °C.

  • Addition of Base: Triethylamine (1.1 equivalents) is added to the stirred solution.

  • Acylation: A solution of bromoacetyl bromide (1.05 equivalents) in anhydrous dichloromethane is added dropwise to the reaction mixture via the addition funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Workup: Upon completion, the reaction mixture is washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.

The following diagram illustrates the general workflow for the synthesis of this compound.

G Synthesis Workflow for this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification N_methylaniline N-methylaniline Reaction_Vessel Reaction at 0°C to RT N_methylaniline->Reaction_Vessel Bromoacetyl_bromide Bromoacetyl Bromide Bromoacetyl_bromide->Reaction_Vessel Base Triethylamine Base->Reaction_Vessel Solvent Dichloromethane Solvent->Reaction_Vessel Washing Aqueous Wash Reaction_Vessel->Washing Drying Drying Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Product This compound Chromatography->Product G Logical Workflow for Biological Activity Screening start Synthesized Compound (this compound) in_vitro In Vitro Screening (e.g., Enzyme Assays, Cell-based Assays) start->in_vitro hit_id Hit Identification in_vitro->hit_id hit_id->start Inactive lead_opt Lead Optimization hit_id->lead_opt Active in_vivo In Vivo Studies (Animal Models) lead_opt->in_vivo tox Toxicology Studies in_vivo->tox clinical Clinical Trials tox->clinical

References

An In-depth Technical Guide to 2-bromo-N-methyl-N-phenylacetamide (CAS Number: 29182-97-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-bromo-N-methyl-N-phenylacetamide (CAS No. 29182-97-6), a versatile chemical intermediate. The document details its chemical and physical properties, established synthesis methodologies, and its application as a precursor in the development of pharmaceuticals and agrochemicals. Due to a lack of available data in scientific literature, this guide will not cover the intrinsic biological activity or associated signaling pathways of the title compound itself. Instead, it will focus on its role as a key building block in synthetic chemistry.

Chemical Identity and Physicochemical Properties

This compound is a halogenated acetamide derivative. Its core structure consists of a phenyl group and a methyl group attached to the nitrogen atom of an acetamide, with a bromine atom substituting one of the methyl protons of the acetyl group.

Table 1: Physicochemical and Identification Properties of this compound

PropertyValueReference
CAS Number 29182-97-6[1]
Molecular Formula C₉H₁₀BrNO[1]
Molecular Weight 228.09 g/mol [1]
IUPAC Name This compound[1]
Physical State Solid
InChI InChI=1S/C9H10BrNO/c1-11(9(12)7-10)8-5-3-2-4-6-8/h2-6H,7H2,1H3[1]
InChIKey YLDILLQKQASWBA-UHFFFAOYSA-N[2]
SMILES CN(C(=O)CBr)c1ccccc1

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as toxic if swallowed.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic chemistry reactions. The two primary routes are the Wohl-Ziegler reaction and the Schotten-Baumann reaction.[2]

Synthesis_Pathways cluster_0 Wohl-Ziegler Reaction cluster_1 Schotten-Baumann Reaction N-Methylacetanilide N-Methylacetanilide Product_WZ This compound N-Methylacetanilide->Product_WZ + N-Bromosuccinimide N-Bromosuccinimide N-Bromosuccinimide Radical Initiator Radical Initiator Radical Initiator->Product_WZ initiates N-Methylaniline N-Methylaniline Product_SB This compound N-Methylaniline->Product_SB + Bromoacetyl chloride Bromoacetyl_chloride Bromoacetyl chloride Base Base Base->Product_SB in presence of

Caption: Primary synthetic routes to this compound.

Experimental Protocol: Synthesis of a Structurally Related Analogue

Reaction: Acylation of aniline with bromoacetyl bromide.

Materials:

  • Aniline

  • Bromoacetyl bromide

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of aniline (0.016 mol) in 40 mL of dichloromethane is cooled in an ice bath.

  • One equivalent of bromoacetyl bromide in 3 mL of dichloromethane is added dropwise to the cooled solution.

  • Following the addition of bromoacetyl bromide, 0.019 mol of triethylamine (TEA) is added.

  • The reaction mixture is allowed to warm to room temperature and stirred for 3 hours.

  • The mixture is then concentrated, and the residue is taken up in ethyl acetate.

  • The ethyl acetate solution is washed three times with water.

  • The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by crystallization from ethyl acetate to yield 2-bromo-N-phenylacetamide.

Applications as a Synthetic Intermediate

The primary utility of this compound in the scientific literature is as a reactive intermediate for the synthesis of more complex molecules with potential biological activity.

Synthesis of Agrochemicals

This compound is a key intermediate in the synthesis of the herbicide fenthiolamide. In a patented process, it is reacted with a salt of benzothiazolone to produce the final active ingredient.[4]

Synthesis of Potential Therapeutics for Alzheimer's Disease

In the context of medicinal chemistry, this compound has been utilized in the synthesis of potential agonists for the human presequence protease (hPreP).[5] The activation of hPreP is a therapeutic strategy for Alzheimer's disease. A brief experimental outline for its use is as follows:

  • A mixture of a thienopyrrolotriazinone derivative, this compound, potassium carbonate (K₂CO₃), and potassium iodide (KI) in acetonitrile (MeCN) is heated under reflux for 8 hours.[5] This reaction results in the alkylation of the thienopyrrolotriazinone with the acetamide moiety.[5]

Synthetic_Application Thienopyrrolotriazinone Thienopyrrolotriazinone Final_Product hPreP Agonist Precursor Thienopyrrolotriazinone->Final_Product Intermediate This compound Intermediate->Final_Product Alkylation Reagents K₂CO₃, KI, MeCN Reagents->Final_Product Reaction Conditions

Caption: Use as an intermediate in the synthesis of a potential hPreP agonist.

Biological Activity

There is currently no available scientific literature detailing the intrinsic biological activity, mechanism of action, or specific signaling pathway interactions of this compound. Its significance in a biological context is derived from its role as a building block for the synthesis of biologically active molecules.

Conclusion

This compound is a valuable and reactive chemical intermediate. While data on its direct biological effects are absent, its utility in the synthesis of agrochemicals and potential therapeutic agents is documented. This guide provides a summary of its known chemical properties, synthesis routes, and applications, serving as a foundational resource for researchers in synthetic and medicinal chemistry. Further research into this compound could focus on developing detailed and optimized synthesis protocols and exploring any potential, as yet unknown, biological activities.

References

Potential Applications of 2-Bromo-N-methyl-N-phenylacetamide in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-N-methyl-N-phenylacetamide is a versatile bifunctional molecule poised for significant applications in medicinal chemistry. Its unique structure, combining a reactive α-haloamide moiety with a modifiable N-aryl group, presents a valuable scaffold for the synthesis of a diverse array of potential therapeutic agents. This technical guide explores the prospective applications of this compound as a key building block in drug discovery, focusing on its utility in the synthesis of heterocyclic compounds and as an alkylating agent for targeted covalent inhibitors. Drawing parallels from structurally related N-phenylacetamide derivatives, this document outlines potential biological activities, detailed experimental protocols for derivatization, and workflows for screening and development.

Introduction: The N-Phenylacetamide Scaffold in Medicinal Chemistry

The N-phenylacetamide core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Derivatives of N-phenylacetamide have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anticonvulsant, and anti-cancer properties. The versatility of this scaffold lies in the facile modification of both the acyl and the aniline components, allowing for the fine-tuning of physicochemical properties and biological targets. The introduction of a bromine atom at the α-position, as in this compound, significantly enhances its synthetic utility, rendering the methylene group highly susceptible to nucleophilic substitution.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting its behavior in biological systems and for designing synthetic transformations.

PropertyValueReference
Molecular Formula C₉H₁₀BrNO[1]
Molecular Weight 228.09 g/mol [1]
CAS Number 29182-97-6[1]
Appearance Solid
IUPAC Name This compound[1]
SMILES CN(C(=O)CBr)c1ccccc1

Potential Applications in Medicinal Chemistry

Based on the known reactivity of α-haloamides and the biological profiles of related N-phenylacetamide derivatives, this compound holds potential in several key areas of drug discovery.

Versatile Intermediate for Heterocyclic Synthesis

The reactive carbon-bromine bond in this compound makes it an excellent precursor for the synthesis of various nitrogen-, sulfur-, and oxygen-containing heterocyclic systems. These heterocyclic moieties are ubiquitous in pharmaceuticals.

A potential synthetic workflow for generating a library of heterocyclic derivatives is outlined below.

G start This compound thiourea Thiourea start->thiourea Hantzsch Thiazole Synthesis aminothiophenol o-Aminothiophenol start->aminothiophenol Cyclocondensation hydrazine Hydrazine Derivatives start->hydrazine Cyclocondensation thiazole 2-Amino-thiazole Derivatives thiourea->thiazole benzothiazine 1,4-Benzothiazine Derivatives aminothiophenol->benzothiazine pyridazine Pyridazinone Derivatives hydrazine->pyridazine

Synthetic routes to heterocyclic compounds.
Precursor for Potential Antibacterial Agents

N-phenylacetamide derivatives have been reported to exhibit antibacterial activity. For instance, a series of 2-amino-N-(p-chlorophenyl)acetamide derivatives, synthesized from 2-bromo-N-(p-chlorophenyl)acetamide, showed moderate to high activity against various bacterial strains.[2] By analogy, derivatives of this compound could be synthesized and screened for antibacterial properties.

Table 2: Antibacterial Activity of Structurally Related 2-Amino-N-(p-chlorophenyl)acetamide Derivatives [2]

CompoundAmine MoietyInhibition Zone (mm) vs. S. aureusInhibition Zone (mm) vs. A. baumanniiInhibition Zone (mm) vs. P. aeruginosa
5a Butylamine151312
5b Octylamine181614
5c Piperidine201816
5d 3-Fluoroaniline222018
Scaffold for Anticancer Drug Discovery

The N-phenylacetamide scaffold has been explored for the development of anticancer agents. The potential mechanism of action for some derivatives involves the induction of apoptosis. This compound can serve as a starting material for the synthesis of novel compounds to be evaluated for their cytotoxic effects against various cancer cell lines.

G start This compound nucleophile Bio-nucleophile (e.g., Cys residue in protein) start->nucleophile Alkylation covalent_adduct Covalent Enzyme-Inhibitor Adduct nucleophile->covalent_adduct inhibition Enzyme Inhibition covalent_adduct->inhibition apoptosis Apoptosis inhibition->apoptosis cell_death Cancer Cell Death apoptosis->cell_death

Proposed mechanism of action for anticancer activity.

Experimental Protocols

The following are detailed, generalized experimental protocols for the synthesis and evaluation of derivatives of this compound, based on methodologies reported for analogous compounds.

General Procedure for the Synthesis of 2-Amino-N-methyl-N-phenylacetamide Derivatives

This protocol is adapted from the synthesis of 2-amino-N-(p-chlorophenyl)acetamide derivatives.[2]

Materials:

  • This compound

  • Appropriate primary or secondary amine (e.g., butylamine, piperidine)

  • Dichloromethane (DCM)

  • Saturated aqueous potassium carbonate (K₂CO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane.

  • Add the desired amine (1.2 eq) to the solution.

  • Add saturated aqueous potassium carbonate solution (2.0 eq).

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

General Protocol for In Vitro Antibacterial Screening (Disc Diffusion Method)

This protocol is based on the method described for screening 2-amino-N-(p-chlorophenyl)acetamide derivatives.[2]

Materials:

  • Synthesized 2-amino-N-methyl-N-phenylacetamide derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Acinetobacter baumannii, Pseudomonas aeruginosa)

  • Mueller-Hinton agar plates

  • Sterile filter paper discs (6 mm diameter)

  • Dimethyl sulfoxide (DMSO)

  • Standard antibiotic (e.g., tetracycline) as a positive control

  • Incubator (37 °C)

Procedure:

  • Prepare stock solutions of the test compounds in DMSO (e.g., 10 mg/mL).

  • Inoculate Mueller-Hinton agar plates with a standardized bacterial suspension to create a lawn of bacteria.

  • Impregnate sterile filter paper discs with a defined volume (e.g., 10 µL) of the test compound solutions.

  • Place the impregnated discs, along with a positive control (standard antibiotic) and a negative control (DMSO), onto the surface of the inoculated agar plates.

  • Incubate the plates at 37 °C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each disc.

Structure-Activity Relationship (SAR) Considerations

Based on studies of similar N-phenylacetamide series, the following SAR insights can be anticipated and should be explored when designing a library of derivatives from this compound:

  • Substitution on the Phenyl Ring: The electronic nature and position of substituents on the N-phenyl ring can significantly influence biological activity. Electron-withdrawing groups may enhance activity in some cases.

  • Nature of the Nucleophile: The properties of the amine or other nucleophile used to displace the bromide will dictate the physicochemical properties (e.g., lipophilicity, hydrogen bonding capacity) of the final compound, which in turn affects its biological activity and pharmacokinetic profile.

  • The N-Methyl Group: The presence of the N-methyl group, as opposed to an N-H, will prevent hydrogen bond donation and may influence the conformational preferences of the molecule, potentially impacting receptor binding.

Conclusion

This compound represents a promising and versatile starting material for the development of novel therapeutic agents. Its inherent reactivity, coupled with the proven biological relevance of the N-phenylacetamide scaffold, provides a solid foundation for the synthesis of diverse compound libraries with potential applications in antibacterial and anticancer research. The experimental protocols and strategic considerations outlined in this guide offer a framework for researchers to unlock the full potential of this valuable chemical entity in their drug discovery endeavors. Further investigation into the synthesis and biological evaluation of derivatives is warranted to fully elucidate their therapeutic promise.

References

An In-depth Technical Guide to 2-bromo-N-methyl-N-phenylacetamide: Structural Analogs and Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-phenylacetamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, 2-bromo-N-methyl-N-phenylacetamide and its analogs have emerged as a versatile platform for the development of novel therapeutic agents. The presence of the reactive α-bromoacetamide moiety allows for facile structural modification and covalent interaction with biological targets, making these compounds attractive candidates for drug discovery programs targeting a range of diseases, including cancer and microbial infections.

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological activities of this compound and its structural analogs and derivatives. It includes detailed experimental protocols for their synthesis and biological evaluation, alongside a summary of key quantitative data to facilitate structure-activity relationship (SAR) analysis. Furthermore, this guide elucidates the known mechanisms of action, including the induction of apoptosis, with detailed signaling pathway diagrams to provide a deeper understanding of their cellular effects.

Physicochemical Properties

The physicochemical properties of this compound and its derivatives are crucial for their pharmacokinetic and pharmacodynamic profiles. A selection of these properties for the parent compound and related analogs is presented below.

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond Donor CountHydrogen Bond Acceptor Count
This compound[1]C₉H₁₀BrNO228.091.901
2-bromo-N-phenylacetamide[2]C₈H₈BrNO214.061.911
2-bromo-N-ethylacetamideC₄H₈BrNO166.020.311
2-bromo-N-propylacetamideC₅H₁₀BrNO180.040.911
2-bromo-N-isopropylacetamideC₅H₁₀BrNO180.040.811
2-bromo-N-(1-phenylethyl)acetamide[3]C₁₀H₁₂BrNO242.112.211

Synthesis of this compound and its Analogs

The synthesis of 2-bromo-N-arylacetamides is typically achieved through the acylation of a corresponding aniline derivative with a 2-bromoacetyl halide.

General Synthesis Workflow

The overall synthetic strategy involves the reaction of a primary or secondary aniline with bromoacetyl bromide or bromoacetyl chloride in the presence of a base to neutralize the hydrogen halide byproduct.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Aniline Substituted Aniline Acylation Acylation Aniline->Acylation Bromoacetyl_Halide Bromoacetyl Halide Bromoacetyl_Halide->Acylation Product 2-bromo-N-arylacetamide Acylation->Product

General Synthesis Workflow
Detailed Experimental Protocol: Synthesis of 2-bromo-N-phenylacetamide[4]

This protocol describes the synthesis of the parent compound, 2-bromo-N-phenylacetamide.

Materials:

  • Aniline

  • Bromoacetyl bromide

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of aniline (0.016 mol) in 40 mL of dichloromethane is cooled on ice.[4]

  • 1.0 equivalent of bromoacetyl bromide in 3 mL of dichloromethane is added dropwise, followed by the dropwise addition of 0.019 mol of triethylamine (TEA).[4]

  • The reaction mixture is allowed to warm to room temperature over 3 hours.[4]

  • The mixture is concentrated under reduced pressure.

  • The residue is taken up in ethyl acetate (EtOAc) and washed three times with water.[4]

  • The organic phase is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated.[4]

  • The crude product is purified by crystallization from EtOAc to afford 2-bromo-N-phenylacetamide.[4]

Synthesis of 2-amino-N-(p-chlorophenyl)acetamide Derivatives[5]

Structural diversity can be introduced by reacting the bromoacetamide intermediate with various amines.

Materials:

  • 2-bromo-N-(4-chlorophenyl)acetamide

  • Substituted amine (e.g., butylamine, octylamine)

  • Saturated potassium carbonate (K₂CO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • 2-bromo-N-(4-chlorophenyl)acetamide (10 mmol) and saturated K₂CO₃ solution (10 mL) in dichloromethane (20 mL) are stirred at room temperature.[5]

  • The substituted amine (10 mmol) is added, and the mixture is reacted for 3 hours.[5]

  • The dichloromethane is removed under vacuum.

  • Deionized water (10 mL) is added, and the mixture is extracted with ethyl acetate (20 mL).

  • The organic layer is washed twice with deionized water.

  • The solution is dried over anhydrous MgSO₄, filtered, and the solvent is removed by rotary evaporation to yield the crude product.[5]

  • The crude product is purified by flash chromatography.

Biological Activities and Quantitative Data

Derivatives of 2-bromo-N-phenylacetamide have demonstrated a range of biological activities, most notably anticancer and antimicrobial effects.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of N-phenylacetamide derivatives against various cancer cell lines. The mechanism of action is often linked to the induction of apoptosis.

Table 1: In Vitro Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [6]

CompoundSubstitution on N-phenyl ringCell LineIC₅₀ (µM)[6]
2bm-nitroPC352
2cp-nitroPC380
Imatinib (Reference)-PC340
2cp-nitroMCF-7100
Imatinib (Reference)-MCF-798

Experimental Protocol: MTS Assay for Cytotoxicity [6]

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., PC3, MCF-7)

  • Culture medium (e.g., RPMI-1640) with fetal bovine serum and penicillin-streptomycin

  • Test compounds dissolved in DMSO

  • MTS reagent

  • 96-well plates

Procedure:

  • Seed cells in 96-well plates at an appropriate density and incubate overnight.

  • Treat the cells with various concentrations of the test compounds.

  • Incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells to determine the IC₅₀ value.

Antimicrobial Activity

The antimicrobial potential of 2-bromo-N-arylacetamide derivatives has also been investigated against various bacterial strains.

Table 2: Antibacterial Activity of 2-amino-N-(p-chlorophenyl)acetamide Derivatives [5]

CompoundAmine SubstituentAcinetobacter baumannii (Inhibition Zone, mm)Pseudomonas aeruginosa (Inhibition Zone, mm)Staphylococcus aureus (Inhibition Zone, mm)
5aButylamino10912
5bOctylamino121114
5cPiperidin-1-yl111013
5d(3-Fluorophenyl)amino131215
Tetracycline (Reference)-252228

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains

  • Mueller-Hinton broth (MHB)

  • Test compounds

  • 96-well microtiter plates

  • 0.5 McFarland turbidity standard

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.

  • Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to the final concentration.

  • Inoculate each well with the bacterial suspension.

  • Incubate the plate at 37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathways and Mechanism of Action

A significant body of evidence suggests that the anticancer activity of N-phenylacetamide derivatives is mediated through the induction of apoptosis. This programmed cell death can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways, both of which often converge on the activation of executioner caspases like caspase-3.[7][8][9][10][11][12][13][14][15]

Apoptosis Induction Pathway

Phenylacetamide derivatives have been shown to induce apoptosis by upregulating pro-apoptotic proteins such as Bax and Fas Ligand (FasL), leading to the activation of caspase-3.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway FasL FasL FasR Fas Receptor FasL->FasR Binds DISC DISC Formation FasR->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Procaspase-3 Caspase8->Procaspase3 Bax Bax Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apoptosome Apoptosome Formation CytochromeC->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Activation Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Compound Phenylacetamide Derivative Compound->FasL Upregulates Compound->Bax Upregulates

Apoptosis Induction by Phenylacetamides

The extrinsic pathway is initiated by the binding of FasL to its receptor, leading to the formation of the Death-Inducing Signaling Complex (DISC) and subsequent activation of caspase-8.[11][13][14] The intrinsic pathway is triggered by cellular stress, resulting in the upregulation of Bax, which promotes the release of cytochrome c from the mitochondria.[11][12][15] Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9.[11][12][15] Both caspase-8 and caspase-9 can activate the executioner caspase-3, which then cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[7][8][9][10][11][12][15]

Experimental Workflow for Apoptosis Detection

The following workflow outlines a general approach to investigate the pro-apoptotic effects of this compound derivatives.

G cluster_treatment Cell Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis Treatment Treat cancer cells with compound AnnexinV Annexin V/PI Staining Treatment->AnnexinV CaspaseAssay Caspase Activity Assay Treatment->CaspaseAssay WesternBlot Western Blot for Apoptotic Proteins Treatment->WesternBlot FlowCytometry Flow Cytometry AnnexinV->FlowCytometry Luminometry Luminometry/ Fluorometry CaspaseAssay->Luminometry Densitometry Densitometry WesternBlot->Densitometry

Workflow for Apoptosis Analysis

Conclusion

This compound and its structural analogs represent a promising class of compounds with significant potential in drug discovery, particularly in the fields of oncology and infectious diseases. Their straightforward synthesis allows for the generation of diverse chemical libraries, and their demonstrated biological activities warrant further investigation. The pro-apoptotic mechanism of action of the anticancer derivatives provides a solid foundation for rational drug design and optimization. This technical guide serves as a valuable resource for researchers aiming to explore the therapeutic potential of this versatile chemical scaffold, providing the necessary data and protocols to advance their research and development efforts. Further studies focusing on the identification of specific molecular targets and in vivo efficacy are crucial next steps in translating the potential of these compounds into clinical applications.

References

The Diverse Biological Activities of N-Substituted Phenylacetamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-substituted phenylacetamides represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of these compounds, with a focus on their anticonvulsant, antimicrobial, and anticancer properties. Detailed experimental protocols, quantitative data summaries, and visual diagrams of key pathways and workflows are presented to serve as a valuable resource for researchers in the field.

Core Synthesis Strategy

The fundamental synthesis of N-substituted phenylacetamides is typically achieved through the acylation of a substituted aniline with a phenylacetyl chloride derivative. A common variation involves a two-step process starting with the reaction of anilines with chloroacetyl chloride, followed by a nucleophilic substitution.

A generalized synthetic scheme is depicted below. The initial step involves the reaction of a substituted aniline with chloroacetyl chloride in the presence of a base, such as sodium acetate in glacial acetic acid, to yield an intermediate 2-chloro-N-substituted-acetamide.[1] This intermediate is then reacted with a nucleophile, for instance, 2-mercaptobenzimidazole in a solvent like ethanol with a base such as triethylamine, to produce the final N-substituted phenylacetamide derivative.[1]

G cluster_0 Step 1: Chloroacetylation cluster_1 Step 2: Nucleophilic Substitution Substituted Aniline Substituted Aniline Intermediate 2-Chloro-N-substituted-acetamide Substituted Aniline->Intermediate Glacial Acetic Acid, Sodium Acetate Chloroacetyl Chloride Chloroacetyl Chloride Chloroacetyl Chloride->Intermediate Final_Product N-substituted Phenylacetamide Derivative Intermediate->Final_Product Ethanol, Triethylamine Nucleophile e.g., 2-Mercaptobenzimidazole Nucleophile->Final_Product G cluster_0 Anticonvulsant Evaluation cluster_1 Neurotoxicity Assessment Compound_Admin Test Compound Administration (i.p. to mice) MES_Test Maximal Electroshock (MES) Test Compound_Admin->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test Compound_Admin->scPTZ_Test Rotorod_Test Rotorod Test Compound_Admin->Rotorod_Test Protection_from_Seizure_1 Protection_from_Seizure_1 MES_Test->Protection_from_Seizure_1 Observe protection from tonic hindlimb extension Protection_from_Seizure_2 Protection_from_Seizure_2 scPTZ_Test->Protection_from_Seizure_2 Observe protection from clonic seizures Motor_Impairment Motor_Impairment Rotorod_Test->Motor_Impairment Measure time on rotating rod G Cell_Seeding Seed cancer cells in 96-well plate Incubation_1 Incubate for 24h Cell_Seeding->Incubation_1 Compound_Treatment Add varying concentrations of N-substituted phenylacetamides Incubation_1->Compound_Treatment Incubation_2 Incubate for 48h Compound_Treatment->Incubation_2 MTT_Addition Add MTT solution Incubation_2->MTT_Addition Incubation_3 Incubate for 3h MTT_Addition->Incubation_3 Formazan_Solubilization Dissolve formazan crystals (DMSO) Incubation_3->Formazan_Solubilization Absorbance_Reading Measure absorbance Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate cell viability and IC50 Absorbance_Reading->Data_Analysis

References

A-Bromo-N-methyl-N-phenylacetamide: A Comprehensive Technical Guide for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-N-methyl-N-phenylacetamide is a versatile bifunctional reagent that serves as a crucial intermediate in a wide array of organic syntheses. Its structure, featuring a reactive bromoacetyl group and a tertiary amide, allows for diverse chemical transformations, making it a valuable building block in the construction of complex molecular architectures. This guide provides an in-depth overview of its synthesis, reactivity, and applications, with a focus on its role in the development of novel pharmaceuticals and fine chemicals. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its effective utilization in research and development.

Introduction

This compound, with the CAS number 29182-97-6, is a solid compound with a molecular weight of 228.09 g/mol and the empirical formula C₉H₁₀BrNO.[1] Its utility in organic synthesis primarily stems from the electrophilic nature of the α-carbon to the carbonyl group, which is readily attacked by various nucleophiles. The N-methyl-N-phenylamide moiety modulates the reactivity of the molecule and is often incorporated into the final target structure. This intermediate is particularly significant in the synthesis of heterocyclic compounds and other scaffolds of medicinal interest.[2][3]

Synthesis of this compound

Synthesis_Pathway NMA N-Methylaniline reaction NMA->reaction BAB Bromoacetyl Bromide BAB->reaction Base Base (e.g., Pyridine) Base->reaction + Product This compound Byproduct HBr reaction->Product reaction->Byproduct

Caption: Synthesis of this compound.

An alternative route involves the Wohl-Ziegler reaction, using N-methylacetanilide and N-Bromosuccinimide (NBS), although this method is less common.[4]

Physicochemical and Spectroscopic Data

A summary of key physical and identifying properties is provided below.

PropertyValueReference
CAS Number 29182-97-6[1]
Molecular Formula C₉H₁₀BrNO[1]
Molecular Weight 228.09 g/mol
Appearance Solid
InChI Key YLDILLQKQASWBA-UHFFFAOYSA-N
SMILES String O=C(CBr)N(C)C1=CC=CC=C1

Reactivity and Applications in Organic Synthesis

The primary mode of reactivity for this compound is as an alkylating agent. The bromine atom is a good leaving group, facilitating nucleophilic substitution reactions at the adjacent methylene carbon.

Synthesis of Heterocyclic Compounds

This intermediate is a valuable precursor for synthesizing various heterocyclic scaffolds. For instance, it can react with thioamides or thioureas to form thiazole derivatives, which are prevalent in many biologically active molecules.[7] Similarly, reaction with amines can lead to the formation of piperazinones and other nitrogen-containing heterocycles.

Synthesis of Pharmaceutical Analogs

The N-phenylacetamide core is found in numerous pharmaceutical agents.[2][8] By using this compound as a starting material, medicinal chemists can readily synthesize a library of analogs for structure-activity relationship (SAR) studies. For example, substitution of the bromine with various nucleophiles (amines, thiols, alcohols) introduces diverse functionalities.[2]

Reaction_Workflow cluster_start Starting Material cluster_reaction Nucleophilic Substitution cluster_products Product Scaffolds start_node 2-Bromo-N-methyl- N-phenylacetamide reaction_node Reaction with Nucleophile (Nu-H) start_node->reaction_node product1 Heterocycles (e.g., Thiazoles) reaction_node->product1 e.g., Thioamides product2 Functionalized Amides reaction_node->product2 e.g., Amines, Thiols product3 Pharmaceutical Analogs product2->product3

Caption: General reaction pathways for the intermediate.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for the acylation of anilines.[6][9]

Materials:

  • N-Methylaniline

  • Bromoacetyl bromide

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.

Procedure:

  • Dissolve N-methylaniline (1.0 eq.) and pyridine (1.2 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of bromoacetyl bromide (1.1 eq.) in anhydrous DCM dropwise via a dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

General Protocol for Nucleophilic Substitution

This protocol describes a general procedure for reacting the title compound with a generic nucleophile.

Materials:

  • This compound

  • Nucleophile (e.g., a primary amine, thiol) (1.0-1.2 eq.)

  • A non-nucleophilic base (e.g., potassium carbonate, diisopropylethylamine) (1.5-2.0 eq.)

  • Solvent (e.g., Acetonitrile, DMF)

  • Standard workup and purification reagents.

Procedure:

  • To a solution of the nucleophile (1.0 eq.) in the chosen solvent, add the base (1.5 eq.).

  • Add a solution of this compound (1.1 eq.) in the same solvent to the mixture.

  • Heat the reaction mixture (e.g., to 60-80 °C) and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Perform an appropriate aqueous workup to remove inorganic salts and excess reagents.[9] This typically involves partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Dry the organic layer, concentrate, and purify the crude product by chromatography or recrystallization.

Safety and Handling

This compound is classified as acutely toxic if swallowed (GHS06, Danger, H301).[1] It is a combustible, toxic compound. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its straightforward preparation and predictable reactivity as an alkylating agent make it an essential tool for constructing a wide range of organic molecules, particularly those with applications in medicinal chemistry and materials science. The protocols and data presented in this guide offer a foundational framework for its application in the laboratory.

References

A Comprehensive Review of Synthetic Routes for N-Aryl-α-Haloacetamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-aryl-α-haloacetamides are a critical class of organic compounds, serving as versatile building blocks and key intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and biologically active molecules. Their utility stems from the presence of a reactive carbon-halogen bond, which allows for facile nucleophilic substitution, and the amide functionality, which is a common motif in bioactive compounds. This technical guide provides an in-depth review of the primary and alternative synthetic routes for the preparation of N-aryl-α-haloacetamides, offering detailed experimental protocols, quantitative data for comparison, and graphical representations of the synthetic workflows.

Core Synthetic Strategies

The synthesis of N-aryl-α-haloacetamides can be broadly categorized into two main approaches: the direct acylation of anilines and alternative methods that utilize different starting materials or reaction paradigms.

N-Acylation of Aryl Amines with α-Haloacetyl Halides

The most prevalent and straightforward method for synthesizing N-aryl-α-haloacetamides is the nucleophilic acyl substitution reaction between a substituted aniline and an α-haloacetyl halide, typically chloroacetyl chloride or bromoacetyl bromide.[1][2] This reaction is widely adopted due to its efficiency, broad substrate scope, and the ready availability of starting materials.

The general mechanism involves the nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of the α-haloacetyl halide. This is followed by the elimination of a hydrogen halide, which is typically neutralized by a base to drive the reaction to completion.

Key Reaction Parameters:

  • Acylating Agent: Chloroacetyl chloride and bromoacetyl bromide are the most common reagents. Chloroacetyl chloride is often preferred due to its lower cost and high reactivity.

  • Base: A variety of bases can be employed, including organic bases like triethylamine (TEA) and pyridine, or inorganic bases such as sodium acetate, sodium bicarbonate, and potassium carbonate.[3][4] The choice of base can influence the reaction rate and selectivity.

  • Solvent: The reaction can be performed in a range of solvents, from aprotic organic solvents like dichloromethane (DCM), benzene, and toluene to aqueous media.[4][5] Green chemistry approaches have demonstrated the use of water or phosphate buffers as effective and environmentally benign solvent systems.[6]

Experimental Workflow for N-Acylation:

G cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_product Final Product A Aryl Amine E Combine reactants and solvent A->E B α-Haloacetyl Halide B->E C Base (e.g., TEA, NaOAc) C->E D Solvent (e.g., DCM, H2O) D->E F Stir at specified temperature (e.g., 0°C to reflux) E->F G Quench reaction (if necessary) F->G H Extract with organic solvent or filter precipitate G->H I Wash and dry organic layer H->I J Evaporate solvent I->J K Recrystallization or Column Chromatography J->K L N-Aryl-α-haloacetamide K->L

General workflow for N-acylation of aryl amines.

Quantitative Data for N-Acylation of Aryl Amines:

EntryAryl Amineα-Haloacetyl HalideBaseSolventTimeTemp. (°C)Yield (%)Reference
1AnilineChloroacetyl chloride-Phosphate Buffer15 minRT92[6]
24-MethylanilineChloroacetyl chloride-Phosphate Buffer15 minRT94[6]
34-MethoxyanilineChloroacetyl chloride-Phosphate Buffer15 minRT95[6]
44-ChloroanilineChloroacetyl chloride-Phosphate Buffer20 minRT90[6]
5AnilineBromoacetyl bromideTriethylamineDCM3 hRT85[2]
64-NitroanilineChloroacetyl chloridePyridineBenzene2 hReflux-[4]
74-AminophenolChloroacetyl chlorideSodium AcetateAcetic Acid30 minRT89[5][7]

Detailed Experimental Protocols:

Protocol 1: Synthesis of 2-Chloro-N-phenylacetamide in Aqueous Media [6]

  • Reactant Preparation: In a suitable reaction vessel, dissolve the substituted aniline (e.g., aniline, 1.0 equivalent) in a 0.1 M phosphate buffer (pH 7.4).

  • Reaction: To the stirring solution at room temperature, add chloroacetyl chloride (1.1 equivalents) dropwise.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for approximately 15-20 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: If the product precipitates, collect the solid by vacuum filtration and wash with cold water. If the product is soluble, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Synthesis of 2-Bromo-N-phenylacetamide in an Organic Solvent [2]

  • Reactant Preparation: Dissolve aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Reaction: Cool the solution to 0°C in an ice bath. Add bromoacetyl bromide (1.1 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 3 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, wash the reaction mixture sequentially with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Synthesis from α-Haloacetic Acids and Anilines using Coupling Reagents

An alternative to using highly reactive α-haloacetyl halides is the direct coupling of α-haloacetic acids with anilines. This method requires the use of a coupling reagent to activate the carboxylic acid. This approach is particularly useful for sensitive substrates where the use of acyl halides might lead to side reactions.

Common Coupling Reagents:

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

The general workflow involves the in-situ formation of an active ester from the α-haloacetic acid and the coupling reagent, which is then readily attacked by the aniline to form the desired amide.

Experimental Workflow for Amide Coupling:

G cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_product Final Product A Aryl Amine E Combine reactants and solvent A->E B α-Haloacetic Acid B->E C Coupling Reagent (e.g., DCC, EDC) C->E D Solvent (e.g., DMF, DCM) D->E F Stir at specified temperature (e.g., 0°C to RT) E->F G Filter by-products (e.g., DCU) F->G H Extract with organic solvent G->H I Wash and dry organic layer H->I J Evaporate solvent I->J K Column Chromatography J->K L N-Aryl-α-haloacetamide K->L

Workflow for coupling of α-haloacetic acids and anilines.

Quantitative Data for Amide Coupling Reactions:

EntryAryl Amineα-Haloacetic AcidCoupling ReagentSolventTime (h)Temp. (°C)Yield (%)
1AnilineChloroacetic acidDCCDCM12RTGood
24-BromoanilineBromoacetic acidEDC/HOBtDMF16RTModerate
32,6-DimethylanilineChloroacetic acidHATUDMF24RTModerate

Note: Specific quantitative data for the synthesis of N-aryl-α-haloacetamides using coupling reagents is less commonly reported in dedicated studies but can be inferred from general amide coupling literature.

Detailed Experimental Protocol:

Protocol 3: Synthesis of 2-Chloro-N-phenylacetamide using DCC

  • Reactant Preparation: To a solution of chloroacetic acid (1.0 equivalent) in anhydrous DCM, add dicyclohexylcarbodiimide (DCC) (1.1 equivalents) at 0°C.

  • Activation: Stir the mixture at 0°C for 30 minutes to allow for the formation of the active ester.

  • Reaction: Add a solution of aniline (1.0 equivalent) in anhydrous DCM to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Work-up: Filter off the precipitated dicyclohexylurea (DCU).

  • Isolation: Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Multicomponent Reactions (MCRs)

Multicomponent reactions, such as the Ugi and Passerini reactions, offer a convergent and atom-economical approach to complex molecules. While not a direct route to N-aryl-α-haloacetamides in their classical form, modifications of these reactions could potentially be adapted for their synthesis.

  • Ugi Reaction: A four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide. By using an α-haloacetic acid as the carboxylic acid component, an N-aryl-α-haloacetamide substructure is incorporated into the final product.

  • Passerini Reaction: A three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide. Similar to the Ugi reaction, employing an α-haloacetic acid would introduce the desired moiety.

These methods are particularly valuable in combinatorial chemistry and drug discovery for the rapid generation of compound libraries.

Conclusion

The synthesis of N-aryl-α-haloacetamides is a well-established field with the N-acylation of anilines with α-haloacetyl halides being the most robust and widely used method. This approach offers high yields and operational simplicity. Alternative methods, such as the use of coupling reagents with α-haloacetic acids, provide a milder option for sensitive substrates. While less direct, multicomponent reactions present a powerful strategy for incorporating the N-aryl-α-haloacetamide scaffold into more complex molecular architectures. The choice of synthetic route will ultimately depend on the specific substrate, desired scale, and the availability of starting materials. The development of greener and more efficient protocols continues to be an active area of research, promising more sustainable and cost-effective methods for the production of these valuable chemical intermediates.

References

An In-depth Technical Guide to the Electrophilic Reactivity of 2-Bromo-N-methyl-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-N-methyl-N-phenylacetamide is a versatile bifunctional reagent characterized by its electrophilic α-carbon, susceptible to nucleophilic attack, and a chemically responsive N-methyl-N-phenylacetamide moiety. This technical guide provides a comprehensive analysis of its electrophilic reactivity, drawing upon kinetic studies of structurally analogous N-methyl-α-bromoacetanilides. Detailed experimental protocols for its synthesis and kinetic analysis are presented, alongside a summary of its physicochemical and spectroscopic properties. The document aims to serve as a foundational resource for researchers leveraging this compound in synthetic chemistry and drug development, offering insights into its reaction mechanisms and potential applications as an alkylating agent.

Introduction

This compound, a halogenated amide, presents two primary sites of reactivity: the electrophilic α-carbon and the N-methyl-N-phenylamino group. The bromine atom, a good leaving group, renders the adjacent carbon susceptible to nucleophilic substitution, making the molecule an effective alkylating agent. The N-methyl-N-phenylacetamide core, in turn, influences the electronic properties and steric environment of the reactive center, thereby modulating its reactivity. Understanding the kinetics and mechanisms of its reactions is crucial for predicting its behavior in complex synthetic pathways and for the rational design of novel molecules in medicinal chemistry.

This guide synthesizes available data on the synthesis, properties, and electrophilic reactivity of this compound and its close analogs.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below.

PropertyValue
Molecular Formula C₉H₁₀BrNO
Molecular Weight 228.09 g/mol
CAS Number 29182-97-6
Appearance Solid
SMILES CN(C1=CC=CC=C1)C(=O)CBr
InChI Key YLDILLQKQASWBA-UHFFFAOYSA-N
¹H NMR (Predicted) Due to the lack of experimentally reported data, predicted shifts are as follows: δ ~7.3-7.5 (m, 5H, Ar-H), 4.0 (s, 2H, CH₂Br), 3.3 (s, 3H, N-CH₃) ppm.
¹³C NMR (Predicted) Predicted shifts are as follows: δ ~168 (C=O), 142 (Ar-C), 129, 128, 127 (Ar-CH), 37 (N-CH₃), 28 (CH₂Br) ppm.
IR Spectroscopy Characteristic peaks expected around 1660-1680 cm⁻¹ (amide C=O stretch) and 600-700 cm⁻¹ (C-Br stretch).
Mass Spectrometry The molecular ion peak [M]⁺ would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio).

Electrophilic Reactivity and Reaction Mechanisms

The primary electrophilic character of this compound is centered at the α-carbon. The reactivity of this site is significantly influenced by the electronic effects of the substituents on the phenyl ring of the N-methyl-N-phenylacetamide moiety.

Kinetic studies on the reactions of N-methyl-Y-α-bromoacetanilides (where Y represents a substituent on the phenyl ring) with benzylamines in dimethyl sulfoxide (DMSO) have provided valuable insights into the reaction mechanisms.[1] For this compound, Y is a hydrogen atom.

The reaction is proposed to proceed via a concerted (Sₙ2) mechanism. However, the nature of the transition state is dependent on the electronic nature of the substituent on the phenyl ring. For electron-donating groups, a concerted mechanism with a five-membered ring transition state involving hydrogen bonding between the amine proton and the carbonyl oxygen is suggested.[1] Conversely, for electron-withdrawing groups, a concerted mechanism with an enolate-like transition state where the nucleophile attacks the α-carbon is proposed.[1]

The relationship between the substituent's electronic properties and the reaction rate is often quantified using the Hammett equation:

log(k/k₀) = ρσ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant, and ρ is the reaction constant. Hammett plots for the reactions of N-methyl-Y-α-bromoacetanilides with benzylamines are biphasic, indicating a change in the reaction mechanism with the electronic nature of the substituent.[1]

The following diagram illustrates the proposed reaction pathway for the nucleophilic substitution of this compound with an amine.

ReactionPathway Reactants This compound + R-NH₂ TS Transition State Reactants->TS Nucleophilic Attack Products N-(R-aminoacetyl)-N-methyl-N-phenylacetamide + HBr TS->Products Bromide Departure

Caption: Proposed Sₙ2 reaction pathway.

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol for the synthesis of the closely related 2-bromo-N-phenylacetamide is available and can be adapted for the N-methylated analog.[2]

Materials:

  • N-methylaniline

  • Bromoacetyl bromide

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-methylaniline (1 equivalent) in DCM in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add bromoacetyl bromide (1 equivalent) dissolved in DCM to the cooled solution.

  • Add TEA (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in EtOAc and wash three times with water.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent such as EtOAc.

The following workflow diagram outlines the synthesis process.

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants N-methylaniline Bromoacetyl bromide Triethylamine in DCM Stirring Stir at RT for 3h Reactants->Stirring Concentration Concentrate Stirring->Concentration Extraction Extract with EtOAc Wash with H₂O Concentration->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Concentration2 Concentrate Drying->Concentration2 Recrystallization Recrystallize from EtOAc Concentration2->Recrystallization

Caption: Synthesis workflow for this compound.

Kinetic Analysis of Nucleophilic Substitution

The following is a general protocol for studying the kinetics of the reaction between this compound and a nucleophile (e.g., a substituted benzylamine), adapted from the study of related compounds.[1]

Materials:

  • This compound

  • Substituted benzylamine

  • Dimethyl sulfoxide (DMSO, spectroscopic grade)

  • Conductivity meter or UV-Vis spectrophotometer

  • Thermostated water bath

Procedure:

  • Prepare stock solutions of this compound and the benzylamine of known concentrations in DMSO.

  • Equilibrate both solutions to the desired reaction temperature (e.g., 25.0 ± 0.1 °C) in a thermostated water bath.

  • Initiate the reaction by mixing equal volumes of the two solutions.

  • Monitor the progress of the reaction over time. This can be done by:

    • Conductivity: Following the change in electrical conductivity of the solution as ionic products are formed.

    • UV-Vis Spectroscopy: Monitoring the change in absorbance at a wavelength where one of the reactants or products has a strong and unique absorption.

  • The pseudo-first-order rate constant (k_obs) can be determined by running the reaction with a large excess of the amine.

  • The second-order rate constant (k_N) is then calculated by dividing k_obs by the concentration of the amine.

  • Repeat the experiment with different substituted benzylamines to determine the Hammett ρ value.

Applications in Drug Development and Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its ability to act as an alkylating agent allows for the introduction of the N-methyl-N-phenylacetamido moiety into various molecular scaffolds. This is particularly relevant in drug discovery, where this group can be incorporated to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

The reactivity of the α-carbon allows for the synthesis of a wide range of derivatives through reactions with various nucleophiles, including amines, thiols, and carbanions. This versatility makes it a useful intermediate for the construction of more complex molecules with potential biological activity.

Conclusion

This compound is a reactive electrophile with significant potential in organic synthesis and medicinal chemistry. Its reactivity is governed by the electrophilicity of the α-carbon, which is influenced by the electronic properties of the N-methyl-N-phenylacetamide group. The kinetic data from analogous compounds provide a strong framework for understanding and predicting its behavior in nucleophilic substitution reactions. The experimental protocols provided in this guide offer a starting point for the synthesis and further investigation of this versatile reagent. Future studies focusing on the specific quantitative reactivity and spectroscopic characterization of this compound will further enhance its utility for the scientific community.

References

solubility of 2-bromo-N-methyl-N-phenylacetamide in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: Solubility of 2-bromo-N-methyl-N-phenylacetamide

Introduction

This compound (CAS No: 29182-97-6) is an organic compound whose physicochemical properties are of interest in various fields, including synthetic chemistry and drug discovery. Solubility is a critical parameter that dictates the feasibility of its use in reaction media, its purification via crystallization, and its formulation in pharmaceutical preparations. An understanding of its solubility profile in common organic solvents is essential for its effective application.

This technical guide provides available solubility data for this compound and presents detailed experimental protocols for its determination. Due to the limited availability of quantitative solubility data in published literature, this document emphasizes the methodologies required for researchers to ascertain this critical property.

Physicochemical Properties & Predicted Solubility

This compound is a solid at room temperature with a molecular weight of 228.09 g/mol .[1] Its structure, featuring a polar amide group, a nonpolar phenyl group, and a methyl group, suggests a nuanced solubility profile. The presence of the bromine atom further influences its polarity and molecular weight.

Based on the principle of "like dissolves like," it can be predicted that:

  • High Solubility is likely in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the amide group.

  • Moderate to Good Solubility is expected in polar protic solvents like ethanol and methanol, as well as in chlorinated solvents like dichloromethane and chloroform.

  • Limited Solubility is anticipated in nonpolar solvents such as hexane and toluene, where the polar amide group will hinder dissolution.

Quantitative Solubility Data

A thorough review of scientific literature reveals a scarcity of published quantitative solubility data for this compound in common organic solvents. The only available data point is for its solubility in water.[2] For all other solvents, experimental determination is required.

SolventChemical ClassSolubility (at 25 °C)
WaterProtic1196.89 mg/L[2]
EthanolPolar ProticData not available; experimental determination recommended.
MethanolPolar ProticData not available; experimental determination recommended.
AcetonePolar AproticData not available; experimental determination recommended.
DichloromethaneChlorinatedData not available; experimental determination recommended.
Ethyl AcetateEsterData not available; experimental determination recommended.
TolueneAromatic HydrocarbonData not available; experimental determination recommended.
HexaneNonpolarData not available; experimental determination recommended.
DMSOPolar AproticData not available; experimental determination recommended.

Experimental Protocols for Solubility Determination

The following protocols provide methodologies for both rapid qualitative assessment and rigorous quantitative measurement of solubility.

Protocol for Qualitative Solubility Assessment

This method allows for a quick screening of suitable solvents.[3]

Materials:

  • This compound

  • Small test tubes or vials (1.5-2 mL)

  • Selection of organic solvents (e.g., Ethanol, Acetone, Dichloromethane, Toluene, Hexane)

  • Vortex mixer and spatula

Procedure:

  • Preparation: Label a series of test tubes, one for each solvent.

  • Addition of Solute: Add approximately 5-10 mg of this compound to each tube.

  • Addition of Solvent: Add 1 mL of the corresponding solvent to each tube.

  • Mixing: Securely cap the tubes and vortex each sample vigorously for 30-60 seconds.

  • Observation: Allow the samples to stand for 2-3 minutes and visually inspect for undissolved solid.

  • Classification:

    • Soluble: No visible solid particles remain.

    • Partially Soluble: A significant portion of the solid has dissolved, but some remains.

    • Insoluble: The solid appears largely undissolved.

Protocol for Quantitative Solubility Determination (Static Equilibrium Method)

This analytical method provides precise solubility values and is considered a standard approach.[3][4]

Materials:

  • This compound

  • Analytical balance

  • Thermostatically controlled orbital shaker or water bath

  • Calibrated volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. The amount should be sufficient to ensure a saturated solution with excess solid remaining after equilibration.

    • Record the exact weight of the compound added.

    • Add a known, precise volume of the selected organic solvent (e.g., 5.00 mL).

  • Equilibration:

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to test samples at different time points (e.g., 24h, 48h) to confirm that the concentration is no longer changing.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a pre-weighed, clean vial to remove all undissolved solids.

    • Accurately weigh the filtered solution.

    • Dilute the filtered saturated solution gravimetrically with the same solvent to a concentration within the analytical instrument's linear range.

  • Analysis:

    • Prepare a series of standard solutions of the compound with known concentrations.

    • Analyze the diluted sample and the standard solutions using HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.

    • Generate a calibration curve from the standard solutions to quantify the concentration in the saturated sample accurately.

  • Calculation:

    • Calculate the solubility in units such as mg/mL, g/100 g solvent, or mol/L based on the determined concentration and the dilution factor.

Workflow Visualization

The logical flow for determining the quantitative solubility of a solid compound in an organic solvent is depicted below.

Solubility_Workflow cluster_prep 1. Preparation cluster_exp 2. Experimentation cluster_analysis 3. Analysis & Calculation A Characterize Solute (Purity, Form) C Add Excess Solute to Known Volume of Solvent A->C B Purify & Characterize Solvent B->C D Equilibrate at Constant T (24-72h with Agitation) C->D E Phase Separation (Settling) D->E F Sample & Filter Supernatant E->F H Analyze Saturated Sample (HPLC, UV-Vis) F->H G Prepare Standard Solutions & Calibration Curve G->H I Calculate Solubility (mg/mL, mol/L) H->I

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

References

2-bromo-N-methyl-N-phenylacetamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides core technical data and structural information for the chemical compound 2-bromo-N-methyl-N-phenylacetamide, a reagent often used in organic synthesis and pharmaceutical research.

Core Chemical Properties

The fundamental molecular properties of this compound have been determined and are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₀BrNO[1][2][3]
Molecular Weight 228.09 g/mol [1][2][4]
CAS Number 29182-97-6[2][3]

Methodology for Property Determination

The molecular formula and weight of chemical compounds are standardly determined through a combination of analytical techniques. While specific experimental records for this compound are not detailed in the provided search results, the typical methodologies include:

  • Mass Spectrometry (MS): This is the primary technique for determining the molecular weight of a compound. The molecule is ionized, and its mass-to-charge ratio is measured, providing a highly accurate molecular weight. High-resolution mass spectrometry (HRMS) can further help in confirming the elemental composition.

  • Elemental Analysis: This method determines the percentage composition of elements (like carbon, hydrogen, nitrogen, and bromine) in a sample. The resulting percentages are used to derive the empirical formula, which is then compared with the molecular weight from mass spectrometry to establish the definitive molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the molecule, confirming the connectivity of atoms and the presence of functional groups (e.g., the phenyl ring, methyl group, and bromoacetyl moiety), which corroborates the molecular formula.

Structural Visualization

To illustrate the logical relationship of the constituent chemical groups within this compound, the following diagram breaks down the molecule into its primary functional components attached to the central nitrogen atom of the acetamide core.

G N Nitrogen (Amide Center) Phenyl Phenyl Group (-C₆H₅) Phenyl->N Methyl Methyl Group (-CH₃) Methyl->N Bromoacetyl Bromoacetyl Group (-C(O)CH₂Br) Bromoacetyl->N

Functional components of this compound.

References

An In-depth Technical Guide on the Hazards and Safety Precautions for Handling 2-bromo-N-methyl-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known hazards and essential safety precautions for handling 2-bromo-N-methyl-N-phenylacetamide (CAS No: 29182-97-6). The information is compiled from publicly available safety data sheets and chemical databases to ensure a high standard of safety in a laboratory and research environment.

Hazard Identification and Classification

This compound is a chemical compound that requires careful handling due to its potential health hazards. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a basis for its hazard profile.

GHS Hazard Statements:

  • H301: Toxic if swallowed[1]

  • H315: Causes skin irritation[2][3]

  • H319: Causes serious eye irritation[2][3]

  • H335: May cause respiratory irritation[2][3]

Signal Word: Danger[1]

Hazard Pictograms:

  • GHS06 (Skull and Crossbones) for Acute Toxicity

  • GHS07 (Exclamation Mark) for Skin, Eye, and Respiratory Irritation

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₉H₁₀BrNO[1]
Molecular Weight 228.09 g/mol
CAS Number 29182-97-6[1]
Appearance Solid

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize the risks associated with this compound.

Handling
  • Ventilation: Use only outdoors or in a well-ventilated area to avoid inhaling dust, fumes, gas, mist, vapors, or spray.[2][3]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[2][3] Do not eat, drink, or smoke when using this product.

  • Avoid Contact: Prevent contact with skin and eyes.[4]

Storage
  • Container: Keep the container tightly closed.[2][3]

  • Location: Store in a well-ventilated place.[2][3] The product should be stored locked up.[2][3]

  • Incompatible Materials: Keep away from oxidizing agents.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

PPE TypeSpecificationsSource
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2]
Skin Protection Wear protective gloves and impervious clothing.[2]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[2]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial.

Exposure RouteFirst-Aid ProtocolSource
Inhalation Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2][3]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][3]
Ingestion Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor immediately.[2]

Accidental Release Measures

In case of a spill or accidental release, follow these procedures to mitigate the hazard.

  • Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment. Avoid dust formation.

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.

  • Containment and Cleaning: Sweep up and shovel the material into a suitable container for disposal.

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][3]

Experimental Protocols

Visualizations

The following diagram illustrates a logical workflow for handling this compound, from initial risk assessment to emergency response.

Hazard_Management_Workflow Workflow for Safe Handling of this compound cluster_planning Planning & Preparation cluster_execution Handling & Experimentation cluster_response Emergency & Disposal A Risk Assessment B Review Safety Data Sheet A->B C Develop Standard Operating Procedure (SOP) B->C D Assemble Personal Protective Equipment (PPE) C->D E Prepare Well-Ventilated Workspace C->E F Execute Experiment Following SOP D->F E->F J Proper Waste Disposal F->J G Accidental Release or Exposure H Follow First-Aid Measures G->H Exposure I Implement Spill Control Protocol G->I Spill H->J I->J

Caption: Workflow for the safe handling of this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-bromo-N-methyl-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 2-bromo-N-methyl-N-phenylacetamide, a key intermediate in the development of various organic compounds. The synthesis involves the acylation of N-methylaniline with bromoacetyl bromide. This protocol is intended for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry and materials science. The N-phenylacetamide scaffold is present in a variety of biologically active molecules. The bromo-acetyl group provides a reactive handle for further chemical modifications, making it a versatile building block for the synthesis of more complex molecules. This protocol outlines a straightforward and efficient method for the preparation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is provided in the table below.

PropertyValueReference
Molecular Formula C₉H₁₀BrNO[1][2]
Molecular Weight 228.09 g/mol [2]
CAS Number 29182-97-6[1][2]
Appearance Solid
IUPAC Name This compound[1]
SMILES String O=C(CBr)N(C)C1=CC=CC=C1
InChI Key YLDILLQKQASWBA-UHFFFAOYSA-N
Health and Safety Information

This compound is classified as toxic if swallowed.[1] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 3)GHS06DangerH301: Toxic if swallowed

Experimental Protocol

Synthesis of this compound

This protocol is adapted from the synthesis of the analogous compound, 2-bromo-N-phenylacetamide.[3] The key modification is the substitution of aniline with N-methylaniline as the starting material.

4.1. Materials and Reagents

  • N-methylaniline

  • Bromoacetyl bromide

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Water, deionized

4.2. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

4.3. Reaction Scheme

The overall reaction involves the nucleophilic acyl substitution of bromoacetyl bromide with N-methylaniline. Triethylamine is used as a base to neutralize the hydrobromic acid byproduct.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 N-methylaniline p1 This compound r1->p1 + r2 Bromoacetyl bromide r2->p1 re1 Triethylamine (Base) re2 Dichloromethane (Solvent)

Caption: Reaction scheme for the synthesis of this compound.

4.4. Procedure

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve N-methylaniline (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • In a dropping funnel, prepare a solution of bromoacetyl bromide (1.0 equivalent) in a small amount of anhydrous dichloromethane.

  • Add the bromoacetyl bromide solution dropwise to the stirred N-methylaniline solution over a period of 15-20 minutes.

  • Following the addition of bromoacetyl bromide, add triethylamine (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 3 hours. A precipitate may form during this time.[3]

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC).

  • Once the reaction is complete, concentrate the mixture using a rotary evaporator to remove the dichloromethane.

  • Take up the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer three times with water.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by crystallization from a suitable solvent such as ethyl acetate.[3]

Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification process.

G start Start dissolve Dissolve N-methylaniline in Dichloromethane start->dissolve cool Cool to 0 °C dissolve->cool add_bracbr Add Bromoacetyl Bromide (dropwise) cool->add_bracbr add_tea Add Triethylamine (dropwise) add_bracbr->add_tea react Stir at Room Temperature for 3 hours add_tea->react concentrate Concentrate in vacuo react->concentrate extract Work-up: - Dissolve in Ethyl Acetate - Wash with Water concentrate->extract dry Dry over Na₂SO₄ and Filter extract->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Crystallization evaporate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The protocol described provides a reliable method for the synthesis of this compound. This compound serves as a valuable intermediate for further chemical elaboration and can be utilized in various research and development applications, particularly in the synthesis of novel therapeutic agents. Researchers should adhere to all safety precautions when handling the reagents and product.

References

Application Notes and Protocols: 2-Bromo-N-methyl-N-phenylacetamide in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-N-methyl-N-phenylacetamide is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a reactive α-bromo group and an N-methyl-N-phenylacetamide moiety, makes it an excellent electrophilic substrate for a variety of nucleophilic substitution reactions. The bromine atom serves as a readily displaceable leaving group, allowing for the facile introduction of diverse functional groups. This enables the construction of more complex molecular architectures, which is a key process in the development of novel therapeutic agents and other fine chemicals. N-phenylacetamide derivatives, in particular, have been identified in compounds with a range of biological activities, including antibacterial and anticoagulant properties.[1][2]

These application notes provide a comprehensive overview of the principles, applications, and detailed experimental protocols for utilizing this compound in nucleophilic substitution reactions.

Reaction Principles

The primary mechanism for the reaction of this compound with nucleophiles is a bimolecular nucleophilic substitution (SN2) reaction. In this one-step process, the nucleophile attacks the electrophilic carbon atom bearing the bromine atom from the backside, leading to a five-coordinate transition state. Simultaneously, the carbon-bromine bond is cleaved, and the bromide ion is expelled as the leaving group. This concerted mechanism results in an inversion of stereochemistry at the carbon center if it is chiral.

The rate of the SN2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile. Key factors influencing the reaction's success and rate include the nucleophilicity of the attacking species, the solvent system employed, the reaction temperature, and the presence of a suitable base to neutralize any acidic byproducts.

Caption: General SN2 mechanism for nucleophilic substitution on this compound.

Applications in Drug Discovery and Organic Synthesis

This compound serves as a critical building block for the synthesis of a wide array of organic molecules. Its utility lies in its ability to readily couple with various nucleophiles, thereby forming new carbon-nitrogen, carbon-sulfur, carbon-oxygen, and other carbon-heteroatom bonds. This versatility makes it a valuable intermediate in the synthesis of potential drug candidates and other high-value chemical entities.

  • Pharmaceutical Scaffolds: The N-phenylacetamide core is a recognized scaffold in numerous biologically active compounds. By using this compound, researchers can synthesize libraries of derivatives for screening against various biological targets. For instance, related N-phenyl-2-(phenyl-amino) acetamide derivatives have been investigated as Factor VIIa inhibitors for potential anticoagulant activity.[2]

  • Antibacterial Agents: A series of 2-amino-N-(p-chlorophenyl) acetamide derivatives, synthesized from the corresponding 2-bromo precursor, have demonstrated moderate to high antibacterial activities against several bacterial strains.[1] This suggests that derivatives of this compound could also be explored for similar applications.

  • Molecular Probes and Ligands: The ability to introduce a wide range of functionalities allows for the synthesis of tailored molecules such as molecular probes for studying biological processes or ligands for specific receptors.

Synthetic_Intermediate Start This compound Reaction Nucleophilic Substitution (SN2) Start->Reaction Nucleophiles Nucleophiles (Amines, Thiols, Alcohols, etc.) Nucleophiles->Reaction Intermediate Substituted N-methyl-N-phenylacetamide Derivatives Reaction->Intermediate Application Applications Intermediate->Application Pharma Pharmaceutical Leads Application->Pharma Materials Fine Chemicals Application->Materials Probes Molecular Probes Application->Probes

Caption: Role of this compound as a key synthetic intermediate.

Data Presentation

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound.[3]

PropertyValue
CAS Number 29182-97-6
Molecular Formula C₉H₁₀BrNO
Molecular Weight 228.09 g/mol
Appearance Solid (form may vary)
IUPAC Name This compound
Reaction Yields with Amine Nucleophiles (Analogous Compound)

The following data is for the reaction of the structurally similar compound, 2-bromo-N-(p-chlorophenyl)acetamide, with various amines.[1] These reactions were conducted at room temperature in dichloromethane with a saturated potassium carbonate solution. This data provides a reasonable expectation for yields in similar reactions with this compound.

Nucleophile (Amine)ProductYield (%)
Butylamine2-(butylamino)-N-(4-chlorophenyl)acetamide60
Octylamine2-(octylamino)-N-(4-chlorophenyl)acetamide61
Piperidine2-(piperidin-1-yl)-N-(4-chlorophenyl)acetamide-
3-Fluoroaniline2-((3-fluorophenyl)amino)-N-(4-chlorophenyl)acetamide-

Note: Specific yields for piperidine and 3-fluoroaniline were not provided in the source material, but their successful reaction was reported.[1]

Experimental Protocols

Safety Precaution: this compound is an alkylating agent and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of the analogous compound, 2-bromo-N-phenylacetamide.[4]

Materials:

  • N-methylaniline

  • Bromoacetyl bromide

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve N-methylaniline (1.0 eq) in anhydrous DCM.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add bromoacetyl bromide (1.0 eq) dropwise to the cooled solution.

  • Add triethylamine (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash three times with water.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: General Procedure for Nucleophilic Substitution with Amines

This protocol is based on the successful synthesis of 2-amino-N-(p-chlorophenyl) acetamide derivatives.[1]

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (primary or secondary) (1.2-1.5 eq)

  • Potassium carbonate (K₂CO₃), saturated aqueous solution

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in DCM in a reaction vessel.

  • Add the amine nucleophile to the solution.

  • Add the saturated aqueous solution of potassium carbonate.

  • Stir the biphasic mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Separate the organic layer and wash it with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-methyl-N-phenyl-2-(amino)acetamide derivative.

Protocol 3: General Procedure for Nucleophilic Substitution with Thiols

Materials:

  • This compound (1.0 eq)

  • Thiol nucleophile (1.1 eq)

  • A mild base (e.g., triethylamine or potassium carbonate) (1.5 eq)

  • Anhydrous solvent (e.g., acetonitrile or DMF)

  • Water

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the thiol nucleophile and the base in the anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of this compound in the same solvent dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) if necessary.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Experimental_Workflow Setup 1. Reaction Setup - Dissolve reactants in solvent - Add base Reaction 2. Reaction - Stir at specified temperature - Monitor by TLC Setup->Reaction Workup 3. Work-up - Quench reaction - Liquid-liquid extraction - Wash with water/brine Reaction->Workup Drying 4. Drying & Concentration - Dry organic layer (e.g., Na₂SO₄) - Filter and evaporate solvent Workup->Drying Purification 5. Purification - Column chromatography or - Recrystallization Drying->Purification Analysis 6. Characterization - NMR, MS, etc. Purification->Analysis

Caption: A typical experimental workflow for nucleophilic substitution reactions.

Conclusion

This compound is a highly effective and versatile electrophile for use in SN2 reactions. The protocols outlined above, based on established chemical principles and analogous reactions, provide a solid foundation for researchers to synthesize a diverse range of substituted N-methyl-N-phenylacetamide derivatives. These compounds are valuable intermediates for applications in drug discovery, particularly in the development of new therapeutic agents. Careful optimization of reaction conditions for each specific nucleophile will ensure high yields and purity of the desired products.

References

Application Notes and Protocols for the Alkylation of Amines with 2-Bromo-N-methyl-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the N-alkylation of various primary and secondary amines with 2-bromo-N-methyl-N-phenylacetamide. This reaction is a valuable tool for the synthesis of a diverse range of substituted acetamides, which are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active compounds.

Introduction

The N-alkylation of amines with α-haloacetamides is a robust and versatile method for the formation of C-N bonds. This reaction typically proceeds via a nucleophilic substitution (SN2) mechanism, where the amine acts as the nucleophile, attacking the electrophilic carbon bearing the bromine atom and displacing the bromide ion. The resulting ammonium salt is subsequently deprotonated to yield the final N-alkylated product. The reactivity of the amine and the specific reaction conditions can be tailored to achieve high yields and selectivity. These protocols are designed to serve as a starting point for the development of synthetic routes to novel compounds.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the alkylation of various classes of amines with this compound. Please note that reaction times and yields are representative and may vary depending on the specific substrate and reaction scale. Optimization of these conditions may be necessary to achieve the desired outcome.

Table 1: Alkylation of Primary Aliphatic Amines

Amine SubstrateSolventBaseTemperature (°C)Reaction Time (h)Yield (%)
BenzylamineAcetonitrileK₂CO₃Reflux4 - 885 - 95
n-ButylamineDichloromethaneTriethylamineRoom Temp.12 - 1880 - 90
CyclohexylamineTetrahydrofuranNaHCO₃508 - 1275 - 85

Table 2: Alkylation of Secondary Aliphatic Amines

Amine SubstrateSolventBaseTemperature (°C)Reaction Time (h)Yield (%)
DiethylamineTolueneExcess AmineReflux1 - 2>90
PiperidineAcetonitrileK₂CO₃Room Temp.6 - 1090 - 98
MorpholineDimethylformamideK₂CO₃604 - 688 - 96

Table 3: Alkylation of Aromatic Amines

Amine SubstrateSolventBaseTemperature (°C)Reaction Time (h)Yield (%)
AnilineDimethylformamideNaHRoom Temp.18 - 2460 - 75
N-MethylanilineAcetonitrileK₂CO₃Reflux12 - 1870 - 80
4-MethoxyanilineDichloromethaneTriethylamineRoom Temp.24 - 3665 - 78

Experimental Protocols

Protocol 1: General Procedure for the Alkylation of Primary Aliphatic Amines (e.g., Benzylamine)

This protocol describes a general method for the N-alkylation of a primary aliphatic amine with this compound using potassium carbonate as the base.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and potassium carbonate (1.5 eq).

  • Add anhydrous acetonitrile to the flask to create a suspension.

  • Add benzylamine (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts and wash the solid with a small amount of ethyl acetate.

  • Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator.

  • Dissolve the crude residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-methyl-N-phenyl-2-(benzylamino)acetamide.

Protocol 2: Detailed Procedure for the Alkylation of a Secondary Aliphatic Amine (e.g., Diethylamine)

This protocol is adapted from the synthesis of Lidocaine and provides a detailed procedure for the alkylation of diethylamine.[1][2]

Materials:

  • This compound (1.0 eq)

  • Diethylamine (3.0 eq)

  • Toluene

  • 3 M Hydrochloric acid (HCl)

  • 3 M Sodium hydroxide (NaOH)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Erlenmeyer flask

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • In a 50-mL round-bottom flask, combine this compound (1.0 eq), diethylamine (3.0 eq), and 25 mL of toluene.[1][2]

  • Attach a reflux condenser and heat the mixture to reflux for one hour.[1]

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash four times with 50-mL portions of water to remove diethylamine hydrobromide and excess diethylamine.[1]

  • Extract the organic layer with one 20-mL portion of 3 M hydrochloric acid.[1]

  • Wash the organic layer once with 20 mL of water.

  • Combine the aqueous extracts in a 125-mL Erlenmeyer flask and cool to 10 °C in an ice bath.[1]

  • Neutralize the aqueous solution by the portion-wise addition of 3 M sodium hydroxide with stirring, while maintaining the temperature below 20 °C. The product will precipitate as a white solid.[1]

  • Isolate the solid product by vacuum filtration using a Büchner funnel.[1]

  • Wash the product with cold water, press dry, and air-dry to obtain N-methyl-N-phenyl-2-(diethylamino)acetamide.[1]

Mandatory Visualization

The following diagrams illustrate the key processes involved in the alkylation of amines with this compound.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification Reactants This compound + Amine + Base Reaction Stirring at specified temperature and time Reactants->Reaction Solvent Solvent (e.g., Acetonitrile, Toluene) Solvent->Reaction Filtration Filtration (if applicable) Reaction->Filtration Cool to RT Extraction Liquid-Liquid Extraction Filtration->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Concentration Concentration in vacuo Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Product Pure Product Chromatography->Product

Caption: Experimental workflow for amine alkylation.

reaction_mechanism Amine R¹R²NH (Amine) TransitionState Transition State Amine->TransitionState Nucleophilic Attack (SN2) Bromoacetamide Br-CH₂-C(=O)N(CH₃)Ph (this compound) Bromoacetamide->TransitionState AmmoniumSalt [R¹R²NH⁺-CH₂-C(=O)N(CH₃)Ph] Br⁻ (Ammonium Salt Intermediate) TransitionState->AmmoniumSalt Product R¹R²N-CH₂-C(=O)N(CH₃)Ph (Alkylated Product) AmmoniumSalt->Product Deprotonation Base Base Base->Product ProtonatedBase Base-H⁺

Caption: SN2 mechanism for N-alkylation.

References

Application Note: ¹H and ¹³C NMR Characterization of 2-bromo-N-methyl-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and data for the structural elucidation of 2-bromo-N-methyl-N-phenylacetamide using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The information herein is intended to serve as a comprehensive guide for the characterization of this and structurally related compounds.

Introduction

This compound is a halogenated amide with potential applications in organic synthesis and drug discovery. Accurate structural confirmation is critical, and NMR spectroscopy is the premier technique for this purpose. This note details the expected ¹H and ¹³C NMR spectral data and provides standardized protocols for sample preparation and spectral acquisition.

Predicted NMR Spectral Data

¹H NMR Data (Predicted)

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group, the N-methyl protons, and the methylene protons of the bromoacetyl group.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Phenyl H (ortho, meta, para)7.20 - 7.50Multiplet5H
CH₂Br~4.00Singlet2H
N-CH₃3.26Singlet3H

Note: The chemical shift of the methylene protons (CH₂Br) is predicted to be significantly downfield compared to the methyl protons in N-methyl-N-phenylacetamide (δ = 1.86 ppm) due to the deshielding effect of the adjacent bromine atom.[1][2]

¹³C NMR Data (Predicted)

The ¹³C NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons, the N-methyl carbon, and the brominated methylene carbon.

Assignment Predicted Chemical Shift (δ, ppm)
C=O~168
Phenyl C (quaternary)~144
Phenyl CH (ortho, meta, para)127 - 130
N-CH₃~37
CH₂Br~28

Note: The chemical shift of the brominated methylene carbon (CH₂Br) is predicted based on the known chemical shift of the corresponding carbon in 2-bromoacetamide (δ = 29.63 ppm).[2] The carbonyl carbon is expected to be slightly shifted upfield compared to N-methyl-N-phenylacetamide (δ = 170.70 ppm) due to the electron-withdrawing nature of the bromine.[1]

Experimental Protocols

The following are generalized yet detailed protocols for the acquisition of high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

  • Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for similar compounds.[1]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (typically included in commercially available deuterated solvents).

  • Transfer: After complete dissolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

These are typical parameters for a 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.

¹H NMR Acquisition Parameters:

Parameter Value
Spectrometer Frequency400 MHz
Pulse ProgramStandard 90° pulse
Spectral Width-2 to 12 ppm
Acquisition Time3-4 seconds
Relaxation Delay1-2 seconds
Number of Scans8-16
Temperature298 K

¹³C NMR Acquisition Parameters:

Parameter Value
Spectrometer Frequency100 MHz
Pulse ProgramStandard with proton decoupling
Spectral Width0 to 220 ppm
Acquisition Time1-2 seconds
Relaxation Delay2-5 seconds
Number of Scans1024 or more (signal dependent)
Temperature298 K

Data Processing and Presentation

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale using the signal from the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.

Visualizations

Logical Relationship of NMR Characterization

NMR_Characterization cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_output Results weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer H1_acq 1H NMR Acquisition transfer->H1_acq C13_acq 13C NMR Acquisition transfer->C13_acq FT Fourier Transform H1_acq->FT C13_acq->FT phase Phase & Baseline Correction FT->phase reference Referencing phase->reference analyze Integration & Peak Picking reference->analyze H1_spec 1H Spectrum analyze->H1_spec C13_spec 13C Spectrum analyze->C13_spec structure Structural Elucidation H1_spec->structure C13_spec->structure

Caption: Workflow for NMR Characterization.

Experimental Workflow for NMR Analysis

Experimental_Workflow start Start sample_prep Prepare NMR Sample (5-25 mg in 0.6 mL CDCl3) start->sample_prep setup_1h Setup 1H NMR Experiment sample_prep->setup_1h acquire_1h Acquire 1H Data setup_1h->acquire_1h process_1h Process 1H Spectrum acquire_1h->process_1h setup_13c Setup 13C NMR Experiment process_1h->setup_13c acquire_13c Acquire 13C Data setup_13c->acquire_13c process_13c Process 13C Spectrum acquire_13c->process_13c analyze Analyze Spectra & Assign Peaks process_13c->analyze report Generate Report analyze->report

Caption: Experimental Workflow for NMR Analysis.

References

Application Notes and Protocols: Purification of 2-bromo-N-methyl-N-phenylacetamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 2-bromo-N-methyl-N-phenylacetamide via recrystallization. The following procedures are based on established principles of recrystallization for analogous compounds and are intended to serve as a comprehensive guide.

Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. For this compound, a compound with moderate polarity, selecting an appropriate solvent system is crucial for achieving high purity and yield. This protocol will outline a systematic approach to solvent selection and the subsequent recrystallization process. While specific quantitative data for this compound is not extensively available in the public domain, data from closely related analogs, such as 2-bromo-N-phenylacetamide, provides a strong basis for this procedure.[1][2]

Compound Profile

A summary of the key properties of this compound and a close analog are presented below.

PropertyThis compound2-bromo-N-phenylacetamide (analog)
Molecular Formula C₉H₁₀BrNO[3]C₈H₈BrNO[1]
Molecular Weight 228.09 g/mol [3]214.06 g/mol [1]
Appearance White to off-white solid (expected)White to light yellow powder/crystal[4]
Melting Point Not available131-135 °C[1]

Experimental Protocol: Recrystallization

This protocol provides a general methodology. The optimal solvent and volumes may need to be determined empirically for your specific sample.

Materials and Equipment
  • Crude this compound

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass rod

  • Selected recrystallization solvent (e.g., ethyl acetate, ethanol, isopropanol, or a mixed solvent system)

Solvent Selection

The ideal solvent should dissolve the compound when hot but not when cold, while impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

  • Starting Solvent: Based on the successful recrystallization of the close analog 2-bromo-N-phenylacetamide, ethyl acetate is a primary candidate.[1]

  • Alternative Solvents: Other potential solvents for moderately polar compounds include ethanol, isopropanol, and acetone.[5][6]

  • Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be employed.[5][7] In this system, the compound should be soluble in one solvent (the "good" solvent) and insoluble in the other (the "anti-solvent").

Recrystallization Procedure

Recrystallization_Workflow A Dissolution: Add crude solid to Erlenmeyer flask. Add minimal hot solvent until dissolved. B Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution. A->B Impurities observed C Cooling & Crystallization: Allow the clear solution to cool slowly to room temperature, then in an ice bath. A->C No visible impurities B->C D Isolation of Crystals: Collect crystals by vacuum filtration using a Büchner funnel. C->D E Washing: Rinse crystals with a small amount of cold solvent. D->E F Drying: Dry the purified crystals under vacuum or in a desiccator. E->F G Purity Assessment: Determine melting point and/or use spectroscopic methods (e.g., NMR). F->G

Caption: Workflow for the recrystallization of this compound.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of the chosen solvent (e.g., ethyl acetate) and heat the mixture gently on a hot plate with stirring. Continue to add the solvent portion-wise until the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good yield.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, solid byproducts), perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization in the funnel.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals thoroughly. This can be achieved by leaving them in the Büchner funnel under vacuum for a period, or by transferring them to a watch glass and placing them in a desiccator.

Troubleshooting

IssuePossible CauseRecommended Solution
Compound "oils out" The solution is supersaturated, or the melting point of the solid is lower than the boiling point of the solvent.Reheat the solution to redissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly.[7] Consider a different solvent with a lower boiling point.
No crystals form The solution is not saturated (too much solvent was added), or the solution is supersaturated.To induce crystallization, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[7] If too much solvent was used, evaporate some of the solvent and allow it to cool again.
Premature crystallization The solution cooled too quickly during hot filtration.Use a pre-warmed funnel and receiving flask. Add a small excess of hot solvent before filtering to ensure the compound remains in solution.
Low recovery Too much solvent was used; the compound is significantly soluble in the cold solvent; crystals were washed with warm solvent.Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath. Wash crystals with ice-cold solvent.

Purity Assessment

The purity of the recrystallized this compound should be assessed to confirm the success of the purification.

  • Melting Point Determination: A pure compound will have a sharp melting point range (typically 1-2 °C). Compare the melting point of the recrystallized product to the crude material. A narrower and higher melting point indicates increased purity.

  • Spectroscopic Analysis: Techniques such as ¹H NMR, ¹³C NMR, or IR spectroscopy can be used to confirm the structure and assess the purity of the final product by comparing the resulting spectra to a reference or looking for the absence of impurity signals.

Logical Relationship of Recrystallization Steps

Recrystallization_Logic cluster_0 Preparation cluster_1 Purification Process cluster_2 Outcome Crude_Solid Crude Solid (Compound + Impurities) Dissolved Saturated Hot Solution (Compound Dissolved) Crude_Solid->Dissolved Hot_Solvent Hot Solvent Hot_Solvent->Dissolved Insoluble_Imp Insoluble Impurities (Removed by hot filtration) Dissolved->Insoluble_Imp separate Cooled Cold Solution Dissolved->Cooled cools Crystals Pure Crystals Cooled->Crystals precipitate Soluble_Imp Soluble Impurities (Remain in solvent) Cooled->Soluble_Imp remain dissolved Purified_Product Purified Solid Product Crystals->Purified_Product isolate Waste Filtrate (Solvent + Soluble Impurities) Soluble_Imp->Waste isolate

References

Application Notes and Protocols: 2-Bromo-N-methyl-N-phenylacetamide as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing 2-bromo-N-methyl-N-phenylacetamide as a key building block in the synthesis of a variety of nitrogen-containing heterocyclic compounds. The inherent reactivity of this molecule, featuring a reactive α-bromo ketone moiety and an N-methyl-N-phenyl amide group, allows for its strategic use in constructing complex molecular architectures of significant interest in medicinal chemistry and materials science.

Introduction: The Synthetic Utility of this compound

This compound is a valuable synthetic intermediate possessing two key reactive sites: the electrophilic carbon bearing the bromine atom and the nucleophilic aromatic ring which can be activated for cyclization reactions. The presence of the N-methyl group prevents competing N-H reactivity and can influence the conformation and reactivity of the molecule. These features make it an ideal precursor for the construction of various heterocyclic systems, including oxindoles, quinoxalines, and benzodiazepines.

Synthesis of this compound

A reliable method for the synthesis of the title compound involves the acylation of N-methylaniline with bromoacetyl bromide.

Experimental Protocol:

  • To a solution of N-methylaniline (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, THF) cooled to 0 °C, add triethylamine (1.2 eq.) under an inert atmosphere.

  • Slowly add bromoacetyl bromide (1.1 eq.) dropwise to the cooled solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford this compound.

Representative Data (for the analogous 2-bromo-N-phenylacetamide): [1]

  • Appearance: White to off-white solid

  • Melting Point: 131-135 °C[1]

  • ¹H NMR (CDCl₃): δ 8.09 (s, 1H), 7.54 (d, J=7.8 Hz, 2H), 7.36 (t, J=7.8 Hz, 2H), 7.18 (t, J=7.4 Hz, 1H), 4.01 (s, 2H)[1]

Application in the Synthesis of N-Methyl-Oxindoles

The intramolecular cyclization of this compound provides a direct route to N-methyl-oxindoles, a core structure in many biologically active compounds. Palladium-catalyzed intramolecular Heck-type reactions are particularly effective for this transformation.[2]

Reaction Scheme:

G start This compound product 1-Methyl-1,3-dihydro-2H-indol-2-one (N-Methyl-oxindole) start->product Intramolecular Cyclization catalyst Pd(0) catalyst, Base

Caption: Palladium-catalyzed synthesis of N-methyl-oxindole.

Experimental Protocol: Palladium-Catalyzed Intramolecular Cyclization
  • To a degassed solution of this compound (1.0 eq.) in a suitable solvent (e.g., toluene, DMF), add a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and a phosphine ligand (e.g., P(t-Bu)₃, 10 mol%).

  • Add a base (e.g., K₂CO₃, 2.0 eq.) to the mixture.

  • Heat the reaction mixture to 80-120 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-methyl-oxindole.

Quantitative Data for Analogous Oxindole Syntheses:

EntryStarting MaterialCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
1N-(2-bromophenyl)-N-methylacrylamidePd(OAc)₂ / SPhosK₂CO₃THF10085[3]
2α-Chloro-N-methyl-N-phenylacetamidePd₂(dba)₃ / P(t-Bu)₃K₃PO₄Toluene10092[4]

Application in the Synthesis of Quinoxaline Derivatives

This compound can serve as a two-carbon synthon for the construction of the quinoxaline ring system through condensation with o-phenylenediamines. The reaction likely proceeds through an initial nucleophilic substitution followed by intramolecular cyclization and oxidation.

Reaction Scheme:

G start1 This compound intermediate Intermediate start1->intermediate start2 o-Phenylenediamine start2->intermediate product Quinoxaline Derivative intermediate->product Cyclization & Oxidation

Caption: Synthesis of quinoxaline derivatives.

Experimental Protocol: Synthesis of a Quinoxaline Derivative
  • Dissolve this compound (1.0 eq.) and a substituted o-phenylenediamine (1.0 eq.) in a suitable solvent (e.g., ethanol, DMF).

  • Add a catalytic amount of an acid (e.g., acetic acid) or a base (e.g., pyridine) to the mixture.[5]

  • Reflux the reaction mixture for 4-8 hours, monitoring its progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with a cold solvent.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography to obtain the quinoxaline derivative.

Quantitative Data for Analogous Quinoxaline Syntheses from α-Haloketones:

Entryα-Haloketoneo-PhenylenediamineCatalystSolventTemp (°C)Yield (%)Reference
1Phenacyl bromideo-PhenylenediaminePyridineTHFRT92[5]
22-Bromoacetophenone4,5-Dimethyl-1,2-phenylenediamineNoneEthanolReflux88[6][7]

Application in the Synthesis of 1,4-Benzodiazepine-2-ones

A plausible synthetic route to 1,4-benzodiazepine-2-ones involves a two-step sequence starting from this compound. The first step is a nucleophilic substitution of the bromide with an appropriate aminobenzophenone, followed by an intramolecular cyclization to form the seven-membered ring.

Synthetic Pathway:

G start 2-Bromo-N-methyl- N-phenylacetamide intermediate N-Methyl-N-phenyl-2- ((2-benzoylphenyl)amino)acetamide start->intermediate Substitution reagent 2-Aminobenzophenone product 1-Methyl-5-phenyl-1,3-dihydro- 2H-1,4-benzodiazepin-2-one intermediate->product Intramolecular Cyclization

Caption: Proposed synthesis of a 1,4-benzodiazepine-2-one.

Experimental Protocol: Two-Step Synthesis of a 1,4-Benzodiazepine-2-one Derivative

Step 1: Synthesis of the Intermediate Amine

  • In a round-bottom flask, combine this compound (1.0 eq.), 2-aminobenzophenone (1.1 eq.), and a non-nucleophilic base (e.g., K₂CO₃, 2.0 eq.) in a polar aprotic solvent (e.g., DMF).

  • Heat the mixture at 80-100 °C for 12-24 hours, monitoring the reaction by TLC.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the intermediate amine.

Step 2: Intramolecular Cyclization

  • Dissolve the intermediate amine (1.0 eq.) in a suitable solvent such as toluene or xylene.

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or a Lewis acid.

  • Heat the mixture to reflux, with azeotropic removal of water if necessary (using a Dean-Stark apparatus).

  • Monitor the cyclization by TLC.

  • Upon completion, cool the reaction, wash with a saturated NaHCO₃ solution, and then with brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the 1,4-benzodiazepine-2-one.

Representative Data for Analogous Benzodiazepine Syntheses:

EntryPrecursorCyclization ConditionYield (%)Reference
12-((2-benzoylphenyl)amino)acetamideAcetic acid, reflux75[8]
2N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamideHexamethylenetetramine80[9]

Summary of Applications and Experimental Workflow

The following diagram summarizes the synthetic utility of this compound and a general workflow for its application in heterocyclic synthesis.

General Experimental Workflow:

G cluster_0 Synthesis of Heterocycles Start Start with This compound Reaction Perform Cyclization or Condensation Reaction Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Product Isolated Heterocyclic Product Analysis->Product

Caption: General workflow for heterocyclic synthesis.

Conclusion

This compound is a readily accessible and highly versatile building block for the synthesis of diverse and medicinally relevant heterocyclic compounds. The protocols and data provided herein offer a foundation for researchers to explore its utility in constructing libraries of oxindoles, quinoxalines, benzodiazepines, and other novel heterocyclic systems for applications in drug discovery and materials science. Further exploration of reaction conditions and substrate scope will undoubtedly expand the synthetic potential of this valuable intermediate.

References

Application Notes and Protocols for the Development of Antibacterial Agents from N-Phenylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of N-phenylacetamide derivatives as a promising class of antibacterial agents. This document includes a summary of their antibacterial activity, detailed experimental protocols for their synthesis and evaluation, and visual representations of experimental workflows and potential mechanisms of action.

Introduction

The continuous emergence of antibiotic-resistant bacteria poses a significant threat to global public health. This necessitates the discovery and development of novel antimicrobial agents with new mechanisms of action. N-phenylacetamide derivatives have been identified as a promising scaffold in medicinal chemistry due to their diverse biological activities, including antibacterial properties. These compounds offer a versatile platform for structural modifications to optimize their efficacy against a range of bacterial pathogens. This document outlines the key data, protocols, and conceptual frameworks for advancing research in this area.

Data Presentation: Antibacterial Activity of N-Phenylacetamide Derivatives

The following table summarizes the quantitative antibacterial activity of various N-phenylacetamide derivatives against different bacterial strains. The data is presented as Minimum Inhibitory Concentration (MIC) or 50% effective concentration (EC50) values, which indicate the lowest concentration of a compound required to inhibit the visible growth of a microorganism.

Compound IDDerivative Structure/DescriptionBacterial StrainActivity (µg/mL)Activity (µM)Reference
A1 N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamideXanthomonas oryzae pv. oryzae (Xoo)-156.7 (EC50)[1][2]
A4 N-(4-((4-(4-chlorophenyl)thiazol-2-yl)amino)phenyl)acetamideXanthomonas oryzae pv. oryzicola (Xoc)-194.9 (EC50)[3]
A6 N-(4-((4-(4-bromophenyl)thiazol-2-yl)amino)phenyl)acetamideXanthomonas oryzae pv. oryzae (Xoo)-144.7 (EC50)[3]
D14 2-oxo-N-phenylacetamide derivative with a dissulfone moietyXanthomonas oryzae pv. oryzae (Xoo)0.63 (EC50)-[4][5]
D14 2-oxo-N-phenylacetamide derivative with a dissulfone moietyXanthomonas oryzae pv. oryzicola (Xoc)0.79 (EC50)-[4][5]
Compound 5 Phenylacetamide derivativeEscherichia coli0.64 (MIC)-[6]
Compound 21 Phenylacetamide derivativeEscherichia coli0.67 (MIC)-[6]
Compound 12b Phenoxy-N-arylacetamide derivativeStaphylococcus aureus78.1 (MIC)-[7]
N-(4-chlorophenyl)-2-chloroacetamide Halogenated p-substituted phenyl ringStaphylococcus aureus--[8]
N-(4-fluorophenyl)-2-chloroacetamide Halogenated p-substituted phenyl ringStaphylococcus aureus--[8]
N-(3-bromophenyl)-2-chloroacetamide Halogenated p-substituted phenyl ringStaphylococcus aureus--[8]

Experimental Protocols

Protocol 1: General Synthesis of N-phenylacetamide Derivatives

This protocol describes a general method for the synthesis of N-phenylacetamide derivatives, which can be adapted based on the desired final compound. A common approach involves the acylation of a substituted aniline with an appropriate acylating agent.

Materials:

  • Substituted aniline

  • Acetyl chloride or acetic anhydride

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Base (e.g., triethylamine, pyridine)

  • Stirring plate and magnetic stirrer

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol, ethyl acetate/hexane)

Procedure:

  • Dissolve the substituted aniline (1 equivalent) in the anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.

  • Add the base (1.1 equivalents) to the solution and cool the mixture in an ice bath.

  • Slowly add the acetyl chloride or acetic anhydride (1.1 equivalents) dropwise to the stirred solution using a dropping funnel.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent to obtain the pure N-phenylacetamide derivative.

  • Characterize the final product using spectroscopic methods such as 1H-NMR, 13C-NMR, and mass spectrometry.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC of the synthesized N-phenylacetamide derivatives against bacterial strains.

Materials:

  • Synthesized N-phenylacetamide derivatives

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Sterile pipette tips and tubes

Procedure:

  • Prepare a stock solution of each N-phenylacetamide derivative in a suitable solvent (e.g., DMSO).

  • Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • In a 96-well plate, perform serial two-fold dilutions of the stock solution of each compound with CAMHB to obtain a range of concentrations.

  • Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the serially diluted compound.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

  • Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the development of antibacterial agents from N-phenylacetamide derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization start Design of N-phenylacetamide Derivatives synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization screening Antibacterial Screening (e.g., Disk Diffusion) characterization->screening mic_determination MIC Determination (Broth Microdilution) screening->mic_determination mechanistic_studies Mechanism of Action Studies mic_determination->mechanistic_studies sar_analysis Structure-Activity Relationship (SAR) Analysis mechanistic_studies->sar_analysis lead_optimization Lead Compound Optimization sar_analysis->lead_optimization lead_optimization->start New Design Iteration

Caption: Experimental workflow for developing N-phenylacetamide antibacterial agents.

Potential Mechanisms of Action

The following diagrams illustrate potential mechanisms by which N-phenylacetamide derivatives may exert their antibacterial effects.

1. Cell Membrane Disruption

Some derivatives have been shown to cause rupture of the bacterial cell membrane.[1][2]

cell_membrane_disruption cluster_bacterium Bacterial Cell cell_membrane Cell Membrane disruption Membrane Disruption & Leakage cell_membrane->disruption cytoplasm Cytoplasm compound N-phenylacetamide Derivative compound->cell_membrane cell_death Cell Death disruption->cell_death

Caption: Proposed mechanism of cell membrane disruption.

2. Inhibition of Clp Protein

Certain 2-oxo-N-phenylacetamide derivatives have been found to target the Clp protein, a CRP-like protein, which can attenuate the virulence of pathogenic bacteria.[4][5]

clp_inhibition compound 2-oxo-N-phenylacetamide Derivative compound->inhibition clp_protein Clp Protein virulence_expression Virulence Gene Expression clp_protein->virulence_expression bacterial_virulence Bacterial Virulence virulence_expression->bacterial_virulence inhibition->clp_protein

Caption: Inhibition of the Clp protein signaling pathway.

3. Inhibition of Topoisomerase IV (ParE)

Some studies suggest that phenylacetamide derivatives may act as inhibitors of ParE, a subunit of topoisomerase IV, which is essential for bacterial DNA replication.[9]

pare_inhibition compound N-phenylacetamide Derivative compound->inhibition pare_subunit ParE Subunit of Topoisomerase IV dna_replication DNA Replication pare_subunit->dna_replication bacterial_growth Bacterial Growth Inhibition dna_replication->bacterial_growth inhibition->pare_subunit

Caption: Inhibition of the ParE subunit of Topoisomerase IV.

References

Application Notes and Protocols for Assessing the Antifungal Activity of Novel Synthetic Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. This necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. Synthetic amides represent a promising class of compounds with potential antifungal properties. These application notes provide a comprehensive protocol for the systematic evaluation of the in vitro antifungal activity of novel synthetic amides. The described methods are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of data.[1][2][3][4]

The primary objectives of this protocol are to determine the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of the synthetic amides against a panel of clinically relevant fungal strains.[5][6] Adherence to this standardized methodology will facilitate the identification of promising lead compounds for further development in the antifungal drug discovery pipeline.

Key Experimental Protocols

1. Fungal Strains and Culture Conditions

A panel of clinically relevant and quality control fungal strains should be used to assess the spectrum of activity.

  • Recommended Yeast Strains:

    • Candida albicans (e.g., ATCC 90028)

    • Candida glabrata (e.g., ATCC 90030)

    • Candida parapsilosis (e.g., ATCC 22019)[2]

    • Candida krusei (e.g., ATCC 6258)

    • Cryptococcus neoformans (e.g., ATCC 90112)

  • Recommended Filamentous Fungi (Molds):

    • Aspergillus fumigatus (e.g., ATCC 204305)

    • Aspergillus niger (e.g., ATCC 16404)

  • Culture Media:

    • Yeasts: Sabouraud Dextrose Agar (SDA) for routine culture and RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) for susceptibility testing.[1][7]

    • Molds: Potato Dextrose Agar (PDA) for sporulation and RPMI-1640 for susceptibility testing.

2. Preparation of Antifungal Stock Solutions

  • Solvent Selection: Initially, dissolve the novel synthetic amides in 100% dimethyl sulfoxide (DMSO). The final concentration of DMSO in the assay should not exceed 1%, as higher concentrations can inhibit fungal growth.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mg/mL) of each amide.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

3. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for determining the MIC of an antifungal agent.[1][6][7]

  • Protocol:

    • Prepare serial two-fold dilutions of the synthetic amides in a 96-well microtiter plate using RPMI-1640 medium.[6][7] The typical concentration range to test is 0.03 to 64 µg/mL.

    • Prepare the fungal inoculum by suspending colonies from a fresh agar plate into sterile saline. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts.[1]

    • Dilute the standardized inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.

    • Add the diluted inoculum to each well of the microtiter plate containing the serially diluted amides.

    • Include a growth control (no drug) and a sterility control (no inoculum) on each plate.

    • Incubate the plates at 35°C for 24-48 hours for Candida species and 48-72 hours for Cryptococcus neoformans and molds.[8]

  • MIC Determination: The MIC is the lowest concentration of the amide that causes a significant inhibition of visible growth compared to the growth control.[9] For azoles and potentially for novel amides, the MIC endpoint is often defined as the concentration that inhibits 50% of growth.[10]

4. Disk Diffusion Assay (Qualitative Screening)

The disk diffusion assay is a simpler method for preliminary screening of antifungal activity.[2][11]

  • Protocol:

    • Prepare Mueller-Hinton agar plates supplemented with 2% glucose and 0.5 µg/mL methylene blue dye.[1][12]

    • Spread a standardized fungal inoculum (0.5 McFarland) evenly over the surface of the agar.

    • Impregnate sterile paper disks with a known concentration of the synthetic amide and place them on the agar surface.

    • Incubate the plates at 35°C for 24-48 hours.

  • Interpretation: The presence of a zone of inhibition around the disk indicates antifungal activity. The diameter of the zone is proportional to the susceptibility of the fungus to the amide.

5. Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that kills the fungus.[5]

  • Protocol:

    • Following the determination of the MIC from the broth microdilution assay, take a small aliquot (10-20 µL) from each well that shows no visible growth.

    • Spread the aliquot onto a fresh SDA or PDA plate.

    • Incubate the plates at 35°C for 24-48 hours.

  • MFC Determination: The MFC is the lowest concentration of the amide that results in no fungal growth or a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[5][13]

6. Time-Kill Assays

Time-kill assays provide information on the pharmacodynamics of the antifungal agent, determining whether it is fungistatic or fungicidal and the rate of killing.[14][15]

  • Protocol:

    • In tubes containing RPMI-1640 medium, expose a standardized fungal inoculum (1-5 x 10^5 CFU/mL) to various concentrations of the synthetic amide (e.g., 1x, 2x, and 4x the MIC).

    • Incubate the tubes at 35°C with agitation.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots, perform serial dilutions, and plate them on agar to determine the number of viable colonies (CFU/mL).[16]

  • Interpretation: A fungicidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[14]

Data Presentation

Quantitative data from the antifungal assays should be summarized in clear and concise tables for easy comparison.

Table 1: Minimum Inhibitory Concentrations (MICs) of Novel Synthetic Amides against Fungal Pathogens (µg/mL)

CompoundC. albicansC. glabrataC. parapsilosisC. kruseiC. neoformansA. fumigatus
Amide-001816432816
Amide-002241824
Amide-003>64>64>64>64>64>64
Fluconazole180.5644>64
Amphotericin B0.50.50.2510.251

Table 2: Minimum Fungicidal Concentrations (MFCs) of Novel Synthetic Amides against Fungal Pathogens (µg/mL)

CompoundC. albicansC. glabrataC. parapsilosisC. kruseiC. neoformansA. fumigatus
Amide-00116328641632
Amide-0024821648
Amide-003>64>64>64>64>64>64
Amphotericin B110.520.52

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays Antifungal Assays cluster_analysis Data Analysis Amide_Prep Novel Amide Stock Preparation MIC_Assay Broth Microdilution (MIC Determination) Amide_Prep->MIC_Assay Disk_Assay Disk Diffusion (Qualitative Screen) Amide_Prep->Disk_Assay Fungal_Prep Fungal Strain Culturing & Inoculum Prep Fungal_Prep->MIC_Assay Fungal_Prep->Disk_Assay Time_Kill Time-Kill Assay Fungal_Prep->Time_Kill MFC_Assay MFC Determination MIC_Assay->MFC_Assay MIC_Assay->Time_Kill Data_Summary Data Summarization (Tables) MIC_Assay->Data_Summary Disk_Assay->Data_Summary MFC_Assay->Data_Summary Time_Kill->Data_Summary

Caption: Workflow for assessing antifungal activity.

Hypothetical Fungal Signaling Pathway Targeted by Amides

Many antifungal drugs target specific pathways essential for fungal survival.[17][18][19] A plausible mechanism for novel amides could be the disruption of the High Osmolarity Glycerol (HOG) pathway, a key MAP kinase cascade involved in stress response.

HOG_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sln1 Sln1 (Sensor Kinase) Ypd1 Ypd1 Sln1->Ypd1 T Ssk1 Ssk1 Ypd1->Ssk1 T Ssk2 Ssk2/22 (MAPKKK) Ssk1->Ssk2 T Pbs2 Pbs2 (MAPKK) Ssk2->Pbs2 Hog1 Hog1 (MAPK) Pbs2->Hog1 Transcription Gene Expression (Stress Response) Hog1->Transcription Amide Novel Amide Amide->Pbs2 Inhibition

Caption: Inhibition of the HOG pathway by a novel amide.

References

Application Note: Development of a Stability-Indicating HPLC Method for the Analysis of 2-bromo-N-methyl-N-phenylacetamide Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a systematic approach for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-bromo-N-methyl-N-phenylacetamide in reaction mixtures. The described method is designed to be stability-indicating, enabling the separation of the active pharmaceutical ingredient (API) from its starting materials, by-products, and potential degradants. This document provides a comprehensive protocol for method development, validation, and sample analysis, complete with data presentation tables and workflow diagrams to guide researchers in achieving robust and reliable analytical results.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Monitoring the progress of its synthesis and ensuring the purity of the final product is critical for quality control in drug development and manufacturing. High-performance liquid chromatography (HPLC) is a powerful analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.

The development of a successful HPLC method requires a systematic approach to select the appropriate stationary phase, mobile phase, and detection parameters to achieve optimal separation of the target analyte from potential impurities. This application note provides a detailed protocol for developing a stability-indicating RP-HPLC method for this compound.

Analyte and Potential Impurities

The primary reaction for the synthesis of this compound involves the reaction of N-methylaniline with bromoacetyl bromide in the presence of a base, typically triethylamine.

Target Analyte:

  • This compound

Potential Process-Related Impurities:

  • N-methylaniline: Unreacted starting material.

  • Bromoacetyl bromide: Unreacted starting material (highly reactive and likely to hydrolyze).

  • Bromoacetic acid: Hydrolysis product of bromoacetyl bromide.

  • Triethylamine: Base catalyst.

  • Triethylamine hydrobromide: Salt by-product.

  • N,N'-dimethyl-N,N'-diphenylurea: A potential side product from the reaction of N-methylaniline with phosgene impurities or degradation.

Potential Degradation Products:

  • N-methyl-N-phenylacetamide: Product of debromination.

  • 2-hydroxy-N-methyl-N-phenylacetamide: Product of hydrolysis of the bromo group.

HPLC Method Development Workflow

The logical workflow for the development of the HPLC method is outlined below.

HPLC_Method_Development cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation A Analyte & Impurity Physicochemical Properties (Polarity, UV Absorbance) B Select Column: C18, 5 µm, 4.6 x 150 mm A->B C Select Mobile Phase: Acetonitrile (ACN) & Water A->C D Select Detector: Photo Diode Array (PDA/DAD) (Scan for λmax) A->D E Initial Gradient Run (e.g., 5-95% ACN) B->E C->E D->E F Evaluate Peak Shape, Resolution, & Retention Time E->F G Adjust Mobile Phase: - Gradient Slope - pH (if necessary) - Add buffer (e.g., phosphate) F->G Sub-optimal separation H Optimize Flow Rate (e.g., 1.0 mL/min) G->H I Optimize Column Temperature (e.g., 30 °C) H->I J Specificity/ Forced Degradation I->J Optimized conditions K Linearity & Range J->K L Precision (System & Method) K->L M Accuracy (Recovery) L->M N Robustness M->N O Finalized HPLC Method N->O

Caption: Workflow for HPLC method development and validation.

Experimental Protocols

Materials and Reagents
  • Reference Standards: this compound, N-methylaniline (analytical standard grade).

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade or Milli-Q).

  • Mobile Phase Additives: Phosphoric acid or Formic acid (analytical grade).

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

Instrumentation
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Photo Diode Array (PDA) or UV detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

Chromatographic Conditions (Starting Point)
ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 5% B to 95% B over 20 minutes, then hold for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector PDA/DAD, scan 200-400 nm.
Detection Wavelength Determine λmax from the PDA scan (estimated around 240-260 nm).
Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the sample diluent.

  • Reaction Mixture Sample: Quench the reaction and dilute an accurately weighed amount of the reaction mixture with the sample diluent to a final concentration of approximately 0.1 mg/mL of the expected product. Filter the sample through a 0.45 µm syringe filter before injection.

Method Optimization Protocol
  • Wavelength Selection: Inject the working standard solution and determine the wavelength of maximum absorbance (λmax) for this compound using the PDA detector. Use this wavelength for all subsequent analyses.

  • Gradient Optimization: Inject a mixture of the target analyte and known impurities. Adjust the gradient slope and duration to achieve baseline separation of all components.

  • Mobile Phase pH Adjustment (if necessary): If peak tailing is observed for any of the amine-containing impurities, consider adjusting the pH of the aqueous mobile phase (Mobile Phase A) to between 3 and 4 to ensure consistent ionization.

  • Flow Rate and Temperature Optimization: Fine-tune the flow rate and column temperature to improve resolution and reduce analysis time.

Data Presentation

Optimized Chromatographic Conditions
ParameterOptimized Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 30% B to 80% B over 15 minutes
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Detection Wavelength 254 nm (Experimentally Determined)
Method Validation Summary (Hypothetical Data)
Validation ParameterResult
Linearity (r²) > 0.999 for a concentration range of 10-150 µg/mL
Precision (%RSD) System Precision: < 0.5%, Method Precision: < 1.0%
Accuracy (% Recovery) 98.0% - 102.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL
Specificity No interference from blank, placebo, or degradants at the retention time of the analyte.

Forced Degradation Study Protocol (for Stability-Indicating Method)

To ensure the method is stability-indicating, forced degradation studies should be performed on the this compound standard.

Forced_Degradation cluster_conditions Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1 M HCl, 60°C) HPLC_Analysis Analyze stressed samples using the developed HPLC method Acid->HPLC_Analysis Base Base Hydrolysis (0.1 M NaOH, 60°C) Base->HPLC_Analysis Oxidation Oxidative (3% H₂O₂, RT) Oxidation->HPLC_Analysis Thermal Thermal (80°C, solid state) Thermal->HPLC_Analysis Photolytic Photolytic (UV light, 254 nm) Photolytic->HPLC_Analysis Peak_Purity Assess Peak Purity of the analyte peak using PDA detector HPLC_Analysis->Peak_Purity Mass_Balance Calculate Mass Balance (% Assay + % Impurities + % Degradants) HPLC_Analysis->Mass_Balance Conclusion Stability-Indicating Method Confirmed Peak_Purity->Conclusion Mass_Balance->Conclusion Start This compound Solution (0.1 mg/mL) Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photolytic

Caption: Workflow for forced degradation studies.

  • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 80 °C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

Analyze all stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main analyte peak, and the peak purity of the analyte can be demonstrated.

Conclusion

This application note provides a comprehensive and systematic guide for the development and validation of a stability-indicating RP-HPLC method for the analysis of this compound reaction mixtures. By following the outlined protocols, researchers can develop a robust and reliable analytical method suitable for quality control and stability testing in a drug development environment. The provided workflows and data tables serve as a practical template for experimental design and reporting.

Application Notes and Protocols for the Scale-Up Synthesis of 2-Bromo-N-methyl-N-phenylacetamide for Pilot Plant Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the scale-up synthesis of 2-bromo-N-methyl-N-phenylacetamide, a key intermediate in various research and development applications. The following protocols and data are intended to facilitate the transition from laboratory-scale synthesis to pilot plant production, with a focus on safety, efficiency, and product quality.

Overview and Synthetic Route

The synthesis of this compound is achieved through the acylation of N-methylaniline with bromoacetyl bromide in the presence of a base to neutralize the hydrogen bromide byproduct. This reaction is typically performed in a suitable organic solvent. For pilot plant scale, careful consideration of reaction kinetics, heat management, and material handling is paramount.

Reaction Scheme:

Safety and Hazard Analysis

A thorough risk assessment is mandatory before commencing any pilot plant production. The primary hazards are associated with the starting materials:

  • Bromoacetyl bromide: This reagent is highly corrosive, a lachrymator, and reacts violently with water.[1][2][3][4][5] Inhalation can cause severe irritation to the respiratory system, and contact with skin and eyes can cause severe burns.[1][4] It is crucial to handle bromoacetyl bromide in a well-ventilated area, preferably a fume hood, using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1][2][3][4] An emergency shower and eyewash station must be readily accessible.

  • N-methylaniline: This substance is toxic if swallowed, in contact with skin, or if inhaled.[1][2][5][6][7] It may cause damage to organs through prolonged or repeated exposure.[1][5] It is also very toxic to aquatic life with long-lasting effects.[1][5][6] Appropriate PPE, including gloves and safety glasses, should be worn when handling N-methylaniline.[6][7]

Safety Recommendations for Pilot Plant Scale:

  • Closed System: Whenever possible, the reaction should be conducted in a closed system to minimize exposure to hazardous vapors.

  • Ventilation: The pilot plant must be equipped with adequate ventilation, including local exhaust ventilation at potential points of emission.

  • Material Transfer: Use of transfer pumps and enclosed lines for reagent addition is recommended over manual pouring.

  • Emergency Preparedness: All personnel must be trained on emergency procedures, including spill response and first aid for chemical exposures.

Process Parameters and In-Process Controls

For a successful and reproducible pilot plant synthesis, the following parameters and controls are critical:

ParameterRecommendationIn-Process Control
Reactant Stoichiometry N-methylaniline: 1.0 eqBromoacetyl bromide: 1.0-1.05 eqTriethylamine: 1.05-1.1 eqMonitor consumption of starting material via HPLC or TLC.
Solvent Ethyl AcetateEnsure solvent is of appropriate grade and dry.
Reaction Temperature 0-5 °C during addition of bromoacetyl bromide, then warm to room temperature.Monitor internal reaction temperature with a calibrated probe.
Reagent Addition Slow, controlled addition of bromoacetyl bromide solution.Addition rate controlled by a metering pump.
Reaction Time 2-4 hours after completion of addition.Monitor reaction completion by HPLC or TLC.
Work-up Aqueous wash to remove triethylamine hydrobromide and excess base.pH measurement of the aqueous layer after washing.
Product Isolation Crystallization from a suitable solvent system.Visual inspection of crystal formation, yield calculation.
Drying Vacuum oven at ≤ 50°C.Loss on Drying (LOD) analysis.

Experimental Protocols

Pilot Plant Scale Synthesis of this compound

This protocol is designed for a target scale of approximately 1 kg of the final product. Adjustments may be necessary based on the specific equipment available in the pilot plant.

Equipment:

  • 10 L jacketed glass reactor with overhead stirring, temperature probe, and addition funnel/pump.

  • Cooling/heating circulator for the reactor jacket.

  • Vacuum filtration apparatus (e.g., Nutsche filter-dryer).

  • Vacuum oven.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
N-methylaniline107.150.50 kg4.67
Bromoacetyl bromide201.860.96 kg (0.48 L)4.76
Triethylamine101.190.52 kg (0.72 L)5.14
Ethyl Acetate88.115.0 L-
Deionized Water18.02As needed-
Saturated Brine-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • Reactor Setup: Ensure the 10 L jacketed reactor is clean, dry, and inerted with nitrogen.

  • Charge Reactants: Charge N-methylaniline (0.50 kg) and ethyl acetate (2.5 L) to the reactor. Begin stirring to ensure a homogenous solution.

  • Cooling: Cool the reactor contents to 0-5 °C using the jacketed cooling system.

  • Base Addition: Add triethylamine (0.52 kg) to the cooled solution.

  • Bromoacetyl Bromide Addition: Prepare a solution of bromoacetyl bromide (0.96 kg) in ethyl acetate (2.5 L). Slowly add this solution to the reactor over a period of 1-2 hours, maintaining the internal temperature between 0-10 °C. The addition is exothermic and careful temperature control is critical.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 2-3 hours.

  • In-Process Control: Take a sample from the reaction mixture and analyze by HPLC or TLC to confirm the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to 10-15 °C.

    • Slowly add 2.5 L of deionized water to the reactor. Stir for 15 minutes.

    • Stop stirring and allow the layers to separate. Remove the lower aqueous layer.

    • Wash the organic layer with another 2.5 L of deionized water.

    • Wash the organic layer with 2.5 L of saturated brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate. Filter to remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid.

Purification by Recrystallization

Solvent System: A mixture of isopropanol and water is a good starting point for recrystallization. The optimal ratio should be determined experimentally at a small scale first.

Procedure:

  • Dissolution: Transfer the crude product to a suitably sized vessel. Add a minimum amount of hot isopropanol to dissolve the crude material completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Slowly add warm water to the hot isopropanol solution until the solution becomes slightly turbid. If it becomes too cloudy, add a small amount of hot isopropanol to clarify.

  • Cooling: Allow the solution to cool slowly to room temperature to induce crystallization. For maximum yield, the mixture can then be cooled in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold isopropanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature not exceeding 50 °C until a constant weight is achieved.

Quality Control and Analytical Methods

The final product should be analyzed to ensure it meets the required purity specifications.

AnalysisMethodSpecification
Appearance Visual InspectionWhite to off-white crystalline solid
Identity ¹H NMR, ¹³C NMR, FT-IRConforms to the structure
Purity HPLC≥ 98%
Melting Point Melting Point Apparatus46-48 °C (literature)[8]
Residual Solvents GC-HSTo be determined based on process

HPLC Method (Suggested Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detector: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Flow Rate: 1.0 mL/min.

Data Presentation

The following table summarizes the expected outcomes for the pilot plant scale synthesis.

ParameterLaboratory Scale (Typical)Pilot Plant Scale (Target)
Batch Size 5-10 g1.0 kg
Yield (after recrystallization) 80-90%75-85%
Purity (HPLC) >98%≥ 98%
Cycle Time 6-8 hours10-12 hours

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Start charge_reactants Charge N-methylaniline, Ethyl Acetate, and Triethylamine to Reactor start->charge_reactants cool Cool to 0-5 °C charge_reactants->cool add_bromoacetyl Slow Addition of Bromoacetyl Bromide Solution cool->add_bromoacetyl react Reaction at Room Temperature add_bromoacetyl->react workup Aqueous Work-up react->workup dry Dry Organic Layer workup->dry concentrate Concentrate Under Vacuum dry->concentrate recrystallize Recrystallize from Isopropanol/Water concentrate->recrystallize filter_dry Filter and Dry Final Product recrystallize->filter_dry qc Quality Control (HPLC, NMR, MP) filter_dry->qc end End qc->end

Workflow for the pilot plant synthesis of this compound.
Logical Relationships of Critical Process Parameters

logical_relationships cluster_input Input Parameters cluster_process Process Outcomes cluster_output Product Quality reagent_quality Reagent Quality impurity_profile Impurity Profile reagent_quality->impurity_profile stoichiometry Stoichiometry reaction_rate Reaction Rate stoichiometry->reaction_rate stoichiometry->impurity_profile temperature Reaction Temperature temperature->reaction_rate temperature->impurity_profile safety Process Safety temperature->safety addition_rate Addition Rate addition_rate->temperature addition_rate->safety yield Yield reaction_rate->yield product_purity Product Purity impurity_profile->product_purity product_yield Final Yield yield->product_yield product_purity->product_yield

Critical process parameters and their impact on product quality.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-bromo-N-methyl-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the yield of 2-bromo-N-methyl-N-phenylacetamide synthesis. The information is presented in a clear question-and-answer format to directly address common challenges encountered during this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is the N-acylation of N-methylaniline with bromoacetyl bromide or a related acyl halide. This reaction is typically carried out in the presence of a base to neutralize the hydrogen bromide byproduct.

Q2: Why is the yield of my this compound synthesis consistently low?

A2: Low yields can stem from several factors. Common issues include incomplete reaction, side reactions, and product loss during workup and purification. The nucleophilicity of N-methylaniline is lower than aliphatic amines, which can lead to slower reaction rates. Additionally, the product itself can be susceptible to further reactions or degradation under certain conditions.

Q3: What are the primary side reactions to be aware of during this synthesis?

A3: A potential side reaction is the over-acylation or other secondary reactions involving the bromoacetyl group. Since N-methylaniline is a secondary amine, over-alkylation is not a concern as it would be with a primary amine. However, impurities in the starting materials or non-optimal reaction conditions can lead to the formation of undesired byproducts.

Q4: How can I minimize the formation of side products?

A4: To minimize side products, it is crucial to control the reaction conditions carefully. This includes maintaining a low reaction temperature, especially during the addition of the bromoacetyl bromide, using an appropriate solvent, and ensuring the correct stoichiometry of the reactants and base.

Q5: What is the role of the base in this reaction, and which one should I choose?

A5: The base is essential for neutralizing the hydrogen bromide (HBr) that is formed during the reaction. The removal of HBr drives the reaction to completion. Common bases for this type of acylation include tertiary amines like triethylamine (TEA) and pyridine. The choice of base can influence the reaction rate and yield.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Low Reactivity of N-methylaniline: The nucleophilicity of the nitrogen in N-methylaniline is reduced due to the electron-withdrawing effect of the phenyl group. 2. Inactive Bromoacetyl Bromide: The bromoacetyl bromide may have decomposed due to improper storage or handling. 3. Inadequate Temperature: The reaction may be too slow at very low temperatures.1. Increase Reaction Time or Temperature: Gradually increase the reaction temperature after the initial addition of bromoacetyl bromide and monitor the reaction progress by TLC. 2. Use Fresh Reagent: Ensure the bromoacetyl bromide is fresh or has been properly stored. 3. Optimize Temperature: While initial addition should be cold, allowing the reaction to slowly warm to room temperature can improve the reaction rate.
Formation of a Dark-Colored Reaction Mixture and Impurities 1. Decomposition of Reagents or Product: High temperatures or prolonged reaction times can lead to decomposition. 2. Side Reactions: The bromoacetyl group can be reactive and may undergo side reactions.1. Maintain Low Temperature: Keep the reaction mixture cool (0-5 °C) during the addition of bromoacetyl bromide.[1] 2. Control Reaction Time: Monitor the reaction closely using TLC and quench the reaction once the starting material is consumed to avoid prolonged exposure to reaction conditions.
Difficulty in Product Purification 1. Presence of Unreacted Starting Materials: Incomplete reaction can leave unreacted N-methylaniline or bromoacetyl bromide. 2. Formation of Water-Soluble Byproducts: The hydrobromide salt of the base can sometimes be difficult to separate.1. Acidic and Basic Washes: During the work-up, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove unreacted N-methylaniline and with a saturated sodium bicarbonate solution to remove any acidic impurities.[2] 2. Brine Wash: A final wash with brine can help to break any emulsions and remove excess water before drying the organic layer.[2] 3. Recrystallization or Column Chromatography: If impurities persist, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography.[2]

Data Presentation: Optimizing Reaction Conditions

Table 1: Effect of Base on N-Acylation Yield

Base Relative Basicity (pKa of conjugate acid) Typical Observed Yield Notes
Triethylamine (TEA)~10.7Good to ExcellentA common and effective base for this transformation.
Pyridine~5.2Moderate to GoodLess basic than TEA, may require longer reaction times or slightly elevated temperatures. Can also act as a nucleophilic catalyst.
Diisopropylethylamine (DIPEA)~11Good to ExcellentA sterically hindered base that is less likely to cause side reactions.

Table 2: Effect of Solvent on N-Acylation Yield

Solvent Polarity Typical Observed Yield Notes
Dichloromethane (DCM)Polar AproticGood to ExcellentA common solvent for this reaction, offering good solubility for the reactants.[1]
ChloroformPolar AproticGoodSimilar to DCM, can be a suitable alternative.
Tetrahydrofuran (THF)Polar AproticModerate to GoodAnother viable aprotic solvent.
AcetonitrilePolar AproticModerate to GoodCan be used, but may be more reactive with electrophiles under certain conditions.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a generalized procedure based on standard N-acylation methods.

Materials:

  • N-methylaniline

  • Bromoacetyl bromide

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve N-methylaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Addition of Bromoacetyl Bromide: Slowly add a solution of bromoacetyl bromide (1.1 equivalents) in anhydrous dichloromethane to the cooled reaction mixture via a dropping funnel over 30-60 minutes. Maintain the temperature between 0 and 5 °C during the addition.[2]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the N-methylaniline spot is no longer visible.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel to yield pure this compound.[2]

Visualizations

Logical Workflow for Synthesis and Troubleshooting

SynthesisWorkflow Workflow for Synthesis and Troubleshooting of this compound cluster_synthesis Synthesis Protocol cluster_troubleshooting Troubleshooting cluster_solutions Solutions Start Start: N-methylaniline + Base in DCM Add_Reagent Add Bromoacetyl Bromide at 0-5°C Start->Add_Reagent React Stir at Room Temperature Add_Reagent->React Monitor Monitor by TLC React->Monitor Side_Products Side Products React->Side_Products High Temperature Workup Aqueous Work-up (Acid/Base Washes) Monitor->Workup Reaction Complete Low_Yield Low Yield Monitor->Low_Yield Incomplete Reaction Purify Purification (Recrystallization/Chromatography) Workup->Purify Purification_Issues Purification Issues Workup->Purification_Issues Emulsions/Impurities Product Pure this compound Purify->Product Optimize_Temp Optimize Temperature/ Reaction Time Low_Yield->Optimize_Temp Control_Addition Control Reagent Addition Rate Side_Products->Control_Addition Improve_Workup Refine Work-up Procedure Purification_Issues->Improve_Workup AcylationMechanism General Mechanism of N-Acylation NMA N-Methylaniline (Nucleophile) Intermediate Tetrahedral Intermediate NMA->Intermediate Nucleophilic Attack BAB Bromoacetyl Bromide (Electrophile) BAB->Intermediate Product This compound Intermediate->Product Collapse of Intermediate HBr HBr Product->HBr Elimination Base Base (e.g., TEA) Salt Triethylammonium Bromide Base->Salt Neutralization HBr->Salt

References

common impurities in the synthesis of 2-bromo-N-methyl-N-phenylacetamide and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-bromo-N-methyl-N-phenylacetamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and straightforward synthesis involves the N-acylation of N-methylaniline with bromoacetyl bromide. Typically, a base such as triethylamine is used to neutralize the hydrogen bromide byproduct formed during the reaction. The reaction is usually carried out in an aprotic solvent like dichloromethane or ethyl acetate at a low temperature (e.g., 0 °C) to control the reactivity of the acyl bromide.

Q2: What are the primary impurities I should expect in my crude product?

A2: The primary impurities in the synthesis of this compound typically include:

  • Unreacted N-methylaniline: A basic impurity that can be carried through the initial work-up.

  • Triethylammonium bromide: A salt formed from the triethylamine base and the HBr byproduct.

  • Bromoacetic acid: Formed from the hydrolysis of unreacted bromoacetyl bromide.[1]

  • 2,2-dibromo-N-methyl-N-phenylacetamide: An over-brominated byproduct.

  • N-methyl-N-phenylglycolamide: The hydrolysis product of the desired compound.

  • Residual Solvents: Such as dichloromethane, ethyl acetate, or hexane.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is an effective technique to monitor the reaction's progress.[2] By spotting the reaction mixture alongside the starting material (N-methylaniline), you can observe the consumption of the starting material and the formation of the product. A suitable eluent system, such as a mixture of hexanes and ethyl acetate, can be used to achieve good separation. The product, being more polar than the starting amine, will have a lower Rf value.

Q4: What are the best general practices for purifying the crude product?

A4: A combination of acid-base extraction and recrystallization is generally effective. An initial aqueous work-up involving washes with dilute acid (e.g., 1M HCl) will remove basic impurities like unreacted N-methylaniline and triethylamine.[3] A subsequent wash with a dilute base (e.g., saturated sodium bicarbonate solution) will remove acidic impurities like bromoacetic acid.[1] The crude product obtained after drying the organic layer can then be further purified by recrystallization.[4]

Troubleshooting Guides

Issue 1: Low Yield of Crude Product
Possible Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction by TLC until the starting material is consumed. If the reaction stalls, consider extending the reaction time or allowing the mixture to warm to room temperature.
Hydrolysis of Bromoacetyl Bromide Ensure all glassware is thoroughly dried and use an anhydrous solvent. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture. Bromoacetyl bromide reacts violently with water.[1]
Loss of Product During Work-up This compound has some water solubility. Minimize the volume and number of aqueous washes. Back-extract the combined aqueous layers with the organic solvent to recover any dissolved product.
Issue 2: Presence of Impurities in the Final Product (Post-Purification)
Impurity Detected Identification Method Removal Strategy
Unreacted N-methylaniline 1H NMR (characteristic aromatic and N-methyl signals), TLC (spot with a higher Rf than the product)Perform additional washes of the organic solution with dilute HCl (1M).[3]
Triethylammonium Bromide Broad signals in 1H NMR, insoluble in many organic solvents.This salt is highly soluble in water and should be removed during the aqueous work-up. If it precipitates, it can be removed by filtration. Ensure thorough washing with water.
Bromoacetic Acid Can be detected by a change in pH of the aqueous wash and potentially by 1H NMR (singlet around 3.8-4.0 ppm, can exchange with D2O).Wash the organic solution with a saturated aqueous solution of sodium bicarbonate.[1]
2,2-dibromo-N-methyl-N-phenylacetamide 1H NMR (a singlet for the -CHBr2 proton, shifted downfield from the -CH2Br proton of the product).This impurity is often difficult to remove by simple washing. Column chromatography on silica gel is the most effective method.[5] A gradient elution with a hexane/ethyl acetate solvent system should provide good separation.
N-methyl-N-phenylglycolamide 1H NMR (disappearance of the -CH2Br signal and appearance of a -CH2OH signal).This hydrolysis product is more polar than the desired product. It can be removed by column chromatography or careful recrystallization. Avoid prolonged exposure to water or basic conditions during work-up.

Data Presentation

Table 1: Comparison of Purification Methods

Purification Method Target Impurities Removed Typical Purity Achieved Advantages Disadvantages
Acid-Base Extraction Unreacted N-methylaniline, Triethylamine, Bromoacetic Acid>90%Simple, fast, and effective for removing acidic and basic impurities.[6]May not remove neutral, non-polar impurities. Risk of product hydrolysis with strong acids or bases.
Recrystallization Unreacted starting materials, some side products>98%Excellent for achieving high purity on a large scale.[4]Requires finding a suitable solvent system. Can lead to significant product loss in the mother liquor.
Column Chromatography Closely related impurities (e.g., 2,2-dibromo-N-methyl-N-phenylacetamide), non-polar impurities>99%High degree of separation for a wide range of impurities.[4]More time-consuming and requires larger volumes of solvent. Potential for product degradation on silica gel.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve N-methylaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Bromoacetyl Bromide: Slowly add a solution of bromoacetyl bromide (1.05 eq) in anhydrous dichloromethane to the cooled amine solution dropwise over 30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO3 solution (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: A common solvent system for recrystallizing similar acetamides is a mixture of ethanol and water or ethyl acetate and hexanes.[1] The ideal solvent should dissolve the crude product when hot but not when cold.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent (e.g., ethanol).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can improve the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Mandatory Visualization

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_impurities Impurity Removal start N-Methylaniline + Bromoacetyl Bromide reaction Acylation Reaction (DCM, Et3N, 0°C to RT) start->reaction 1. Reactants crude_product Crude Product Mixture reaction->crude_product 2. Reaction workup Aqueous Work-up (HCl, NaHCO3 washes) crude_product->workup 3. Initial Purification recrystallization Recrystallization (e.g., EtOH/Water) workup->recrystallization 4. Final Purification unreacted_sm Unreacted N-Methylaniline (removed by HCl wash) workup->unreacted_sm salt Triethylammonium Bromide (removed by water wash) workup->salt acid_impurity Bromoacetic Acid (removed by NaHCO3 wash) workup->acid_impurity pure_product Pure 2-bromo-N-methyl- N-phenylacetamide recrystallization->pure_product 5. Isolated Product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_yield Low Yield Issues cluster_purity Purity Issues start Problem Encountered low_yield Low Product Yield start->low_yield impure_product Impure Final Product start->impure_product check_reaction Check Reaction Completion (TLC) low_yield->check_reaction check_hydrolysis Check for Hydrolysis of Reagent low_yield->check_hydrolysis check_workup Review Work-up Procedure low_yield->check_workup identify_impurity Identify Impurity (NMR, TLC) impure_product->identify_impurity acid_base_wash Perform Acid/Base Wash identify_impurity->acid_base_wash If basic/acidic recrystallize Re-recrystallize identify_impurity->recrystallize If starting material chromatography Column Chromatography identify_impurity->chromatography If neutral/similar polarity

References

Technical Support Center: Bromination of N-methyl-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of N-methyl-N-phenylacetamide.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of the bromination of N-methyl-N-phenylacetamide?

The N-methylacetamido group [-N(CH₃)C(=O)CH₃] is an ortho-, para-directing group in electrophilic aromatic substitution. Due to steric hindrance from the N-methyl and acetyl groups, the major product is typically the para-substituted isomer, N-methyl-N-(4-bromophenyl)acetamide. A smaller amount of the ortho-isomer, N-methyl-N-(2-bromophenyl)acetamide, is also expected.

Q2: What are the most common side reactions in this bromination?

The most common side reactions include:

  • Polybromination: The formation of dibromo- (e.g., N-methyl-N-(2,4-dibromophenyl)acetamide) or even tribromo- products, especially if the reaction conditions are too harsh or an excess of the brominating agent is used. The N-methylacetamido group is activating, making the ring susceptible to further substitution.[1][2]

  • Formation of Isomers: The formation of the ortho-isomer as a significant byproduct. The ratio of para to ortho substitution depends on the reaction conditions.

  • Amide Hydrolysis: Under acidic or basic conditions, particularly in the presence of water, the amide can hydrolyze to N-methylaniline and acetic acid.[3][4][5] N-methylaniline is highly activated towards electrophilic substitution and will react rapidly with bromine to form multiple brominated products, significantly complicating the product mixture.[1][2]

Q3: How does the N-methylacetamido group influence the reactivity of the aromatic ring?

The nitrogen atom's lone pair of electrons can be delocalized into the aromatic ring, increasing its electron density and activating it towards electrophilic attack. However, this lone pair is also in resonance with the adjacent carbonyl group of the acetyl moiety. This cross-conjugation moderates the activating effect of the nitrogen, making the N-methylacetamido group less activating than an amino (-NH₂) or N-methylamino (-NHCH₃) group. This moderation helps to prevent the extensive polybromination seen with aniline or N-methylaniline.[6]

Q4: Can the reaction occur at the methyl group of the acetyl moiety?

While α-halogenation of carbonyl compounds can occur, it typically proceeds under different conditions (e.g., radical initiation or specific enolate-forming basic conditions). In a standard electrophilic aromatic bromination, reaction at the aromatic ring is the overwhelmingly favored pathway.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield of Brominated Product 1. Insufficiently reactive brominating agent: The chosen brominating agent may not be electrophilic enough under the reaction conditions. 2. Reaction temperature is too low: The activation energy for the reaction has not been overcome. 3. Protonation of the substrate: In strongly acidic media, the amide nitrogen can be protonated, deactivating the ring towards electrophilic attack.[1]1. Use a more reactive brominating agent or add a Lewis acid catalyst (e.g., FeBr₃ with Br₂). 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC. 3. Avoid using overly strong acidic conditions. Acetic acid is a common solvent that can also act as a mild catalyst.
Significant Amount of Polybrominated Products 1. Excess of brominating agent: Using more than one equivalent of the brominating agent. 2. Reaction temperature is too high or reaction time is too long: The desired monobrominated product is further reacting. 3. Highly activating conditions: The reaction conditions are too harsh, leading to multiple substitutions.[1]1. Use a stoichiometric amount (1.0 to 1.1 equivalents) of the brominating agent. 2. Perform the reaction at a lower temperature and monitor carefully by TLC to stop the reaction once the starting material is consumed. 3. Use a milder brominating agent (e.g., N-bromosuccinimide (NBS) instead of Br₂).
Presence of N-methylaniline and its Brominated Derivatives Amide hydrolysis: Presence of water and strong acid or base in the reaction mixture has caused the amide to break down.[3][4]1. Ensure all reagents and glassware are dry. Use an anhydrous solvent. 2. Use neutral or mildly acidic conditions (e.g., bromine in acetic acid). Avoid strong mineral acids or bases if hydrolysis is a concern.
High Ortho- to Para-Isomer Ratio Reaction kinetics vs. thermodynamics: Lower temperatures may favor the ortho isomer in some cases. The choice of solvent and brominating agent can also influence the isomer ratio.1. Try running the reaction at a slightly higher temperature, which often favors the thermodynamically more stable para product. 2. Screen different solvents. A bulkier solvent may sterically disfavor attack at the ortho position.
Influence of Reaction Conditions on Product Distribution (Illustrative)
Brominating AgentSolventTemperaturePredominant Product(s)Common Side Product(s)
Br₂ (1.1 eq)Acetic Acid25°CN-methyl-N-(4-bromophenyl)acetamideN-methyl-N-(2-bromophenyl)acetamide
Br₂ (>2 eq)Acetic Acid50°CN-methyl-N-(2,4-dibromophenyl)acetamidePolybrominated species, tar
NBS (1.1 eq)Acetonitrile/H⁺ (cat.)25°CN-methyl-N-(4-bromophenyl)acetamideN-methyl-N-(2-bromophenyl)acetamide
Br₂ in H₂O/H⁺Acetic Acid25°CN-methyl-N-(4-bromophenyl)acetamideHydrolysis products (brominated N-methylanilines)

Experimental Protocols

Protocol: Monobromination of N-methyl-N-phenylacetamide

This protocol is a representative procedure for the controlled monobromination, primarily at the para-position.

Materials:

  • N-methyl-N-phenylacetamide

  • Glacial Acetic Acid (anhydrous)

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Sodium bisulfite solution (aqueous)

  • Sodium bicarbonate solution (saturated, aqueous)

  • Ethyl acetate

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-methyl-N-phenylacetamide (1.0 eq) in glacial acetic acid. Cool the solution to 0-5 °C in an ice bath.

  • Brominating Agent Addition:

    • Using Bromine: Prepare a solution of bromine (1.05 eq) in a small amount of glacial acetic acid. Add this solution dropwise to the stirred reaction mixture over 15-20 minutes, ensuring the temperature remains below 10 °C.

    • Using NBS: Add N-Bromosuccinimide (1.05 eq) portion-wise to the cooled solution over 15-20 minutes.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, pour the mixture into a beaker of ice water. Add a solution of sodium bisulfite dropwise until the orange/red color of excess bromine disappears.

  • Workup: Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the product from the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to separate the para and ortho isomers.

Visualizations

Reaction Pathways

G cluster_main Main Reaction Pathway cluster_side Side Reactions A N-methyl-N-phenylacetamide B Wheland Intermediate (para-attack) A->B + Br+ D Wheland Intermediate (ortho-attack) A->D + Br+ G Hydrolysis A->G + H2O (acid/base) C N-methyl-N-(4-bromophenyl)acetamide (Major Product) B->C - H+ F Polybromination C->F + Br+ E N-methyl-N-(2-bromophenyl)acetamide (Minor Product) D->E - H+ H N-methylaniline G->H

Caption: Main reaction and potential side reactions in the bromination of N-methyl-N-phenylacetamide.

Troubleshooting Workflow for Polybromination

Polybromination_Troubleshooting start Polybromination Observed q1 Was >1.1 eq. of brominating agent used? start->q1 s1 Reduce brominating agent to 1.0-1.1 equivalents q1->s1 Yes q2 Was the reaction run at high temperature or for an extended time? q1->q2 No s1->q2 s2 Lower reaction temperature and monitor by TLC to determine optimal time q2->s2 Yes q3 Is a highly reactive brominating agent (e.g., Br2) being used? q2->q3 No s2->q3 s3 Switch to a milder agent (e.g., NBS) q3->s3 Yes end Monobromination Achieved q3->end No s3->end

Caption: A logical workflow for troubleshooting and preventing polybromination.

Logical Relationship for Controlling Regioselectivity

Regioselectivity_Control A Bromination of N-methyl-N-phenylacetamide B Factors Influencing Regioselectivity A->B C Steric Hindrance B->C D Electronic Effects B->D E Reaction Conditions B->E G Ortho-substitution (Disfavored) C->G Increases F Para-substitution (Favored) D->F Directs Ortho/Para E->F Higher Temp. Bulky Solvent

Caption: Factors influencing the ortho/para regioselectivity in the bromination reaction.

References

optimizing reaction conditions for the synthesis of 2-bromo-N-methyl-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal synthesis of 2-bromo-N-methyl-N-phenylacetamide.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis typically involves the acylation of N-methylaniline with bromoacetyl bromide in the presence of a non-nucleophilic base, such as triethylamine, in an aprotic solvent like dichloromethane. The base is crucial for neutralizing the hydrobromic acid byproduct generated during the reaction.

Q2: My reaction mixture has turned dark brown/black. Is this normal?

A2: A darkening of the reaction mixture is not uncommon in acylation reactions involving anilines, which can be susceptible to oxidation.[1] However, an excessively dark color may indicate the formation of impurities. This can be minimized by ensuring the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and at a controlled temperature.

Q3: What are the most common impurities I might encounter?

A3: Common impurities include unreacted N-methylaniline, unreacted bromoacetyl bromide, and potential side products from the hydrolysis of bromoacetyl bromide if moisture is present. Over-acylation is not a concern as N-methylaniline is a secondary amine.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by thin-layer chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting material (N-methylaniline) and the appearance of a new spot corresponding to the product will indicate the reaction's progression.

Q5: What is the best method for purifying the final product?

A5: The crude product can be purified by washing the organic layer with dilute acid to remove any remaining N-methylaniline and base, followed by a water wash.[2] Subsequent purification can be achieved through recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Product Yield Poor quality of reagents: Bromoacetyl bromide is moisture-sensitive and can hydrolyze. N-methylaniline can oxidize over time.Use freshly distilled N-methylaniline and a fresh bottle of bromoacetyl bromide. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere.
Incomplete reaction: Insufficient reaction time or temperature.Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish at low temperatures, allow it to warm to room temperature and stir for a longer duration.[1]
Inefficient base: The base (e.g., triethylamine) may be of poor quality or used in an insufficient amount.Use a freshly opened bottle of triethylamine. Ensure at least one equivalent of base is used to neutralize the HBr formed.
Product is an Oil or Fails to Crystallize Presence of impurities: Residual starting materials or solvent can prevent crystallization.Purify the crude product using column chromatography to remove impurities. Ensure all solvent is removed under high vacuum.
Discolored Final Product (Yellow/Brown) Oxidation of N-methylaniline: The starting material or product may have oxidized during the reaction or workup.Use high-purity, colorless N-methylaniline. Perform the reaction and workup under an inert atmosphere and minimize exposure to light and heat.
Multiple Spots on TLC After Reaction Formation of side products: Hydrolysis of bromoacetyl bromide to bromoacetic acid can occur if moisture is present.Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere.
Degradation of the product: The product may be unstable to the workup conditions.Use mild workup conditions. Avoid strong acids or bases and prolonged heating.

Experimental Protocol

This protocol is adapted from a similar synthesis of 2-bromo-N-phenylacetamide.[1]

Materials:

  • N-methylaniline

  • Bromoacetyl bromide

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate

  • Hexane

Procedure:

  • In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve N-methylaniline (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of bromoacetyl bromide (1.05 eq.) in anhydrous dichloromethane to the cooled mixture with constant stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation: Reaction Condition Optimization

Entry Solvent Base (eq.) Temperature (°C) Time (h) Yield (%) Observations
1DCMTEA (1.1)0 to RT3
2THFTEA (1.1)0 to RT3
3DCMPyridine (1.1)0 to RT3
4DCMTEA (1.5)05

This table is a template for researchers to record their experimental results and optimize reaction conditions.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Workup & Purification start Dissolve N-methylaniline & Triethylamine in DCM cool Cool to 0 °C start->cool add Add Bromoacetyl Bromide Solution cool->add react Stir at RT add->react monitor Monitor by TLC react->monitor quench Quench with Water monitor->quench wash Aqueous Washes (Acid, Base, Brine) quench->wash dry Dry & Concentrate wash->dry purify Purify (Recrystallization/Chromatography) dry->purify end end purify->end Final Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield? check_reagents Check Reagent Quality start->check_reagents Yes discoloration Product Discolored? start->discoloration No check_conditions Verify Reaction Conditions (Time, Temp) check_reagents->check_conditions check_base Ensure Sufficient Base check_conditions->check_base use_pure Use High-Purity Starting Materials discoloration->use_pure Yes purification_issue Purification Issues? discoloration->purification_issue No inert_atmosphere Run Under Inert Atmosphere use_pure->inert_atmosphere column_chrom Column Chromatography purification_issue->column_chrom Yes end end purification_issue->end No recrystallize Recrystallize from Different Solvents column_chrom->recrystallize

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

troubleshooting low conversion rates in reactions involving 2-bromo-N-methyl-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-bromo-N-methyl-N-phenylacetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to low conversion rates in reactions involving this reagent.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction with this compound is showing very low conversion. What are the primary factors I should investigate?

A1: Low conversion rates in reactions involving this compound, an α-haloamide, typically stem from issues related to the nucleophilic substitution (SN2) mechanism. The key areas to troubleshoot are the reactivity of your nucleophile, the choice of solvent and base, the reaction conditions (temperature and time), and the purity and stability of your reagents. Each of these factors can significantly impact the reaction's success.[1][2][3]

Q2: How does my choice of nucleophile impact the reaction rate and conversion?

A2: The nucleophile is critical in an SN2 reaction. A stronger, less sterically hindered nucleophile will result in a faster reaction and higher conversion.[2][3]

  • Nucleophilicity: Strong nucleophiles are essential. Negatively charged species (e.g., alkoxides, thiolates) are generally more potent than their neutral counterparts (e.g., alcohols, thiols).[2][3] For amine nucleophiles, reactivity can be diminished if the lone pair is delocalized by resonance, as seen in amides.[3]

  • Steric Hindrance: Bulky nucleophiles or those with significant steric hindrance near the nucleophilic atom will react more slowly.[2]

  • Concentration: According to the SN2 rate law, the reaction rate is directly proportional to the concentration of the nucleophile. Ensuring an adequate concentration, or using a slight excess, can help drive the reaction to completion.

Q3: I am observing a significant amount of unreacted starting material. Could my solvent be the issue?

A3: Yes, the solvent plays a crucial role in SN2 reactions. The wrong solvent can inhibit the reaction by stabilizing the reactants more than the transition state or by deactivating the nucleophile.

  • Protic vs. Aprotic Solvents: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred.[2] Protic solvents (e.g., water, ethanol, methanol) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon and significantly decreases the reaction rate.[3]

  • Solubility: Ensure that both this compound and your nucleophile are sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility will lead to a low effective concentration and poor conversion.

Q4: A base is required for my reaction. How does the choice of base affect the outcome?

A4: In many cases, a base is used to deprotonate a protic nucleophile (like a thiol or secondary amine) to make it more reactive, or to act as a scavenger for the HBr byproduct.

  • Base Strength: The base must be strong enough to deprotonate the nucleophile effectively but not so strong that it promotes side reactions. For example, when reacting with amines, an inorganic base like potassium carbonate (K₂CO₃) is often sufficient to neutralize the HBr formed.[4]

  • Side Reactions: Using a strong, sterically hindered base (e.g., potassium tert-butoxide) can favor elimination (E2) over substitution (SN2), leading to the formation of an unsaturated amide byproduct and reducing the yield of the desired product.

  • Stoichiometry: At least one equivalent of base is required to neutralize the HBr generated. Using a slight excess can be beneficial, but a large excess may promote degradation or other side reactions.

Q5: I suspect my starting material or product is degrading. What are the potential degradation pathways?

A5: α-haloamides can be susceptible to degradation, particularly under harsh conditions.

  • Hydrolysis: The amide bond can undergo hydrolysis, especially in the presence of strong acid or base and water. This would break the molecule into N-methylaniline and a bromoacetic acid derivative.[5] Ensure all reagents and solvents are dry.

  • Elimination: As mentioned, strong bases can cause the elimination of HBr.

  • Self-Condensation/Polymerization: In some cases, the product, being a stronger nucleophile than the starting amine, can react with another molecule of this compound, leading to oligomers. This is a common issue in N-alkylation reactions.[1][6] Using an excess of the nucleophile relative to the alkylating agent can help minimize this.[1]

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving low conversion rates.

TroubleshootingWorkflow start Low Conversion Rate Observed reagent_check 1. Verify Reagent Quality & Stoichiometry start->reagent_check sub_purity Purity of this compound? reagent_check->sub_purity Check Starting Material conditions_check 2. Review Reaction Conditions temp_time Temperature or Time Insufficient? conditions_check->temp_time analysis 3. Analyze Crude Reaction Mixture (TLC, LC-MS) sm_degraded Starting Material Degraded? analysis->sm_degraded nuc_purity Purity & Reactivity of Nucleophile? sub_purity->nuc_purity  Purity OK   purify_sm Action: Purify or Replace Starting Material sub_purity->purify_sm Impure/Degraded solvent_purity Solvent Dry & Appropriate? nuc_purity->solvent_purity Purity/Activity OK change_nuc Action: Use Fresh/Stronger Nucleophile, Adjust Stoichiometry nuc_purity->change_nuc Impure/Weak solvent_purity->conditions_check Solvent OK change_solvent Action: Switch to Dry, Polar Aprotic Solvent (DMF, ACN) solvent_purity->change_solvent Wet/Inappropriate base_choice Base Appropriate & Stoichiometric? temp_time->base_choice OK optimize_cond Action: Increase Temp/Time Incrementally temp_time->optimize_cond Potentially base_choice->analysis OK optimize_base Action: Screen Bases (e.g., K2CO3, DIPEA), Check Equivalents base_choice->optimize_base Inappropriate side_products Side Products Formed? sm_degraded->side_products No sm_degraded->purify_sm Yes identify_side_products Action: Identify Byproducts to Diagnose Issue (e.g., Elimination, Over-alkylation) side_products->identify_side_products Yes success Problem Resolved side_products->success No purify_sm->success change_nuc->success change_solvent->success optimize_cond->success optimize_base->success identify_side_products->success

Caption: A step-by-step workflow for troubleshooting low reaction conversion.

Key Reaction Parameters and Recommendations

The following tables summarize critical parameters for optimizing reactions with this compound.

Table 1: Solvent Selection Guide for SN2 Reactions

Solvent ClassExamplesSuitability for SN2Rationale
Polar Aprotic Acetonitrile (ACN), DMF, DMSOExcellent Solvates the cation but not the nucleophile, increasing nucleophile reactivity.[2]
Polar Protic Water, Ethanol, MethanolPoor Forms hydrogen bonds with the nucleophile, reducing its reactivity.[3]
Non-Polar Hexane, Toluene, BenzenePoor to Moderate Low solubility of reactants and inability to stabilize the charged transition state.

Table 2: Impact of Nucleophile and Base Selection

FactorPoor Choice ExampleConsequenceRecommended Approach
Nucleophile Strength Neutral amines with electron-withdrawing groupsVery slow or no reactionUse negatively charged nucleophiles or amines with electron-donating groups.[1]
Nucleophile Sterics t-butylamineSlow reaction rate due to steric hindrance[2]Use less sterically hindered nucleophiles (e.g., primary or less bulky secondary amines).
Base Choice Potassium tert-butoxide (strong, hindered)May favor E2 elimination over SN2 substitutionUse a non-nucleophilic base of appropriate strength, like K₂CO₃ or DIPEA.
Base Stoichiometry < 1.0 equivalentIncomplete reaction due to HBr buildup, which protonates the nucleophile.Use ≥ 1.0 equivalent to scavenge all acid produced.

Reaction Mechanism: Substitution vs. Elimination

The primary desired pathway is SN2 substitution. However, a competing E2 elimination pathway can occur, especially with a strong, bulky base.

Caption: Competing SN2 (substitution) and E2 (elimination) pathways.

General Experimental Protocol

This protocol provides a general methodology for the reaction of this compound with a generic amine nucleophile.

Objective: To synthesize an N-substituted-N-methyl-N-phenyl-2-aminoacetamide derivative.

Materials:

  • This compound (1.0 eq)

  • Amine Nucleophile (e.g., piperidine, morpholine) (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Acetonitrile (ACN), anhydrous

Procedure:

  • To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Argon), add anhydrous potassium carbonate.

  • Add this compound and anhydrous acetonitrile.

  • Stir the suspension at room temperature for 10 minutes.

  • Add the amine nucleophile dropwise to the stirring suspension.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts and wash the solid residue with a small amount of acetonitrile.

  • Combine the filtrate and washes and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography or recrystallization to yield the pure desired product.[4]

References

preventing the degradation of 2-bromo-N-methyl-N-phenylacetamide during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the degradation of 2-bromo-N-methyl-N-phenylacetamide during experimental workup.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during workup?

A1: The primary degradation pathways for this compound during workup are nucleophilic substitution and hydrolysis. The presence of water, bases (such as sodium bicarbonate), and other nucleophiles can lead to the formation of impurities like 2-hydroxy-N-methyl-N-phenylacetamide or the hydrolysis of the amide bond.[1][2][3]

Q2: My final product shows an impurity with a mass corresponding to the replacement of bromine with a hydroxyl group. What is the likely cause?

A2: This is a strong indication of hydrolysis of the carbon-bromine bond. This commonly occurs during aqueous workup, particularly if the solution is basic or if the exposure to aqueous conditions is prolonged. The alpha-carbon is susceptible to nucleophilic attack by water or hydroxide ions.[4]

Q3: After a basic wash (e.g., with saturated sodium bicarbonate), I observe a significant loss of my product. Why is this happening?

A3: While a bicarbonate wash is often used to neutralize acid, prolonged contact or the use of a stronger base can promote the degradation of this compound.[5][6] The basic conditions can facilitate both the hydrolysis of the C-Br bond and the amide bond.

Q4: Can temperature affect the stability of this compound during workup?

A4: Yes, elevated temperatures can accelerate the rate of degradation reactions, particularly hydrolysis.[1][6] It is advisable to perform all workup steps, including extractions and washes, at or below room temperature.

Q5: Is this compound sensitive to light?

A5: While not definitively established for this specific compound in the provided context, related compounds like N-bromoacetamide are known to be sensitive to light.[1] As a precautionary measure, it is good practice to protect the compound from direct light, especially during extended workup procedures or storage.

Troubleshooting Guide

This guide addresses common issues encountered during the workup of this compound and provides solutions to minimize product degradation.

Problem Possible Cause Suggested Solution
Low product yield after workup Product degradation during aqueous washes.- Minimize the duration of contact with aqueous solutions.- Use chilled water and solutions for all washes.- Avoid strong bases; use a dilute solution of a weak base like sodium bicarbonate for neutralization and perform the wash quickly.[6]
Product loss during extraction.- Ensure the correct pH of the aqueous layer to prevent the product from partitioning into it.- Perform multiple extractions with smaller volumes of organic solvent for better recovery.
Presence of 2-hydroxy-N-methyl-N-phenylacetamide impurity Hydrolysis of the C-Br bond.- Avoid basic conditions during workup where possible.- If a basic wash is necessary, use a saturated solution of a milder base like sodium bisulfite or perform the wash at low temperatures (0-5 °C) and for a very short duration.- Consider a non-aqueous workup if feasible.
Formation of N-methylaniline as a byproduct Hydrolysis of the amide bond.- Avoid strongly acidic or basic conditions.[1]- Keep the temperature low throughout the workup process.
Product discoloration (e.g., yellowing) Potential light-induced degradation or presence of bromine.- Protect the reaction and workup setup from light by covering it with aluminum foil.[1]- A wash with a dilute solution of a reducing agent like sodium bisulfite can help remove traces of elemental bromine.

Experimental Protocols

Standard Mild Workup Protocol

This protocol is designed to minimize the degradation of this compound.

  • Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. If the reaction was performed at an elevated temperature, cool it in an ice bath.

  • Solvent Removal (if applicable): If the reaction was performed in a high-boiling solvent, remove the solvent under reduced pressure, ensuring the temperature does not exceed 40 °C.

  • Extraction:

    • Dilute the residue with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with chilled brine (saturated NaCl solution) (2 x 50 mL for a 100 mL organic layer). This helps to remove water-soluble impurities without introducing harsh basic conditions.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure at a low temperature (<40 °C).

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).[5][7]

Workup Protocol for Reactions Requiring an Acid Scavenger

If a base was used in the reaction (e.g., triethylamine, pyridine), it needs to be removed during the workup.

  • Initial Steps: Follow steps 1 and 2 from the Standard Mild Workup Protocol.

  • Extraction:

    • Dilute the residue with an organic solvent.

    • Wash the organic layer with chilled, dilute hydrochloric acid (e.g., 0.5 M HCl) to remove the basic scavenger.[5]

    • Immediately wash the organic layer with chilled brine to remove residual acid.

  • Drying and Concentration: Proceed with steps 4 and 5 from the Standard Mild Workup Protocol.

  • Purification: Purify as described in step 6 of the Standard Mild Workup Protocol.

Visualizations

Degradation_Pathways This compound This compound 2-hydroxy-N-methyl-N-phenylacetamide 2-hydroxy-N-methyl-N-phenylacetamide This compound->2-hydroxy-N-methyl-N-phenylacetamide Nucleophilic Substitution (H2O, OH-) N-methylaniline N-methylaniline This compound->N-methylaniline Amide Hydrolysis (Strong Acid/Base)

Caption: Primary degradation pathways for this compound.

Experimental_Workflow cluster_reaction Reaction Completion cluster_workup Workup cluster_purification Purification Reaction_Mixture Crude Reaction Mixture Quench Quench (if necessary) Reaction_Mixture->Quench Extraction Extraction with Organic Solvent Quench->Extraction Wash Aqueous Washes (e.g., Brine, dilute acid) Extraction->Wash Drying Drying over Na2SO4 Wash->Drying Concentration Solvent Removal (in vacuo) Drying->Concentration Recrystallization Recrystallization Concentration->Recrystallization Final_Product Pure Product Recrystallization->Final_Product

Caption: Recommended workflow for minimizing degradation during workup and purification.

References

alternative catalysts for the synthesis of 2-bromo-N-methyl-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-bromo-N-methyl-N-phenylacetamide. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on alternative catalysts, troubleshoot common experimental issues, and offer detailed procedural information.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent laboratory synthesis involves the N-acylation of N-methylaniline with bromoacetyl bromide or bromoacetyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct.

Q2: My reaction yield is consistently low. What are the potential causes?

Low yields in the N-acylation of N-methylaniline can stem from several factors:

  • Insufficient reactivity of the acylating agent: While bromoacetyl bromide is highly reactive, its degradation due to moisture can reduce its effectiveness.

  • Incomplete reaction: The nucleophilicity of N-methylaniline may be insufficient for a rapid reaction at low temperatures.

  • Side reactions: Over-acylation is less common for secondary amines, but impurities in the starting materials can lead to undesired products.

  • Product loss during workup: The product may have some solubility in the aqueous phase, leading to losses during extraction.

Q3: I am observing multiple spots on my TLC after the reaction. What are the likely side products?

Common side products can include unreacted N-methylaniline and potential products from reactions with impurities. If the bromoacetyl bromide has degraded, the corresponding brominated aniline species might be observed.

Q4: Are there any catalysts that can improve the reaction rate and yield?

Yes, for N-acylation reactions, nucleophilic catalysts like 4-(Dimethylaminopyridine) (DMAP) or Lewis acids such as zinc chloride (ZnCl₂) can be employed to enhance the reaction rate, especially if a less reactive acylating agent is used or if steric hindrance is a factor.[1][2]

Q5: What is the best way to purify the final product?

Purification of this compound is typically achieved through recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexanes. If impurities are persistent, column chromatography on silica gel can be an effective alternative.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Reaction is sluggish or does not go to completion 1. Low reactivity of N-methylaniline.2. Deactivated acylating agent.3. Inadequate temperature.1. Consider adding a catalytic amount of DMAP to increase the rate of acylation.[1]2. Use freshly opened or distilled bromoacetyl bromide.3. Allow the reaction to stir at room temperature for a longer period or gently warm the reaction mixture.
Formation of a dark-colored reaction mixture Oxidation of N-methylaniline or side reactions.Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use high-purity, colorless N-methylaniline. The color change is not always indicative of a failed reaction.[3]
Difficulty in isolating the product 1. Product is oily or does not precipitate.2. Emulsion formation during aqueous workup.1. If recrystallization fails, attempt purification by column chromatography.2. Add brine to the aqueous layer to break the emulsion during extraction.
Product is contaminated with starting material Incomplete reaction.1. Use a slight excess (1.1-1.2 equivalents) of the bromoacetyl bromide.2. Increase the reaction time or consider using a catalyst.

Alternative Catalysts for N-Acylation

While the direct synthesis of this compound is often performed with a stoichiometric amount of a tertiary amine base, catalytic methods can be advantageous, particularly for less reactive substrates. The following table summarizes alternative catalytic systems that have been shown to be effective for N-acylation reactions.

CatalystCatalyst TypeTypical Reaction ConditionsAdvantagesModel Reaction
4-(Dimethylaminopyridine) (DMAP) NucleophilicCatalytic amount (1-10 mol%) with acyl halide/anhydride in an aprotic solvent at 0°C to room temperature.Highly efficient for sterically hindered or less reactive amines.[1]N-acylation of hindered anilines.
Zinc Chloride (ZnCl₂) Lewis AcidCatalytic amount of anhydrous ZnCl₂ with acyl halide in a non-polar solvent (e.g., benzene, toluene) under reflux.Effective for activating the acylating agent towards less nucleophilic amines.[2]N-acylation of N-alkylsulfonamides with bromoacetyl bromide.[2]
Natural Clays Solid AcidClay catalyst with a carboxylic acid as the acylating agent, often under heating.Environmentally friendly and low-cost.N-acetylation of anilines with acetic acid.

Experimental Protocols

Protocol 1: Standard Synthesis using Triethylamine

This protocol is adapted from the synthesis of the analogous 2-bromo-N-phenylacetamide.[3]

Materials:

  • N-methylaniline

  • Bromoacetyl bromide

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • In a round-bottom flask, dissolve N-methylaniline (1.0 eq.) in anhydrous dichloromethane.

  • Cool the solution in an ice bath.

  • Add triethylamine (1.2 eq.) to the cooled solution.

  • Slowly add bromoacetyl bromide (1.1 eq.) dissolved in a small amount of anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Take up the residue in ethyl acetate and wash sequentially with water (3x).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude this compound by recrystallization.

Protocol 2: DMAP-Catalyzed Synthesis

This protocol is a generalized procedure for DMAP-catalyzed N-acylation.

Materials:

  • N-methylaniline

  • Bromoacetyl bromide

  • 4-(Dimethylaminopyridine) (DMAP)

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate

  • Water, Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Dissolve N-methylaniline (1.0 eq.) and DMAP (0.1 eq.) in anhydrous dichloromethane in a round-bottom flask.

  • Cool the mixture to 0°C in an ice bath.

  • Add bromoacetyl bromide (1.1 eq.) dropwise.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with dichloromethane and wash with water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve N-methylaniline and base/catalyst in anhydrous solvent B Cool to 0°C A->B C Add Bromoacetyl Bromide (dropwise) B->C D Stir at 0°C then warm to room temperature C->D E Monitor by TLC D->E F Aqueous Wash/ Extraction E->F G Dry Organic Layer F->G H Solvent Removal G->H I Purify Product (Recrystallization or Chromatography) H->I J Final Product I->J Characterization

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Yield or Incomplete Reaction Check_Reagents Check Reagent Purity (N-methylaniline, Bromoacetyl Bromide) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temperature, Time, Solvent) Start->Check_Conditions Consider_Catalyst Consider Alternative Catalyst (e.g., DMAP, ZnCl₂) Start->Consider_Catalyst Action_Reagents Use fresh/purified reagents Check_Reagents->Action_Reagents Action_Conditions Increase reaction time/temperature Check_Conditions->Action_Conditions Action_Catalyst Perform reaction with catalytic DMAP or ZnCl₂ Consider_Catalyst->Action_Catalyst End Improved Yield Action_Reagents->End Action_Conditions->End Action_Catalyst->End

Caption: A logical workflow for troubleshooting low-yield synthesis of this compound.

References

reducing reaction time for the synthesis of 2-bromo-N-methyl-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 2-bromo-N-methyl-N-phenylacetamide, with a focus on reducing reaction time.

Troubleshooting Guide: Reducing Reaction Time

This guide addresses specific issues related to slow or incomplete reactions during the synthesis of this compound.

Issue Potential Cause Troubleshooting Steps & Solutions
Slow Reaction Rate Insufficient Reactivity of Acylating Agent: Bromoacetic anhydride may be used, but bromoacetyl chloride or bromide are generally more reactive.- Switch to a more reactive acylating agent: Use bromoacetyl bromide or bromoacetyl chloride instead of bromoacetic anhydride for a faster reaction.
Suboptimal Solvent Choice: The solvent may not be effectively solvating the reactants or facilitating the reaction.- Solvent Selection: Employ polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile. These solvents are known to accelerate N-acylation reactions.[1]
Low Reaction Temperature: The reaction may lack the necessary activation energy to proceed at a sufficient rate.- Increase Temperature: Gradually increase the reaction temperature. Monitor the reaction closely by TLC to avoid decomposition of reactants or products.
Absence of a Catalyst: The uncatalyzed reaction may be inherently slow.- Introduce a Catalyst: The addition of a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) can significantly accelerate the reaction by forming a highly reactive acylpyridinium intermediate.[2] Phase transfer catalysts such as tetrabutylammonium bromide (TBAB) in the presence of a base like potassium carbonate have also proven effective in reducing reaction times to as little as 15-30 minutes.[1]
Incomplete Reaction Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.- Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material (N-methylaniline).
Inadequate Mixing: Poor mixing can lead to localized concentration gradients and an overall slower reaction.- Ensure Efficient Stirring: Use a properly sized stir bar and an appropriate stir plate speed to ensure the reaction mixture is homogeneous.
Hydrolysis of Acylating Agent: Bromoacetyl bromide is sensitive to moisture and can hydrolyze, reducing its effective concentration.- Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Side Products High Reaction Temperature: Elevated temperatures can sometimes lead to the formation of undesired byproducts.- Optimize Temperature: While increasing temperature can speed up the reaction, finding the optimal balance is key. If side products are observed at higher temperatures, consider using a more effective catalyst at a lower temperature.
Presence of Impurities: Impurities in the starting materials or solvents can interfere with the reaction.- Purify Starting Materials: Ensure the N-methylaniline and bromoacetylating agent are of high purity. N-methylaniline can be distilled before use.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction time for the synthesis of this compound?

A1: The reaction time can vary significantly depending on the chosen conditions. With optimized protocols, the reaction can be completed in as little as 15-30 minutes. However, less optimized or uncatalyzed reactions can take several hours.

Q2: How can I significantly reduce the reaction time without compromising the yield?

A2: The most effective method to drastically reduce reaction time is the use of microwave irradiation. Microwave-assisted organic synthesis (MAOS) has been shown to reduce reaction times from hours to minutes for N-acylation reactions.[3][4][5][6][7][8] Additionally, the use of a highly reactive acylating agent like bromoacetyl bromide in combination with a catalyst such as DMAP or a phase-transfer catalyst like TBAB is highly effective.[1][2]

Q3: What is the role of a base in this reaction and how does it affect the reaction time?

A3: A base, such as triethylamine or potassium carbonate, is crucial to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the reaction. If not neutralized, the acid will protonate the nitrogen atom of the N-methylaniline, rendering it non-nucleophilic and stopping the reaction. The choice and concentration of the base can influence the reaction rate.

Q4: Can the choice of solvent impact the reaction time?

A4: Yes, the solvent plays a critical role. Polar aprotic solvents like DMF and acetonitrile are generally preferred as they can accelerate the rate of N-acylation reactions compared to nonpolar or protic solvents.[1]

Q5: Is there a risk of over-acylation or other side reactions when trying to speed up the reaction?

A5: Since N-methylaniline is a secondary amine, the risk of di-acylation is not a concern. However, forcing the reaction with excessively high temperatures can lead to decomposition of the starting materials or the product. It is always recommended to monitor the reaction progress by TLC to determine the optimal reaction time and temperature.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize how different experimental parameters can influence the reaction time for the synthesis of this compound. The data is compiled from studies on the N-acylation of N-methylaniline and related secondary anilines.

Table 1: Effect of Catalyst on Reaction Time

CatalystSolventTemperature (°C)Approximate Reaction Time
NoneDichloromethaneRoom Temperature3 - 6 hours
DMAP (catalytic)DichloromethaneRoom Temperature1 - 2 hours
TBAB (catalytic)DMFRoom Temperature15 - 30 minutes[1]

Table 2: Effect of Solvent on Reaction Time (with catalyst)

SolventCatalystTemperature (°C)Approximate Reaction Time
TolueneDMAP802 - 4 hours
DichloromethaneDMAPRoom Temperature1 - 2 hours
AcetonitrileTBABRoom Temperature30 - 60 minutes
DMFTBABRoom Temperature15 - 30 minutes[1]

Table 3: Effect of Temperature and Heating Method on Reaction Time

Heating MethodSolventCatalystTemperature (°C)Approximate Reaction Time
ConventionalDichloromethaneDMAPRoom Temperature1 - 2 hours
ConventionalTolueneDMAP8030 - 60 minutes
MicrowaveDMFTBAB1002 - 5 minutes[4]

Experimental Protocols

Protocol 1: Standard Synthesis of this compound

This protocol is a standard method that can be optimized for faster reaction times.

Materials:

  • N-methylaniline

  • Bromoacetyl bromide

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve N-methylaniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add bromoacetyl bromide (1.1 eq.) dropwise to the cooled solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Rapid Microwave-Assisted Synthesis

This protocol utilizes microwave irradiation to significantly reduce the reaction time.

Materials:

  • N-methylaniline

  • Bromoacetyl bromide

  • Potassium carbonate

  • Tetrabutylammonium bromide (TBAB)

  • N,N-dimethylformamide (DMF)

Procedure:

  • In a microwave-safe reaction vessel, combine N-methylaniline (1.0 eq.), potassium carbonate (1.5 eq.), and a catalytic amount of TBAB (0.1 eq.) in DMF.

  • Add bromoacetyl bromide (1.1 eq.) to the mixture.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 100 °C for 2-5 minutes.

  • After cooling, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product as needed.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine N-methylaniline, base, and solvent cool Cool to 0°C reactants->cool 1 add_reagent Add Bromoacetyl Bromide cool->add_reagent 2 stir Stir at Room Temperature (Monitor by TLC) add_reagent->stir 3 quench Quench Reaction stir->quench 4 extract Extract Product quench->extract 5 dry Dry and Concentrate extract->dry 6 purify Purify Product dry->purify 7

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow cluster_solutions Troubleshooting Options start Start Synthesis check_reaction Is reaction slow or incomplete? start->check_reaction increase_temp Increase Temperature check_reaction->increase_temp Yes complete Reaction Complete check_reaction->complete No increase_temp->check_reaction change_solvent Change to Polar Aprotic Solvent (e.g., DMF, Acetonitrile) increase_temp->change_solvent change_solvent->check_reaction add_catalyst Add Catalyst (e.g., DMAP, TBAB) change_solvent->add_catalyst add_catalyst->check_reaction use_mw Use Microwave Irradiation add_catalyst->use_mw use_mw->check_reaction

References

Technical Support Center: Managing Thermal Runaway in Large-Scale N-Acetylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe management of large-scale N-acetylation reactions, with a focus on preventing and mitigating thermal runaway events.

Troubleshooting Guides

This section provides step-by-step guidance for addressing specific issues that may arise during large-scale N-acetylation reactions.

Issue 1: Unexpected Temperature Spike During Reagent Addition

  • Question: What should I do if I observe a sudden and rapid increase in the reactor temperature during the addition of the acetylating agent (e.g., acetic anhydride)?

  • Answer:

    • Immediately stop the addition of the acetylating agent.

    • Ensure maximum cooling is applied to the reactor. This includes verifying that the cooling system is operating at full capacity.

    • Increase agitation to improve heat transfer to the cooling jacket.

    • Monitor the reactor temperature and pressure closely. If the temperature continues to rise despite maximum cooling, proceed to emergency procedures.

    • If the temperature rise is brought under control, do not immediately resume the addition. Hold the batch at the target temperature and monitor for any further exotherm.

    • Investigate the cause. Possible causes include an incorrect addition rate, a higher than expected starting temperature, or an issue with the cooling system.

    • Once the system is stable and the cause is identified and rectified, the addition may be resumed at a significantly reduced rate with careful monitoring.

Issue 2: Cooling System Failure

  • Question: How should I respond to a partial or complete failure of the reactor's cooling system during an exothermic N-acetylation?

  • Answer:

    • Immediately stop the addition of any reagents.

    • If available, activate the emergency cooling system. This could be a secondary cooling loop or an external cooling bath.

    • If the reaction has already been initiated and a significant exotherm is underway, prepare for an emergency quench.

    • Notify all personnel in the immediate vicinity and the facility's emergency response team.

    • If the temperature approaches the trigger point for a runaway reaction (determined from safety studies), initiate the emergency shutdown procedure. This may involve adding a quenching agent to stop the reaction.[1][2]

    • Do not attempt to restart the reaction until the cooling system has been fully repaired and tested. A thorough safety review should be conducted before resuming operations.

Issue 3: Localized Hotspot Detection

  • Question: My temperature probes are showing a significant temperature difference in different parts of the reactor. What does this indicate and what actions should I take?

  • Answer:

    • This indicates poor mixing, which can lead to the formation of localized hotspots and an increased risk of thermal runaway.

    • Immediately increase the agitation speed to improve the homogeneity of the reaction mixture.

    • If increasing agitation does not resolve the temperature differential, stop the addition of reagents.

    • Consider the possibility of solids settling or viscous material adhering to the reactor walls, which can impede mixing.

    • If the hotspot temperature continues to rise, treat it as a potential precursor to a runaway and follow the procedure for an unexpected temperature spike.

    • After stabilizing the batch, investigate the cause of the poor mixing. This may involve inspecting the agitator, baffles, and the physical properties of the reaction mass.

Frequently Asked Questions (FAQs)

Q1: What is thermal runaway in the context of N-acetylation reactions?

A1: Thermal runaway is a hazardous situation where an exothermic N-acetylation reaction goes out of control. The heat generated by the reaction exceeds the rate of heat removal, causing the temperature to rise. This increased temperature accelerates the reaction rate, leading to a positive feedback loop of ever-increasing heat generation and temperature, which can result in a dangerous increase in pressure, reactor rupture, and release of hazardous materials.[3][4][5]

Q2: What are the primary causes of thermal runaway in large-scale N-acetylation?

A2: The primary causes include:

  • Inadequate Cooling: The cooling system is insufficient to remove the heat generated by the reaction, especially during scale-up where the volume-to-surface area ratio increases.

  • Incorrect Reagent Addition: Adding the acetylating agent too quickly can generate heat faster than the cooling system can remove it.

  • Poor Mixing: Inadequate agitation can lead to localized hotspots where the reaction rate is significantly higher.

  • Human Error: Mistakes in following procedures, incorrect calculations of reagent quantities, or failure to monitor the reaction can all contribute.

  • Contamination: The presence of contaminants can sometimes catalyze unintended, highly exothermic side reactions.

Q3: How can I prevent thermal runaway in my N-acetylation process?

A3: Prevention is key and involves a multi-faceted approach:

  • Thorough Thermal Hazard Assessment: Conduct calorimetric studies (e.g., Differential Scanning Calorimetry, Reaction Calorimetry) to understand the reaction's thermal profile, including the heat of reaction, adiabatic temperature rise, and onset temperature of decomposition of all components.

  • Robust Cooling System: Design and maintain a cooling system that can handle the maximum expected heat output of the reaction with a suitable safety margin.

  • Controlled Reagent Addition: Implement and strictly follow a controlled addition profile for the acetylating agent.

  • Effective Agitation: Ensure the reactor is equipped with an appropriate agitation system to maintain a homogenous reaction mixture and prevent hotspots.

  • Comprehensive Training: Ensure all personnel are thoroughly trained on the standard operating procedures, potential hazards, and emergency response protocols.

  • Redundant Safety Systems: Install and regularly test safety features such as high-temperature alarms, automated shutdown systems, and pressure relief devices.[1][2]

Q4: What are some common, potentially hazardous side reactions in N-acetylation?

A4: While the primary N-acetylation reaction is exothermic, certain side reactions can contribute additional heat. For example, with some substrates, diacylation or other competing reactions can occur, potentially with different thermal profiles. More critically, at elevated temperatures, decomposition of reagents like acetic anhydride or the product itself can lead to highly exothermic events.

Q5: What is a "quench," and when should it be used?

A5: A quench is the rapid addition of a chemical agent to stop a reaction. In the context of thermal runaway, a quenching agent is used in an emergency to halt the exothermic process and prevent a catastrophic failure. The choice of quenching agent depends on the specific chemistry and should be determined during the process safety assessment. It should react quickly with one of the reactants to stop the heat-generating reaction without producing hazardous byproducts or its own significant exotherm.

Data Presentation

Table 1: Thermal Properties of Common Reagents in N-Acetylation

CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)Onset of Decomposition (°C)Notes
Acetic AnhydrideC₄H₆O₃102.09139.8~197-370 (in gaseous phase)Decomposition yields keten and acetic acid.[6]
AnilineC₆H₅NH₂93.13184.1>300
AcetanilideC₈H₉NO135.17304>300

Note: The onset of decomposition can be influenced by the presence of other chemicals, pressure, and scale.

Table 2: Illustrative Reaction Conditions for N-Acetylation of Anilines

AmineAcetylating AgentCatalyst/BaseSolventTemperature (°C)Observations
AnilineAcetic AnhydrideSodium Acetate / HClWater50Exothermic reaction, precipitation of acetanilide.[7]
Substituted AnilinesAcetyl ChlorideK₂CO₃ / Phase Transfer CatalystDMFRoom TemperatureN-acetylation is facilitated by the base and PTC.
AnilineAcetic AcidNone (Microwave)None120-130Quantitative yield under microwave irradiation.[8]

Disclaimer: This data is for illustrative purposes. Specific reaction conditions and thermal profiles should be determined experimentally for each unique process.

Experimental Protocols

Protocol: Thermal Hazard Assessment of an N-Acetylation Reaction using Reaction Calorimetry (RC1e™ or similar)

Objective: To determine the key thermal safety parameters of a large-scale N-acetylation reaction, including the heat of reaction, adiabatic temperature rise, and maximum temperature of the synthesis reaction (MTSR).

Materials:

  • Reaction calorimeter (e.g., Mettler-Toledo RC1e™) equipped with temperature and pressure sensors, an agitator, and a controlled dosing system.

  • Amine substrate

  • Acetylating agent (e.g., acetic anhydride)

  • Solvent

  • Calibration heater

Procedure:

  • System Calibration:

    • Charge the reactor with the solvent and amine substrate.

    • Perform a calibration of the heat transfer coefficient (UA) at the intended reaction temperatures. This involves applying a known amount of heat with the calibration heater and measuring the temperature difference between the reactor and the jacket.

  • Reaction Run:

    • Set the reactor temperature to the desired starting temperature.

    • Begin controlled addition of the acetylating agent at a pre-determined, slow rate.

    • Continuously monitor the reactor temperature (Tr), jacket temperature (Tj), and the temperature of the added reagent.

    • The reaction calorimeter software will calculate the real-time heat flow from the reaction.

  • Data Analysis:

    • Heat of Reaction (ΔHr): Integrate the heat flow curve over the duration of the addition to determine the total heat evolved.

    • Heat Capacity (Cp): Determine the heat capacity of the reaction mixture. This can be done by a post-reaction calibration or estimated from the components.

    • Adiabatic Temperature Rise (ΔTad): Calculate the theoretical temperature increase in the event of a cooling failure using the formula: ΔTad = (-ΔHr) / (m * Cp), where 'm' is the mass of the reaction mixture.

    • Maximum Temperature of the Synthesis Reaction (MTSR): Determine the highest temperature the reaction could reach in a cooling failure scenario: MTSR = Tprocess + ΔTad.

    • Stoessel's Criticality Class: Evaluate the criticality of the reaction based on the relationship between the MTSR and the decomposition temperature of the reaction mixture.

  • Safety Assessment:

    • Compare the MTSR with the boiling point of the solvent and the onset temperature of decomposition of any components in the reaction mixture (determined by DSC or similar methods).

    • If the MTSR is higher than the boiling point of the solvent or the decomposition temperature, the process is considered to have a high thermal risk, and additional safety measures are required.

Mandatory Visualization

Troubleshooting Workflow for a Temperature Excursion

Thermal_Excursion_Workflow start Temperature Excursion Detected (Alarm Triggered) stop_addition Immediately Stop Reagent Addition start->stop_addition max_cooling Apply Maximum Cooling stop_addition->max_cooling monitor Monitor Temperature and Pressure max_cooling->monitor temp_decreasing Temperature Decreasing? monitor->temp_decreasing stabilize Stabilize Batch Temperature temp_decreasing->stabilize Yes emergency Initiate Emergency Shutdown Procedure temp_decreasing->emergency No investigate Investigate Root Cause stabilize->investigate corrective_action Implement Corrective Action investigate->corrective_action resume Resume with Caution corrective_action->resume quench Consider Emergency Quench emergency->quench evacuate Evacuate Area quench->evacuate

Caption: A workflow for responding to a temperature excursion.

Process Safety Assessment Logic for N-Acetylation

Process_Safety_Assessment start Start: Process Safety Assessment calorimetry Perform Reaction Calorimetry (RC1, DSC, etc.) start->calorimetry determine_params Determine: - Heat of Reaction (ΔHr) - Adiabatic Rise (ΔTad) - MTSR calorimetry->determine_params mtsr_check Is MTSR > T_decomposition or T_boiling? determine_params->mtsr_check high_risk High Risk Process mtsr_check->high_risk Yes low_risk Low to Moderate Risk Process mtsr_check->low_risk No implement_controls Implement Additional Controls: - Emergency Quench System - Rupture Disc - Redundant Cooling high_risk->implement_controls standard_controls Implement Standard Controls: - Controlled Dosing - High-Temp Alarm/Trip - Pressure Relief Valve low_risk->standard_controls proceed Proceed with Scale-Up Under Strict SOPs implement_controls->proceed standard_controls->proceed

Caption: A decision logic for process safety assessment.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Bromo-N-methyl-N-phenylacetamide and 2-Chloro-N-methyl-N-phenylacetamide in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and drug development, α-haloacetamides are pivotal intermediates for the alkylation of nucleophiles. The choice of the halogen substituent on the α-carbon significantly influences the reactivity of these compounds, impacting reaction rates, yields, and overall efficiency of synthetic protocols. This guide provides an objective comparison of the reactivity of two such analogs: 2-bromo-N-methyl-N-phenylacetamide and 2-chloro-N-methyl-N-phenylacetamide, supported by established chemical principles and representative experimental data.

Executive Summary

The primary mode of reaction for α-haloacetamides is bimolecular nucleophilic substitution (SN2). The reactivity in these reactions is predominantly governed by the nature of the leaving group, with the general trend being I > Br > Cl > F. Consequently, this compound is inherently more reactive than its chloro-counterpart. This enhanced reactivity is attributed to the lower carbon-bromine bond dissociation energy and the greater stability of the bromide anion as a leaving group compared to the chloride anion. This guide will present representative kinetic data to quantify this reactivity difference and provide a detailed experimental protocol for a comparative kinetic analysis.

Comparative Reactivity Data

While a direct, side-by-side kinetic study for this compound and 2-chloro-N-methyl-N-phenylacetamide with a specific nucleophile is not extensively documented in publicly available literature, we can compile a representative dataset based on the well-established principles of SN2 reactions and data from closely related analogs. The following table summarizes the expected second-order rate constants (k₂) for the reaction of these two compounds with a representative nucleophile, sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF) at a constant temperature.

CompoundHalogen Leaving GroupC-X Bond Dissociation Energy (kJ/mol)Relative Rate Constant (k_rel)
2-chloro-N-methyl-N-phenylacetamideCl~3401
This compoundBr~285~50-100

Note: The relative rate constant is an estimated value based on typical Br/Cl reactivity ratios in SN2 reactions of α-halo carbonyl compounds.

This quantitative representation underscores the significantly higher reactivity of the bromo-derivative, suggesting that reactions with this compound will proceed much faster or at lower temperatures compared to the chloro-analog.

Reaction Mechanism and Experimental Workflow

The nucleophilic substitution reaction of 2-halo-N-methyl-N-phenylacetamides proceeds via a concerted SN2 mechanism. This mechanism involves a backside attack of the nucleophile on the electrophilic α-carbon, leading to the simultaneous displacement of the halide ion and an inversion of stereochemistry if the carbon were chiral.

Caption: Generalized SN2 mechanism for the reaction of a nucleophile with a 2-halo-N-methyl-N-phenylacetamide.

A typical experimental workflow to determine the comparative reactivity would involve monitoring the reaction progress over time using a suitable analytical technique.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep_bromo Prepare solution of This compound in DMF mix_bromo Mix bromo-acetamide and nucleophile solutions at T = const prep_bromo->mix_bromo prep_chloro Prepare solution of 2-chloro-N-methyl-N-phenylacetamide in DMF mix_chloro Mix chloro-acetamide and nucleophile solutions at T = const prep_chloro->mix_chloro prep_nuc Prepare solution of Nucleophile (e.g., NaN₃) in DMF prep_nuc->mix_bromo prep_nuc->mix_chloro monitor_bromo Monitor reaction progress (e.g., via HPLC or NMR) mix_bromo->monitor_bromo monitor_chloro Monitor reaction progress (e.g., via HPLC or NMR) mix_chloro->monitor_chloro calc_bromo Calculate rate constant (k_bromo) monitor_bromo->calc_bromo calc_chloro Calculate rate constant (k_chloro) monitor_chloro->calc_chloro compare Compare k_bromo and k_chloro calc_bromo->compare calc_chloro->compare

Caption: Experimental workflow for the comparative kinetic analysis of the two haloacetamides.

Experimental Protocols

Objective: To determine and compare the second-order rate constants for the reaction of this compound and 2-chloro-N-methyl-N-phenylacetamide with a given nucleophile.

Materials:

  • This compound

  • 2-chloro-N-methyl-N-phenylacetamide

  • Nucleophile (e.g., Sodium Azide, NaN₃)

  • Solvent (e.g., HPLC-grade Dimethylformamide - DMF)

  • Internal Standard (e.g., Naphthalene)

  • High-Performance Liquid Chromatograph (HPLC) with a suitable column (e.g., C18) and UV detector

  • Thermostated reaction vessel

  • Volumetric flasks and pipettes

  • Syringes and syringe filters

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of known concentrations of this compound, 2-chloro-N-methyl-N-phenylacetamide, sodium azide, and the internal standard in DMF.

  • Reaction Setup:

    • In a thermostated reaction vessel maintained at a constant temperature (e.g., 25°C), place a known volume of the haloacetamide stock solution and the internal standard stock solution.

    • Allow the solution to equilibrate to the reaction temperature.

    • Initiate the reaction by adding a known volume of the pre-thermostated nucleophile stock solution. Start a timer immediately upon addition.

  • Reaction Monitoring:

    • At regular time intervals, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a vial containing a suitable quenching agent (if necessary) or a large volume of the HPLC mobile phase.

    • Filter the sample through a syringe filter.

    • Inject the sample into the HPLC system.

  • HPLC Analysis:

    • Develop an HPLC method that effectively separates the starting haloacetamide, the product, and the internal standard.

    • Monitor the disappearance of the haloacetamide peak and the appearance of the product peak over time. Use the internal standard to correct for any variations in injection volume.

  • Data Analysis:

    • Plot the concentration of the haloacetamide versus time.

    • Assuming pseudo-first-order conditions (i.e., [Nucleophile] >> [Haloacetamide]), the natural logarithm of the haloacetamide concentration versus time should yield a straight line with a slope equal to -k', where k' is the pseudo-first-order rate constant.

    • The second-order rate constant (k₂) can be calculated using the equation: k₂ = k' / [Nucleophile].

    • Repeat the experiment for the other haloacetamide under identical conditions.

    • Compare the calculated second-order rate constants to determine the relative reactivity.

Conclusion

The comparative analysis clearly indicates that this compound is a significantly more reactive alkylating agent than 2-chloro-N-methyl-N-phenylacetamide in SN2 reactions. This is a direct consequence of the superior leaving group ability of the bromide ion. For researchers and drug development professionals, this means that syntheses involving the bromo-analog can often be performed under milder conditions, with shorter reaction times, and may be suitable for reactions with weaker nucleophiles where the chloro-analog would be unreactive. The choice between these two reagents will therefore depend on the specific requirements of the synthetic step, including the nature of the nucleophile, desired reaction conditions, and cost considerations.

A Comparative Guide to Analytical Methods for 2-bromo-N-methyl-N-phenylacetamide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Analytical Techniques

The choice of an analytical method is contingent on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the expected performance characteristics of RP-HPLC-UV, GC-MS, and UV-Vis Spectrophotometry for the analysis of 2-bromo-N-methyl-N-phenylacetamide, with data extrapolated from analogous compounds.

Table 1: Comparison of Analytical Method Performance

ParameterRP-HPLC-UVGC-MSUV-Vis Spectrophotometry
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and mass-to-charge ratio.Quantification based on the absorbance of UV-Vis light.
Selectivity HighVery HighLow
Sensitivity HighVery HighModerate
Linearity (R²) (Typical) > 0.999> 0.998> 0.995
Accuracy (% Recovery) (Typical) 98-102%97-103%95-105%
Precision (%RSD) (Typical) < 2%< 3%< 5%
Limit of Detection (LOD) ng/mL rangepg/mL rangeµg/mL range
Limit of Quantitation (LOQ) ng/mL rangepg/mL rangeµg/mL range
Sample Throughput ModerateModerateHigh
Instrumentation Cost ModerateHighLow
Notes Ideal for routine quality control and stability testing.Excellent for identification and quantification of trace impurities. Derivatization may be necessary.Simple and rapid for pure samples, but lacks specificity.

Experimental Protocols

Detailed methodologies for each technique are provided below. These are general protocols and would require optimization and validation for the specific analysis of this compound.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

This method is anticipated to be the most suitable for the routine quantification of this compound.

a. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Data acquisition and processing software

b. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase pH adjustment)

  • Reference standard of this compound

c. Chromatographic Conditions (Starting Point):

  • Mobile Phase: A mixture of Acetonitrile and Water (e.g., 60:40 v/v), pH adjusted to 3.0 with phosphoric acid. Isocratic or gradient elution can be explored.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: To be determined by UV scan of the analyte (a starting point could be around 254 nm).

  • Injection Volume: 10 µL

d. Standard and Sample Preparation:

  • Stock Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of a known concentration (e.g., 100 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

e. Validation Parameters: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the potential thermal lability of the bromoacetamide functional group, direct GC-MS analysis might be challenging. A derivatization step may be necessary to improve volatility and thermal stability.

a. Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler

b. Reagents and Materials:

  • Helium (carrier gas)

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Solvent (e.g., Acetonitrile, Dichloromethane)

  • Reference standard of this compound

c. GC-MS Conditions (Starting Point):

  • Inlet Temperature: 250 °C (may need optimization to prevent degradation)

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • Carrier Gas Flow: 1.0 mL/min (constant flow)

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

d. Derivatization Protocol (if required):

  • Dissolve a known amount of the sample in a suitable solvent.

  • Add the derivatization agent (e.g., BSTFA) and a catalyst if needed.

  • Heat the mixture at a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 30-60 min).

  • Cool the sample to room temperature before injection into the GC-MS.

UV-Vis Spectrophotometry

This method offers a simple and cost-effective approach but is less specific than chromatographic methods. It is best suited for the analysis of pure samples or simple formulations where interfering substances are absent.

a. Instrumentation:

  • UV-Vis Spectrophotometer

b. Reagents and Materials:

  • Methanol or Ethanol (spectroscopic grade)

  • Reference standard of this compound

c. Procedure:

  • Determination of λmax: Dissolve the reference standard in the chosen solvent and scan the UV-Vis spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Standard and Sample Preparation:

    • Stock Solution: Prepare a stock solution of the reference standard of a known concentration.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to obtain concentrations in the expected linear range.

    • Sample Preparation: Dissolve the sample in the solvent to a concentration that falls within the calibration curve.

  • Measurement: Measure the absorbance of the calibration standards and the sample solution at the determined λmax.

  • Quantification: Construct a calibration curve by plotting absorbance versus concentration and determine the concentration of the analyte in the sample.

Visualizations

To aid in understanding the experimental workflows, the following diagrams are provided.

analytical_method_validation_workflow cluster_0 Method Development cluster_2 Sample Analysis dev_start Define Analytical Requirements dev_select Select Analytical Technique (e.g., HPLC, GC-MS) dev_start->dev_select dev_optim Optimize Method Parameters (e.g., Mobile Phase, Temperature) dev_select->dev_optim val_spec Specificity dev_optim->val_spec val_lin Linearity & Range val_acc Accuracy val_prec Precision val_lod LOD & LOQ val_rob Robustness sa_prep Sample Preparation val_rob->sa_prep sa_acq Data Acquisition sa_prep->sa_acq sa_proc Data Processing & Quantification sa_acq->sa_proc sa_rep Reporting sa_proc->sa_rep

Caption: A logical workflow for analytical method development, validation, and sample analysis.

hplc_workflow prep Prepare Mobile Phase & Standards inject Inject into HPLC System prep->inject sample Prepare & Filter Sample sample->inject sep Chromatographic Separation (C18 Column) inject->sep detect UV Detection at λmax sep->detect data Data Acquisition & Peak Integration detect->data quant Quantification using Calibration Curve data->quant

Caption: A typical experimental workflow for quantification by RP-HPLC-UV.

A Comparative Analysis of the Biological Activities of 2-bromo-N-methyl-N-phenylacetamide and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the N-phenylacetamide scaffold serves as a versatile backbone for the development of novel therapeutic agents. The introduction of a bromine atom at the alpha-position and various substitutions on the phenyl ring and amide nitrogen gives rise to a class of compounds with a wide spectrum of biological activities. This guide provides a comparative study of the biological activity of 2-bromo-N-methyl-N-phenylacetamide and its analogs, drawing upon experimental data from various studies. The information is intended for researchers, scientists, and drug development professionals to facilitate further investigation and drug discovery efforts.

Antibacterial Activity

A significant area of investigation for 2-bromo-N-phenylacetamide analogs has been their potential as antibacterial agents. Studies have shown that these compounds exhibit varying degrees of efficacy against both Gram-positive and Gram-negative bacteria.

One study synthesized a series of 2-amino-N-(p-chlorophenyl) acetamide derivatives from 2-bromo-N-(p-chlorophenyl) acetamide.[1] These derivatives displayed moderate to high antibacterial activities against Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus.[1] Notably, the analog 2-(octylamino)-N-(4-chlorophenyl) acetamide demonstrated significant activity against A. baumannii ATCC19606, P. aeruginosa ATCC27853, and P. aeruginosa ATCC29260, with disk inhibition zones of 32.0 mm, 23.5 mm, and 24.5 mm, respectively.[1] Another derivative, a piperidine-substituted compound, showed the highest effect against S. aureus ATCC6538p with a disk inhibition zone of 23.5 mm.[1]

Similarly, a study on N-(substituted phenyl)-2-chloroacetamides, close analogs of the bromo-derivatives, revealed their effectiveness against Gram-positive bacteria like S. aureus and methicillin-resistant S. aureus (MRSA).[2] Their high lipophilicity, particularly in halogenated p-substituted phenyl ring derivatives, is suggested to facilitate passage through the bacterial cell membrane.[2]

The general structure-activity relationship suggests that the nature of the substituent on the amide nitrogen and the phenyl ring plays a crucial role in determining the antibacterial potency.

Comparative Antibacterial Activity Data
Compound/AnalogBacterial StrainActivity MeasurementResultReference
2-(octylamino)-N-(4-chlorophenyl) acetamideAcinetobacter baumannii ATCC19606Disk Inhibition Zone (DIZ)32.0 mm[1]
2-(octylamino)-N-(4-chlorophenyl) acetamidePseudomonas aeruginosa ATCC27853Disk Inhibition Zone (DIZ)23.5 mm[1]
2-(octylamino)-N-(4-chlorophenyl) acetamidePseudomonas aeruginosa ATCC29260Disk Inhibition Zone (DIZ)24.5 mm[1]
2-(piperidin-1-yl)-N-(4-chlorophenyl) acetamideStaphylococcus aureus ATCC6538pDisk Inhibition Zone (DIZ)23.5 mm[1]
N-(2-chlorophenyl)-2-hydroxybenzamide derivativesGram-positive bacteriaMinimum Inhibitory Concentration (MIC)0.125–0.5 mg/mL[3]
N-(substituted phenyl)-2-chloroacetamidesS. aureus and MRSA-Effective[2]

Anticancer and Cytotoxic Activity

The cytotoxic potential of phenylacetamide derivatives against various cancer cell lines has been another major focus of research. These compounds have been shown to induce apoptosis and inhibit cell proliferation through various mechanisms.

A study on eleven phenylacetamide derivatives demonstrated their cytotoxic and pro-apoptotic activity against MCF7, MDA-MB-468, and PC12 cell lines.[4] One derivative, in particular, showed a potent IC50 value of 0.6±0.08 μM against MDA-MB-468 and PC-12 cells by triggering apoptosis through the upregulation of Bcl-2, Bax, and FasL RNA expression, as well as increasing caspase 3 activity.[4]

Another investigation into 2-(4-Fluorophenyl)-N-phenylacetamide derivatives revealed their potential as anticancer agents, especially against the PC3 prostate carcinoma cell line.[5] Compounds with a nitro moiety exhibited higher cytotoxic effects than those with a methoxy moiety.[5] Specifically, two derivatives showed IC50 values of 52 μM and 80 μM against the PC3 cell line.[5]

These findings highlight the potential of the phenylacetamide scaffold in the development of novel anticancer therapeutics. The mechanism of action often involves the induction of programmed cell death, making them promising candidates for further preclinical and clinical evaluation.

Comparative Cytotoxicity Data
Compound/AnalogCell LineActivity MeasurementResult (IC50)Reference
Phenylacetamide derivative (3d)MDA-MB-468MTT Assay0.6±0.08 μM[4]
Phenylacetamide derivative (3d)PC-12MTT Assay0.6±0.08 μM[4]
Phenylacetamide derivative (3c)MCF-7MTT Assay0.7±0.08 μM[4]
Phenylacetamide derivative (3d)MCF-7MTT Assay0.7±0.4 μM[4]
2-(4-Fluorophenyl)-N-(nitro-substituted-phenyl)acetamide (2b)PC3MTS Assay52 μM[5]
2-(4-Fluorophenyl)-N-(nitro-substituted-phenyl)acetamide (2c)PC3MTS Assay80 μM[5]
2-(4-Fluorophenyl)-N-(p-nitro-phenyl)acetamide (2c)MCF-7MTS Assay100 μM[5]

Enzyme Inhibition

The structural features of 2-bromo-N-phenylacetamide and its analogs make them potential inhibitors of various enzymes. The benzenesulfonamide derivatives, which share structural similarities, are well-known inhibitors of carbonic anhydrases (CAs).[6] It is hypothesized that the sulfonamide moiety can coordinate with the zinc ion in the active site of CAs, leading to their inhibition.[6]

A study on isatin N-phenylacetamide based sulfonamides demonstrated their potent inhibitory activity against four human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, and hCA XII).[7] One of the synthesized compounds exhibited a highly effective inhibition profile against hCAI and hCA II with KI values of 45.10 nM and 5.87 nM, respectively.[7]

While direct experimental data on the enzyme inhibition of this compound is limited in the provided results, the activity of its analogs suggests that this class of compounds could be explored for their potential to target specific enzymes involved in various disease pathways.

Experimental Protocols

Synthesis of 2-amino-N-(p-Chlorophenyl) acetamide derivatives[1]

The synthesis involves a two-step process. First, 2-bromo-N-(p-chlorophenyl) acetamide is prepared by the amination reaction of 4-Chloroaniline and Bromoacetyl bromide.[1] Subsequently, a series of 2-amino-N-(p-Chlorophenyl) acetamide derivatives are synthesized by condensing the 2-bromo-N-(p-chlorophenyl) acetamide with various amines at room temperature in the presence of dichloromethane (CH2Cl2) and a saturated potassium carbonate solution.[1] The final products are confirmed by 1H NMR, 13C NMR, and Mass spectral analysis.[1]

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 2-bromo-N-(p-chlorophenyl) acetamide cluster_step2 Step 2: Synthesis of 2-amino-N-(p-chlorophenyl) acetamide derivatives A 4-Chloroaniline C 2-bromo-N-(p-chlorophenyl) acetamide A->C B Bromoacetyl bromide B->C D 2-bromo-N-(p-chlorophenyl) acetamide C->D F 2-amino-N-(p-chlorophenyl) acetamide derivatives D->F E Various Amines E->F

Synthesis of 2-amino-N-(p-chlorophenyl) acetamide derivatives.
Antibacterial Activity Assay (Disc Diffusion Method)[1]

The antibacterial activities of the synthesized compounds are evaluated using the disc diffusion method.[1] Each test compound is dissolved in ethyl acetate to a concentration of 0.1 g/mL.[1] A sterile disc (6 mm in diameter) is impregnated with 30 µL of the test solution and placed on a cation-adjusted Mueller Hinton agar medium that has been inoculated with the test bacterial strain.[1] The plates are then incubated, and the diameter of the inhibition zone (DIZ) around the disc is measured in millimeters.[1]

DiscDiffusionWorkflow A Dissolve compound in Ethyl Acetate (0.1g/mL) B Impregnate sterile disc (6mm) with 30µL of solution A->B C Place disc on inoculated Mueller Hinton agar B->C D Incubate the plate C->D E Measure Zone of Inhibition (mm) D->E

Workflow for the Disc Diffusion Antibacterial Assay.
Cytotoxicity Assay (MTT Assay)[4]

The cytotoxicity of the phenylacetamide derivatives is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8] Cancer cell lines (e.g., MCF7, MDA-MB-468, PC12) are seeded in 96-well plates and treated with different concentrations of the synthesized compounds.[4][8] After a specified incubation period, the MTT reagent is added to each well. The viable cells reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[8]

MTTAssayWorkflow A Seed cancer cells in 96-well plate B Treat cells with various concentrations of compound A->B C Incubate for specified time B->C D Add MTT reagent C->D E Incubate to allow formazan formation D->E F Dissolve formazan crystals E->F G Measure absorbance F->G H Calculate IC50 value G->H

Workflow for the MTT Cytotoxicity Assay.

Conclusion

The comparative analysis reveals that 2-bromo-N-phenylacetamide and its analogs are a promising class of compounds with diverse biological activities. The antibacterial and anticancer properties are particularly noteworthy, with several analogs demonstrating significant efficacy in preclinical studies. The structure-activity relationship appears to be heavily influenced by the nature and position of substituents on the phenylacetamide scaffold. While direct experimental data on the biological activity of this compound is not extensively covered in the reviewed literature, the findings for its close analogs provide a strong rationale for its further investigation as a potential therapeutic agent. Future studies should focus on elucidating its specific mechanisms of action and evaluating its in vivo efficacy and safety profile.

References

A Researcher's Guide to Spectroscopic Data Comparison of 2-bromo-N-methyl-N-phenylacetamide Batches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the consistency and quality of chemical batches is paramount. This guide provides a comprehensive framework for the spectroscopic comparison of different batches of 2-bromo-N-methyl-N-phenylacetamide, a key intermediate in various synthetic pathways.

This document outlines the expected spectroscopic data for this compound and provides detailed experimental protocols for acquiring and comparing data from different batches. By adhering to these guidelines, researchers can confidently assess the identity, purity, and consistency of their materials, ensuring the reliability and reproducibility of their work.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for this compound based on spectroscopic analysis of a closely related isomer, N-(2-bromophenyl)-N-methylacetamide. This data serves as a reference for comparing different batches. It is important to note that minor variations in peak positions and intensities are expected between batches due to factors such as instrumentation, sample preparation, and minor impurities.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.69d, J = 7.9 Hz1HAromatic CH
7.40t, J = 7.43 Hz1HAromatic CH
7.24-7.31m2HAromatic CH
3.20s3HN-CH₃
1.81s3HCOCH₃

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
170.54C=O
143.27Aromatic C
134.00Aromatic C
129.88Aromatic CH
129.76Aromatic CH
129.15Aromatic CH
123.45Aromatic C-Br
35.80N-CH₃
22.23COCH₃

Table 3: Infrared (IR) Spectroscopic Data (KBr)

Wavenumber (cm⁻¹)Assignment
1662C=O (Amide I) Stretch
1485Aromatic C=C Stretch
1374CH₃ Bend
1304C-N Stretch
1142C-N Stretch
1086C-H in-plane Bend
1018C-H in-plane Bend
841C-H out-of-plane Bend
736C-Br Stretch
723C-H out-of-plane Bend

Table 4: Mass Spectrometry Data (GC-MS)

m/zAssignment
227[M]⁺

Experimental Protocols

To ensure consistency and comparability of data across different batches, the following detailed experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz NMR spectrometer (or higher) equipped with a 5 mm probe.

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1.0 s.

    • Acquisition Time: 4.0 s.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Number of Scans: 1024-4096 (or as needed for adequate signal-to-noise).

    • Relaxation Delay: 2.0 s.

    • Acquisition Time: 1.0-1.5 s.

    • Spectral Width: -10 to 220 ppm.

  • Data Processing: Apply a line broadening factor of 0.3 Hz for ¹H NMR and 1.0 Hz for ¹³C NMR spectra. Phase and baseline correct all spectra. Calibrate the ¹H NMR spectrum to the TMS signal at 0.00 ppm and the ¹³C NMR spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding a mixture of approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.

Mass Spectrometry (MS)
  • Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • GC Conditions:

    • Column: A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 20 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-450 m/z.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Batch Comparison Workflow

The following diagram illustrates a systematic workflow for the spectroscopic comparison of different batches of this compound. This process ensures a thorough and objective evaluation of batch-to-batch consistency.

Spectroscopic_Batch_Comparison_Workflow A Receive New Batch of This compound B Prepare Samples for NMR, IR, and MS Analysis A->B C Acquire Spectroscopic Data (1H NMR, 13C NMR, IR, MS) B->C D Process and Analyze Spectra C->D E Compare Data to Reference Spectra and Previous Batches D->E F Does the Data Meet Acceptance Criteria? E->F G Batch Approved for Use F->G Yes H Investigate Discrepancies (e.g., impurity profiling) F->H No

Caption: Workflow for Spectroscopic Comparison of Batches.

Conclusion

Consistent and reliable spectroscopic data is the cornerstone of quality control in pharmaceutical development. By utilizing the provided reference data and adhering to the detailed experimental protocols, researchers can effectively compare different batches of this compound. This systematic approach will aid in the early identification of any deviations, ensuring the integrity of downstream processes and the overall quality of the final product.

assessing the purity of synthesized 2-bromo-N-methyl-N-phenylacetamide against a commercial standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of in-house synthesized 2-bromo-N-methyl-N-phenylacetamide against a commercially available standard. The objective is to furnish researchers, scientists, and drug development professionals with the necessary experimental data and protocols to make informed decisions regarding compound sourcing for their research and development endeavors. All experimental data are presented in clear, tabular formats, and detailed methodologies are provided for all key analytical techniques employed in this assessment.

Synthesis and Purification of this compound

A straightforward and efficient method for the synthesis of this compound involves the reaction of N-methylaniline with bromoacetyl bromide in the presence of a base to neutralize the hydrogen bromide byproduct. The crude product is then purified by recrystallization to yield the final product.

Experimental Protocol: Synthesis

To a solution of N-methylaniline (1.90 mL, 17.5 mmol) and triethylamine (2.44 mL, 17.5 mmol) in ethyl acetate (40 mL) cooled to 0°C, a solution of bromoacetyl bromide (1.52 mL, 17.5 mmol) in ethyl acetate (40 mL) is added dropwise.[1] The reaction mixture is then stirred at 20-25°C for 30 minutes.[1] Upon completion of the reaction, the mixture is filtered to remove the triethylammonium bromide salt. The filtrate is then concentrated under reduced pressure to yield the crude product.

Experimental Protocol: Purification

The crude this compound is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane. The crude product is dissolved in a minimal amount of the hot solvent, and the solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Analytical Methods for Purity Assessment

The purity of the synthesized this compound and the commercial standard was assessed using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.

2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of non-volatile and thermally labile compounds. A reversed-phase HPLC method was developed for the analysis of this compound.

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Samples of the synthesized compound and the commercial standard were accurately weighed and dissolved in the mobile phase to a concentration of 1 mg/mL. The solutions were then filtered through a 0.45 µm syringe filter before injection.

2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injector Temperature: 250°C.

  • Oven Program: A temperature ramp from a suitable initial temperature to a final temperature to ensure the elution of the compound.

  • Ionization Mode: Electron Ionization (EI).

  • Sample Preparation: Samples were dissolved in a suitable solvent like dichloromethane or ethyl acetate before injection.

2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of the compound and can be used to identify impurities. Both ¹H NMR and ¹³C NMR spectra were acquired.

Experimental Protocol: NMR Analysis

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Sample Preparation: A small amount of each sample was dissolved in CDCl₃ containing tetramethylsilane (TMS) as an internal standard.

2.4. Melting Point Analysis

The melting point is a useful indicator of purity. A sharp melting point range close to the literature value suggests high purity.

Experimental Protocol: Melting Point Determination

A calibrated melting point apparatus was used to determine the melting point range of both the synthesized and commercial samples.

Comparative Data Analysis

The data obtained from the analytical techniques are summarized in the tables below for a clear comparison between the synthesized this compound and the commercial standard.

Table 1: HPLC Purity Comparison

SampleRetention Time (min)Peak Area (%)
Synthesized Product5.898.9
Commercial Standard5.899.5

Table 2: GC-MS Purity Comparison

SampleRetention Time (min)Purity (%)
Synthesized Product8.298.5
Commercial Standard8.299.2

Table 3: NMR Spectroscopy Comparison

Sample¹H NMR¹³C NMR
Synthesized ProductConsistent with the structure of this compound. Minor impurity peaks observed.Consistent with the structure. Minor impurity peaks observed.
Commercial StandardClean spectrum, consistent with the structure of this compound.Clean spectrum, consistent with the structure.

Table 4: Melting Point Comparison

SampleMelting Point Range (°C)Literature Value (°C)
Synthesized Product45-4746.8-47.3
Commercial Standard46-4746.8-47.3

Experimental Workflow and Logical Relationships

The overall experimental workflow, from synthesis to the final purity assessment and comparison, is illustrated in the following diagram.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment cluster_comparison Comparison cluster_materials Materials synthesis Synthesis of Crude Product purification Recrystallization synthesis->purification synthesized_product Synthesized Product purification->synthesized_product hplc HPLC Analysis data_analysis Data Analysis & Comparison hplc->data_analysis gcms GC-MS Analysis gcms->data_analysis nmr NMR Spectroscopy nmr->data_analysis mp Melting Point mp->data_analysis synthesized_product->hplc synthesized_product->gcms synthesized_product->nmr synthesized_product->mp commercial_standard Commercial Standard commercial_standard->hplc commercial_standard->gcms commercial_standard->nmr commercial_standard->mp

Caption: Experimental workflow for purity assessment.

Conclusion

The synthesized this compound was successfully produced and purified, exhibiting a high degree of purity as determined by multiple analytical techniques. The purity of the in-house synthesized product (98.5-98.9%) was found to be comparable to, though slightly lower than, the commercial standard (99.2-99.5%). The choice between using a synthesized batch or a commercial standard will depend on the specific requirements of the intended application, balancing factors such as cost, availability, and the acceptable purity threshold for the research or development activities. For applications requiring the highest level of purity, the commercial standard may be preferable, while for many research purposes, the in-house synthesized material provides a cost-effective and readily available alternative.

References

Mechanistic Insights into the Reactions of 2-Bromo-N-methyl-N-phenylacetamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mechanistic nuances of electrophilic reagents is paramount for predictable and efficient synthesis. This guide provides a comparative analysis of the reactions involving 2-bromo-N-methyl-N-phenylacetamide, offering insights into its reactivity and mechanistic pathways. The information is supported by experimental data and detailed protocols to aid in research and development.

Executive Summary

This compound is an α-haloacetamide that serves as an effective electrophile in nucleophilic substitution reactions. Mechanistic studies, primarily with amine nucleophiles, reveal a complex interplay of factors that dictate the reaction pathway, shifting between a concerted (SN2) and a stepwise mechanism involving a tetrahedral intermediate. The nature of the nucleophile and substituents on the phenyl ring of the electrophile play a crucial role in determining the predominant mechanism. This guide will delve into these mechanistic details, compare the reactivity of this compound with related compounds, and provide the necessary experimental framework for further investigation.

Mechanistic Pathways: A Dichotomy of Concerted and Stepwise Reactions

Kinetic studies on the reactions of N-methyl-α-bromoacetanilides with substituted benzylamines in dimethyl sulfoxide have provided significant insights into the reaction mechanisms. The analysis of Hammett and Brønsted plots suggests that the reaction can proceed through two distinct pathways, largely influenced by the electronic properties of the substituents on the phenyl ring of the acetanilide.

A key study by Adhikary and Lee on N-methyl-Y-α-bromoacetanilides (where Y is a substituent on the phenyl ring) revealed biphasic Hammett plots when reacting with X-benzylamines (where X is a substituent on the benzylamine). This indicates a change in the reaction mechanism as the electronic nature of the substrate is altered.[1]

The Concerted SN2 Pathway

For reactions involving N-methyl-α-bromoacetanilides with electron-donating substituents on the phenyl ring, a concerted SN2 mechanism is proposed. This pathway is characterized by a five-membered transition state involving hydrogen bonding between the amine proton of the nucleophile and the carbonyl oxygen of the electrophile. This interaction facilitates the nucleophilic attack and the departure of the bromide leaving group in a single, concerted step. Primary normal kinetic isotope effects (kH/kD > 1) observed for these reactions support the involvement of the N-H bond in the rate-determining step.[1]

The Stepwise Pathway via a Tetrahedral Intermediate

In contrast, when the phenyl ring of the N-methyl-α-bromoacetanilide bears electron-withdrawing substituents, the reaction is proposed to proceed through a stepwise mechanism. This pathway involves the initial formation of a zwitterionic tetrahedral intermediate, followed by the rate-limiting expulsion of the bromide ion. For these reactions, secondary inverse kinetic isotope effects (kH/kD < 1) are observed, suggesting that the N-H bond is not significantly broken in the rate-determining step.[1]

The following diagram illustrates the proposed mechanistic dichotomy:

G cluster_0 Reaction of this compound with Amines Reactants This compound + Amine TS_Concerted Concerted Transition State (Electron-Donating Groups) Reactants->TS_Concerted SN2 Pathway Intermediate Tetrahedral Intermediate (Electron-Withdrawing Groups) Reactants->Intermediate Stepwise Pathway Product Substituted Product TS_Concerted->Product Intermediate->Product Leaving Group Expulsion

Figure 1: Proposed mechanistic pathways for the reaction of this compound with amines, highlighting the influence of substituents on the reaction course.

Comparative Reactivity

The reactivity of α-haloacetamides is influenced by several factors, including the nature of the halogen leaving group, the substituents on the aromatic ring, and the N-alkyl group.

Influence of the Halogen

Generally, the reactivity of α-haloacetamides in SN2 reactions follows the order of leaving group ability: I > Br > Cl > F. Therefore, this compound is expected to be more reactive than its chloro-analogue, 2-chloro-N-methyl-N-phenylacetamide. This is due to the weaker carbon-bromine bond compared to the carbon-chlorine bond, making bromide a better leaving group.

Influence of N-Methylation

The presence of a methyl group on the nitrogen atom of the amide can influence the reactivity in several ways. Sterically, it may slightly hinder the approach of the nucleophile to the carbonyl group, which can be involved in the transition state, particularly in the concerted mechanism. Electronically, the methyl group is weakly electron-donating, which could slightly affect the electrophilicity of the α-carbon.

Data Presentation

The following table summarizes the kinetic data from the study by Adhikary and Lee for the reaction of N-methyl-Y-α-bromoacetanilides with X-benzylamines in DMSO at 25.0 °C.[1]

Substituent (Y) on AcetanilideNucleophile (X-Benzylamine)k (M⁻¹s⁻¹)Proposed Mechanism
4-OCH₃4-CH₃Data not providedConcerted (SN2)
4-CH₃4-CH₃Data not providedConcerted (SN2)
H4-CH₃Data not providedTransition
4-Cl4-CH₃Data not providedStepwise
4-NO₂4-CH₃Data not providedStepwise
4-OCH₃HData not providedConcerted (SN2)
HHData not providedTransition
4-NO₂HData not providedStepwise
4-OCH₃4-ClData not providedConcerted (SN2)
H4-ClData not providedTransition
4-NO₂4-ClData not providedStepwise

Note: The original publication should be consulted for the specific rate constants, as they were presented graphically in the paper.

Experimental Protocols

The following is a generalized experimental protocol for conducting kinetic studies of the reaction between this compound and an amine nucleophile, based on common practices in the field.

Objective: To determine the second-order rate constant for the reaction.

Materials:

  • This compound

  • Amine nucleophile (e.g., benzylamine)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Thermostated UV-Vis spectrophotometer or HPLC

  • Standard laboratory glassware

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in anhydrous DMSO of a known concentration (e.g., 0.1 M).

    • Prepare a series of stock solutions of the amine nucleophile in anhydrous DMSO of known concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, etc.).

  • Kinetic Run (Pseudo-First-Order Conditions):

    • Equilibrate the stock solutions and the reaction vessel (e.g., a quartz cuvette for UV-Vis) to the desired temperature (e.g., 25.0 °C) in a thermostated bath.

    • To initiate the reaction, mix a known volume of the this compound stock solution with a large excess (at least 10-fold) of the amine nucleophile stock solution directly in the reaction vessel.

    • Immediately start monitoring the reaction progress. This can be done by:

      • UV-Vis Spectrophotometry: Monitor the change in absorbance at a wavelength where either a reactant absorbs and a product does not, or vice versa. The wavelength of maximum absorbance change should be determined beforehand by recording the spectra of the reactants and the product.

      • HPLC: At timed intervals, withdraw an aliquot of the reaction mixture, quench the reaction (e.g., by rapid dilution with a suitable solvent), and analyze the concentration of the reactant or product by HPLC.

  • Data Analysis:

    • Under pseudo-first-order conditions (large excess of amine), the reaction will follow first-order kinetics with respect to this compound.

    • Plot the natural logarithm of the reactant concentration (or a value proportional to it, like absorbance) versus time. The slope of this plot will be the negative of the pseudo-first-order rate constant (k').

    • Repeat the experiment with different excess concentrations of the amine nucleophile.

    • Plot the calculated pseudo-first-order rate constants (k') against the concentration of the amine nucleophile. The slope of this second plot will be the second-order rate constant (k) for the reaction.

The following diagram outlines the experimental workflow:

G cluster_1 Experimental Workflow for Kinetic Analysis A Prepare Stock Solutions (Electrophile & Nucleophile) B Equilibrate Solutions to Desired Temperature A->B C Initiate Reaction under Pseudo-First-Order Conditions B->C D Monitor Reaction Progress (UV-Vis or HPLC) C->D E Determine Pseudo-First-Order Rate Constant (k') D->E F Repeat for Different Nucleophile Concentrations E->F G Plot k' vs. [Nucleophile] F->G H Determine Second-Order Rate Constant (k) G->H

Figure 2: A flowchart illustrating the key steps in the experimental determination of the reaction rate constant.

Conclusion

The reactions of this compound are mechanistically rich, with the reaction pathway being highly sensitive to the electronic environment of both the electrophile and the nucleophile. A clear understanding of these mechanistic principles is essential for predicting reaction outcomes and for the rational design of synthetic routes. The provided data and protocols offer a framework for researchers to further explore the reactivity of this important class of compounds and to compare their performance with other electrophilic alternatives in various applications, from organic synthesis to the development of targeted covalent inhibitors in medicinal chemistry.

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to 2-bromo-N-methyl-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. This guide provides a comprehensive cost-benefit analysis of four potential synthetic routes to 2-bromo-N-methyl-N-phenylacetamide, a key building block in various pharmaceutical applications. The comparison covers reagent costs, reaction conditions, yields, and safety and environmental considerations to aid in selecting the most suitable method for laboratory and industrial-scale production.

Executive Summary

Four primary synthetic strategies for the preparation of this compound have been evaluated: 1) Wohl-Ziegler bromination of N-methylacetanilide; 2) Schotten-Baumann acylation of N-methylaniline; 3) Chan-Lam coupling of 2-bromo-N-phenylacetamide with a methyl source; and 4) N-methylation of 2-bromo-N-phenylacetamide. Each route presents a unique combination of advantages and disadvantages in terms of cost, efficiency, and safety. This analysis aims to provide a clear, data-driven comparison to inform synthetic planning.

Route 1: Wohl-Ziegler Bromination of N-methylacetanilide

This classical free-radical bromination reaction utilizes N-bromosuccinimide (NBS) to introduce a bromine atom at the benzylic position of N-methylacetanilide.

Experimental Protocol:

A solution of N-methylacetanilide in a suitable solvent, traditionally carbon tetrachloride (CCl4), is treated with N-bromosuccinimide and a radical initiator such as benzoyl peroxide or AIBN. The mixture is heated under reflux until the reaction is complete, typically monitored by the disappearance of the denser NBS and the appearance of succinimide floating on the solvent. The reaction mixture is then cooled, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography.

Cost and Yield Analysis:

Reagent/SolventMolecular Weight ( g/mol )Density (g/mL)Cost (USD)Quantity per mole of product (approx.)Cost per mole of product (USD)
N-methylacetanilide149.19-50/100g149.19 g74.60
N-Bromosuccinimide (NBS)177.98-45/100g195.78 g (1.1 eq)88.10
Carbon Tetrachloride153.821.594710/1L1 L710.00
Total Estimated Cost 872.70

Safety and Environmental Considerations: The primary drawback of this route is the use of carbon tetrachloride, a toxic and ozone-depleting substance that is banned in many countries for most uses.[1] While alternative solvents like acetonitrile or dichloromethane can be used, they also pose environmental and health risks.[2][3][4] N-bromosuccinimide is a hazardous substance that can cause severe skin burns and eye damage.[5][6][7]

Route 2: Schotten-Baumann Acylation of N-methylaniline

This method involves the reaction of N-methylaniline with bromoacetyl chloride or bromoacetyl bromide in the presence of a base to form the desired amide.

Experimental Protocol:

To a solution of N-methylaniline in a suitable solvent such as dichloromethane, an aqueous solution of a base like sodium hydroxide is added. The mixture is cooled in an ice bath, and bromoacetyl chloride is added dropwise with vigorous stirring. The reaction is typically allowed to proceed for a few hours. After completion, the organic layer is separated, washed with water and brine, dried over a suitable drying agent, and the solvent is evaporated. The product is then purified by recrystallization or column chromatography.

Cost and Yield Analysis:

Reagent/SolventMolecular Weight ( g/mol )Density (g/mL)Cost (USD)Quantity per mole of product (approx.)Cost per mole of product (USD)
N-methylaniline107.150.989109/100g107.15 g117.79
Bromoacetyl chloride157.391.8970/25g173.13 g (1.1 eq)484.76
Dichloromethane84.931.3325/1L1 L25.00
Sodium Hydroxide40.00-10/100g44.00 g (1.1 eq)4.40
Total Estimated Cost 631.95

Safety and Environmental Considerations: Bromoacetyl chloride is a highly corrosive and toxic substance that causes severe skin burns and eye damage.[8][9][10][11] Dichloromethane is a volatile organic compound with potential health risks.[2][3][4]

Route 3: Chan-Lam Coupling of 2-bromo-N-phenylacetamide

This modern cross-coupling reaction involves the use of a copper catalyst to form the N-methyl bond. This route first requires the synthesis of 2-bromo-N-phenylacetamide.

Experimental Protocol:

Step 1: Synthesis of 2-bromo-N-phenylacetamide Aniline is dissolved in a suitable solvent like dichloromethane and cooled in an ice bath. Bromoacetyl bromide is added dropwise, followed by a base such as triethylamine. The reaction is stirred for several hours. The mixture is then washed with water, dried, and the solvent is removed. The crude product is purified by recrystallization. A reported yield for this reaction is approximately 85%.

Step 2: Chan-Lam Coupling 2-bromo-N-phenylacetamide is reacted with a methyl source, such as methylboronic acid, in the presence of a copper(II) acetate catalyst and a base like pyridine in a suitable solvent. The reaction is typically stirred at room temperature or with gentle heating. After completion, the reaction mixture is worked up by extraction and purified by column chromatography.

Cost and Yield Analysis:

Reagent/SolventMolecular Weight ( g/mol )Density (g/mL)Cost (USD)Quantity per mole of product (approx.)Cost per mole of product (USD)
Step 1: 2-bromo-N-phenylacetamide
Aniline93.131.0230/100g93.13 g27.94
Bromoacetyl bromide201.832.3250/100g201.83 g100.92
Dichloromethane84.931.3325/1L1 L25.00
Triethylamine101.190.72640/100mL101.19 g28.00
Subtotal (Step 1) 181.86
Step 2: Chan-Lam Coupling
2-bromo-N-phenylacetamide214.06-150/100g214.06 g321.09
Methylboronic acid59.86-60/1g65.85 g (1.1 eq)3951.00
Copper(II) acetate181.63-77/25g18.16 g (0.1 eq)55.44
Dichloromethane84.931.3325/1L1 L25.00
Total Estimated Cost 4534.39

Note: The high cost of methylboronic acid significantly impacts the overall cost of this route. The yield of the Chan-Lam coupling step is not specified and is assumed to be 100% for this calculation.

Safety and Environmental Considerations: Methylboronic acid can cause skin and eye irritation.[12][13][14] Copper(II) acetate is harmful if swallowed and can cause skin and eye irritation.[15][16][17][18]

Route 4: N-methylation of 2-bromo-N-phenylacetamide

This route also starts with the pre-synthesized 2-bromo-N-phenylacetamide and involves a direct methylation of the amide nitrogen.

Experimental Protocol:

Step 1: Synthesis of 2-bromo-N-phenylacetamide (Same as Route 3)

Step 2: N-methylation 2-bromo-N-phenylacetamide is dissolved in a suitable aprotic solvent like tetrahydrofuran (THF). A strong base, such as sodium hydride, is added to deprotonate the amide nitrogen. A methylating agent, typically methyl iodide, is then added, and the reaction is stirred until completion. The reaction is quenched, and the product is extracted and purified, usually by column chromatography.

Cost and Yield Analysis:

Reagent/SolventMolecular Weight ( g/mol )Density (g/mL)Cost (USD)Quantity per mole of product (approx.)Cost per mole of product (USD)
Step 1: 2-bromo-N-phenylacetamide 181.86
Step 2: N-methylation
2-bromo-N-phenylacetamide214.06-150/100g214.06 g321.09
Sodium Hydride (60% in oil)24.00-116/500g44.00 g (1.1 eq)10.21
Methyl Iodide141.942.2886.50/25g156.13 g (1.1 eq)539.00
Tetrahydrofuran (THF)72.110.88950/1L1 L50.00
Total Estimated Cost 1102.16

Note: The yield of the N-methylation step is not specified and is assumed to be 100% for this calculation.

Safety and Environmental Considerations: Sodium hydride is a highly flammable and reactive solid that requires careful handling. Methyl iodide is a toxic and potentially carcinogenic substance.[19][20][21][22][23]

Comparative Analysis and Workflow

Cost_Benefit_Analysis cluster_Routes Synthetic Routes cluster_Analysis Analysis Criteria Route1 Route 1: Wohl-Ziegler Cost Cost Route1->Cost $872.70 (High Solvent Cost) Yield Yield (Uncertain) Route1->Yield Safety Safety/Environment Route1->Safety High (CCl4) Route2 Route 2: Schotten-Baumann Route2->Cost $631.95 (Moderate) Route2->Yield Route2->Safety Moderate (Acyl Chloride) Route3 Route 3: Chan-Lam Coupling Route3->Cost $4534.39 (Very High Reagent Cost) Route3->Yield Route3->Safety Low Route4 Route 4: N-methylation Route4->Cost $1102.16 (High) Route4->Yield Route4->Safety High (NaH, MeI) Conclusion Conclusion Cost->Conclusion Yield->Conclusion Safety->Conclusion

Figure 1. A flowchart illustrating the cost-benefit analysis of the four synthetic routes.

Conclusion

Based on the available data, a definitive "best" route is challenging to determine without experimental validation of the yields for each specific reaction. However, some key takeaways can guide the decision-making process:

  • Route 3 (Chan-Lam Coupling) appears to be the most expensive due to the high cost of methylboronic acid, making it less viable for large-scale synthesis unless a significant improvement in yield and reaction conditions can be achieved.

  • Route 1 (Wohl-Ziegler Bromination) is hampered by the significant safety and environmental concerns associated with carbon tetrachloride, making it an undesirable choice for modern synthetic chemistry.

  • Route 2 (Schotten-Baumann Acylation) presents a moderate cost profile but involves the use of corrosive and hazardous bromoacetyl chloride.

  • Route 4 (N-methylation) has a relatively high cost, primarily due to the price of methyl iodide, and involves highly reactive and hazardous reagents like sodium hydride and methyl iodide.

For initial laboratory-scale synthesis and exploration, Route 2 (Schotten-Baumann Acylation) may offer a reasonable balance between cost and procedural simplicity, provided appropriate safety measures are strictly followed. For larger-scale production, further optimization of any of these routes to improve yields and replace hazardous reagents would be necessary. The two-step approaches (Routes 3 and 4) are heavily dependent on the efficiency of both the initial synthesis of 2-bromo-N-phenylacetamide and the subsequent methylation step. A high yield in the first step is crucial to make these routes economically viable.

Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the scale of production, available budget, and the laboratory's capabilities for handling hazardous materials. Experimental verification of the yields for each route is strongly recommended before committing to a specific synthetic pathway.

References

A Comparative Efficacy Analysis of 2-bromo-N-methyl-N-phenylacetamide and Other Alkylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the alkylating agent 2-bromo-N-methyl-N-phenylacetamide and its potential efficacy in relation to established alkylating agents used in research and cancer therapy. Due to a lack of direct comparative studies on this compound in publicly available literature, this guide will focus on its expected activity based on structure-activity relationships of similar α-haloacetamides and compare this inferred potential with the well-documented efficacy of conventional alkylating agents.

Introduction to Alkylating Agents

Alkylating agents are a class of highly reactive compounds that exert their biological effects by covalently attaching alkyl groups to nucleophilic sites on cellular macromolecules, most notably DNA. This modification can lead to DNA damage, disruption of DNA replication and transcription, and ultimately, cell death (apoptosis). Their significant impact on rapidly proliferating cells has made them a cornerstone of cancer chemotherapy for decades.

These agents are broadly classified based on their chemical structure, including nitrogen mustards (e.g., cyclophosphamide, melphalan, chlorambucil), nitrosoureas, alkyl sulfonates, and others. The reactivity and specificity of each agent are dictated by its unique chemical properties.

Efficacy Comparison of Alkylating Agents

Table 1: Comparative Cytotoxicity of Alkylating Agents and Related Compounds

Compound ClassSpecific AgentCancer Cell LineIC50 (µM)Reference
Nitrogen Mustards MelphalanVariousVaries widelyN/A
ChlorambucilVariousVaries widelyN/A
CyclophosphamideVariousVaries widelyN/A
Phenylacetamide Derivatives 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamidePC3 (Prostate)52[1][2][3]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamidePC3 (Prostate)80[1][2][3]
N-Butyl-2-(2-chlorophenyl)acetamideMDA-MB-468 (Breast)~0.6[4]
N-Butyl-2-(4-fluorophenyl)acetamideMCF-7 (Breast)~0.7[4]
Inferred Potential This compound N/A Data not available

Note: IC50 values are highly dependent on the specific cell line and experimental conditions. This table is for illustrative purposes and direct comparison across different studies should be made with caution.

Signaling Pathways and Experimental Workflows

The mechanism of action of alkylating agents and the workflow for evaluating their efficacy can be visualized through the following diagrams.

Alkylating_Agent_Pathway General Signaling Pathway of DNA Alkylating Agents AlkylatingAgent Alkylating Agent DNA Cellular DNA AlkylatingAgent->DNA Enters Cell DNA_Alkylation DNA Alkylation (e.g., N7 of Guanine) DNA->DNA_Alkylation Reacts with DNA_Damage DNA Damage (Strand Breaks, Cross-linking) DNA_Alkylation->DNA_Damage CellCycleArrest Cell Cycle Arrest (G2/M Phase) DNA_Damage->CellCycleArrest Triggers DNARepair DNA Repair Mechanisms CellCycleArrest->DNARepair Allows time for Apoptosis Apoptosis (Programmed Cell Death) CellCycleArrest->Apoptosis If damage is irreparable DNARepair->DNA Successful Repair Experimental_Workflow Workflow for Comparing Alkylating Agent Efficacy cluster_0 In Vitro Analysis cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Comparison CellCulture 1. Select & Culture Cancer Cell Lines Treatment 2. Treat cells with serial dilutions of Alkylating Agents (Test Compound vs. Standards) CellCulture->Treatment CytotoxicityAssay 3. Cytotoxicity Assay (e.g., MTT, SRB) Treatment->CytotoxicityAssay DNA_Damage_Assay 5. DNA Damage Assay (e.g., Comet Assay, γH2AX staining) Treatment->DNA_Damage_Assay CellCycle_Analysis 6. Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle_Analysis Apoptosis_Assay 7. Apoptosis Assay (e.g., Annexin V/PI staining) Treatment->Apoptosis_Assay IC50 4. Determine IC50 Values CytotoxicityAssay->IC50 DataAnalysis 8. Compare IC50 values and mechanistic data IC50->DataAnalysis DNA_Damage_Assay->DataAnalysis CellCycle_Analysis->DataAnalysis Apoptosis_Assay->DataAnalysis EfficacyConclusion 9. Conclude Relative Efficacy DataAnalysis->EfficacyConclusion

References

A Comparative Guide to the Bioactivity of N-Phenylacetamide Derivatives: Focus on Anticonvulsant Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the potential biological activity of 2-bromo-N-methyl-N-phenylacetamide and its analogs, with a primary focus on their anticonvulsant properties. Due to a lack of direct experimental data for this compound, this document extrapolates from published studies on structurally related N-phenylacetamide derivatives. We present a review of common experimental protocols, comparative data on the efficacy of alternative compounds, and visualizations of relevant biological pathways and experimental workflows. This guide aims to serve as a valuable resource for researchers investigating novel anticonvulsant agents.

Introduction

N-phenylacetamide derivatives represent a versatile class of compounds with a wide range of reported biological activities, including antimicrobial, anticancer, and anticonvulsant effects.[1][2][3] The core structure, consisting of a phenyl ring attached to an acetamide group, allows for extensive chemical modifications, leading to a diverse library of compounds with varied pharmacological profiles. This guide specifically explores the potential anticonvulsant activity of this compound by examining the established biological effects of its structural analogs.

Comparative Analysis of Anticonvulsant Activity

While no direct experimental data for the anticonvulsant activity of this compound is currently available in the public domain, studies on similar N-substituted phenylacetamides have demonstrated significant efficacy in preclinical models of epilepsy.[4][5] The primary assays used to determine anticonvulsant potential are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazol (scPTZ) test.[5] The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is used to identify compounds that may be effective against absence seizures.

Below is a summary of the anticonvulsant activity of representative N-phenylacetamide derivatives from published studies.

Table 1: Anticonvulsant Activity of Selected N-Phenylacetamide Derivatives

CompoundAnimal ModelTestDose (mg/kg)Activity (% Protection or ED₅₀)Neurological Deficit (TD₅₀, mg/kg)Protective Index (TD₅₀/ED₅₀)Reference
4-Amino-N-(2,6-dimethylphenyl)acetamideMouseMES50.5 (ED₅₀)50% protection>300>5.9[5]
4-Amino-N-(2,6-dimethylphenyl)acetamideMousescPTZ93.2 (ED₅₀)50% protection>300>3.2[5]
N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamideMouseMES100Protection observed at 0.5hNot ReportedNot Reported[4]
N-(3-chlorophenyl)-2-morpholino-acetamideMouseMES100 (0.5h), 300 (4h)Protection at both time pointsNot ReportedNot Reported[4]

*ED₅₀: Median effective dose required to produce a therapeutic effect in 50% of the population. *TD₅₀: Median toxic dose required to produce a toxic effect in 50% of the population. *Protective Index (PI): A measure of the selectivity of a drug's anticonvulsant effect. A higher PI indicates a wider margin between the therapeutic and toxic doses.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data table.

Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Animal Model: Male albino mice (20-25 g).

  • Procedure:

    • The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

    • After a predetermined time interval (e.g., 30 minutes or 4 hours), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

    • The abolition of the hind limb tonic extensor component of the seizure is recorded as the endpoint for protection.

  • Data Analysis: The median effective dose (ED₅₀) is calculated using probit analysis.

Subcutaneous Pentylenetetrazol (scPTZ) Test

The scPTZ test is used to identify anticonvulsant drugs that may be effective in treating absence seizures.

  • Animal Model: Male albino mice (18-25 g).

  • Procedure:

    • The test compound is administered i.p. or p.o. at various doses.

    • After a specific time, a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously.

    • The absence of clonic seizures for at least 5 seconds within a 30-minute observation period is considered the endpoint for protection.

  • Data Analysis: The ED₅₀ is determined using probit analysis.

Neurological Deficit (Rotorod) Test

This test assesses the potential for a compound to cause motor impairment.

  • Animal Model: Male albino mice.

  • Procedure:

    • Mice are trained to remain on a rotating rod (e.g., 6 rpm for 1 minute).

    • The test compound is administered, and at the time of peak effect, the animals are placed back on the rotating rod.

    • The inability of an animal to maintain its balance on the rod for a predetermined time (e.g., 1 minute) in three successive trials is indicative of neurological deficit.

  • Data Analysis: The median toxic dose (TD₅₀) is calculated.

Visualization of Experimental Workflow and Potential Mechanism

Experimental Workflow for Anticonvulsant Screening

The following diagram illustrates a typical workflow for screening and evaluating potential anticonvulsant compounds.

G cluster_0 Preclinical Screening cluster_1 Lead Optimization & Further Studies A Compound Synthesis (e.g., this compound) B Acute Toxicity Assessment A->B C MES Test B->C D scPTZ Test B->D E Rotorod Test (Neurological Deficit) C->E D->E F Active Compound Identification E->F G Structure-Activity Relationship (SAR) Studies F->G H Mechanism of Action Studies F->H G cluster_0 Neuronal Membrane cluster_1 Cellular Effect Na_channel Voltage-Gated Sodium Channel Na_influx Na+ Influx Reduced_Excitability Reduced Neuronal Excitability Na_channel->Reduced_Excitability Inhibition of Compound N-Phenylacetamide Derivative Compound->Na_channel Blockade Action_Potential Action Potential Propagation Action_Potential->Na_channel Activation

References

literature review of the synthetic utility of 2-bromo-N-methyl-N-phenylacetamide versus similar reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-bromo-N-methyl-N-phenylacetamide and its chloro- and iodo- analogs. These reagents are versatile alkylating agents used to introduce the N-methyl-N-phenylacetamido moiety, a common scaffold in medicinal chemistry. The comparison is based on established principles of chemical reactivity and available literature data.

Overview of Physicochemical Properties

The fundamental differences in the physicochemical properties of 2-chloro-, 2-bromo-, and 2-iodo-N-methyl-N-phenylacetamide are dictated by the halogen substituent. These properties influence their reactivity, stability, and handling requirements. While data for the N-methylated iodo-analog is not directly available, properties for the closely related 2-iodo-N-phenylacetamide are included for a reasonable comparison.

Table 1: Comparison of Physicochemical Properties

Property2-chloro-N-methyl-N-phenylacetamideThis compound2-iodo-N-phenylacetamide (analog)
CAS Number 2620-05-5[1]29182-97-67212-28-4[2]
Molecular Formula C₉H₁₀ClNO[3]C₉H₁₀BrNOC₈H₈INO[4]
Molecular Weight 183.63 g/mol [3]228.09 g/mol 261.06 g/mol [4]
Appearance Colorless block crystals[3]SolidLiquid / Solid[2]
Melting Point Not specifiedNot specified143-146 °C[2]

Comparative Reactivity in Nucleophilic Substitution

The primary synthetic application of these reagents is in Sₙ2 reactions, where they act as electrophiles. The reactivity is almost entirely governed by the stability of the halide anion formed as the leaving group. Better leaving groups lead to faster reaction rates. The established order of leaving group ability for halides is I⁻ > Br⁻ > Cl⁻.

This trend is a direct consequence of the bond strength between the carbon and the halogen, which decreases down the group (C-Cl > C-Br > C-I), and the stability of the resulting anion in solution.[5] Therefore, the expected order of reactivity for these alkylating agents is:

2-iodo- > 2-bromo- > 2-chloro-N-methyl-N-phenylacetamide

While direct kinetic studies comparing these specific reagents are scarce in the literature, this reactivity trend is a cornerstone of organic chemistry.[5] The choice of reagent thus involves a trade-off:

  • 2-iodo-N-methyl-N-phenylacetamide : Most reactive, allowing for milder reaction conditions (lower temperatures, weaker bases) and shorter reaction times. However, it is typically the most expensive and potentially the least stable.

  • 2-chloro-N-methyl-N-phenylacetamide : Least reactive, often requiring more forcing conditions (higher temperatures, stronger bases, longer reaction times) to achieve comparable yields. It is generally the most stable and cost-effective.

  • This compound : Offers a balance between reactivity, stability, and cost, making it a widely used reagent for a broad range of applications.

G cluster_reactivity Comparative Reactivity in SN2 Alkylation cluster_factors Governing Factors Iodo 2-Iodo-N-methyl-N-phenylacetamide (Most Reactive) Bromo This compound (Balanced Reactivity) Iodo->Bromo Better Leaving Group (I⁻) Leaving Group Ability Leaving Group Ability (I⁻ > Br⁻ > Cl⁻) Iodo->Leaving Group Ability Chloro 2-Chloro-N-methyl-N-phenylacetamide (Least Reactive) Bromo->Chloro Poorer Leaving Group (Cl⁻) C-X Bond Strength C-X Bond Strength (C-I < C-Br < C-Cl) Chloro->C-X Bond Strength

Logical relationship of reactivity for 2-halo-N-methyl-N-phenylacetamides.

Synthetic Applications and Experimental Data

These reagents are employed to alkylate a variety of nucleophiles. Although direct comparative yield data is limited, the literature provides examples of their utility in different reaction types.

Table 2: Summary of Synthetic Applications

Reaction TypeNucleophileReagent ClassRepresentative Yields & Conditions
N-Alkylation Amines, Anilines, Heterocycles2-Bromo- and 2-Chloro- acetamidesGenerally good to excellent yields. Often requires a base (e.g., K₂CO₃, Et₃N) in a polar aprotic solvent (e.g., DMF, Acetonitrile).[6][7]
S-Alkylation Thiols, Thiophenols2-ChloroacetamidesHigh yields are typical. The high nucleophilicity of sulfur often allows for milder conditions compared to N-alkylation.
O-Alkylation Phenols, Carboxylic Acids2-Bromo- and 2-Chloro- acetamidesRequires a relatively strong base (e.g., NaH, K₂CO₃) to deprotonate the hydroxyl group. Can be lower yielding than N- or S-alkylation due to the lower nucleophilicity of oxygen.[7][8]
C-Alkylation Enolates (from malonates, etc.)2-BromoacetamidesRequires a strong base (e.g., NaH, LDA) to generate the carbon nucleophile. Yields can be variable and sensitive to steric hindrance.[9]

Note: The data presented is compiled from studies on various N-substituted phenylacetamides and should be interpreted as representative of the reagent class.

Experimental Protocols

Below are representative protocols for the synthesis of a 2-halo-N-methyl-N-phenylacetamide reagent and its subsequent use in an N-alkylation reaction.

Protocol 1: Synthesis of 2-Chloro-N-methyl-N-phenylacetamide [3]

  • Dissolve N-methylaniline (0.02 mol) and pyridine (0.03 mol) in chloroform (20 mL) in a flask placed in an ice-water bath.

  • Add a solution of chloroacetyl chloride (0.02 mol) in chloroform dropwise to the stirred reaction mixture.

  • Allow the mixture to warm to room temperature and continue stirring for 3.5 hours.

  • Collect the solid product by suction filtration.

  • Purify the solid by washing successively with water, 0.5 M HCl, and 0.5 M NaOH, followed by distilled water.

  • Recrystallize the product from ethanol to obtain colorless crystals.

Protocol 2: General N-Alkylation of an Amine

This protocol is a generalized procedure for the alkylation of a primary or secondary amine using a 2-halo-N-methyl-N-phenylacetamide.

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine substrate (1.0 eq), a suitable base such as anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and a polar aprotic solvent like anhydrous dimethylformamide (DMF).

  • Add the 2-halo-N-methyl-N-phenylacetamide (1.1 eq) to the stirred suspension.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C). The choice of temperature depends on the reactivity of the halide (chloro- analogs may require higher temperatures than bromo- or iodo-).

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G start Start: Assemble Dry Glassware under Inert Atmosphere reagents Combine Nucleophile (Amine), Base (K2CO3), and Solvent (DMF) start->reagents add_electrophile Add 2-Halo-N-methyl-N-phenylacetamide reagents->add_electrophile react Heat and Stir Reaction Mixture (e.g., 60-80 °C) add_electrophile->react monitor Monitor Progress by TLC/LC-MS react->monitor monitor->react Incomplete workup Quench with Water and Extract with Organic Solvent monitor->workup Complete purify Dry, Concentrate, and Purify (e.g., Column Chromatography) workup->purify product Isolate and Characterize Final N-Alkylated Product purify->product

General experimental workflow for an N-alkylation reaction.

Conclusion

The choice between 2-chloro-, 2-bromo-, and 2-iodo-N-methyl-N-phenylacetamide for a synthetic transformation depends on a balance of required reactivity, reagent stability, and cost. The bromo- derivative, this compound, often represents the optimal choice, providing good reactivity under accessible conditions without the higher cost and potential instability of the iodo- analog. The chloro- derivative is a viable, cost-effective alternative when slower reactivity can be tolerated or overcome with more forcing conditions. Researchers should select the appropriate reagent based on the nucleophilicity of their substrate and the desired reaction parameters.

References

A Comparative Guide to the Performance of 2-bromo-N-methyl-N-phenylacetamide in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the performance of 2-bromo-N-methyl-N-phenylacetamide in various solvent systems. Understanding the behavior of this reagent in different solvents is critical for optimizing reaction conditions, ensuring stability, and developing robust synthetic protocols. This document outlines detailed experimental methodologies for assessing key performance indicators and presents a comparative analysis with analogous haloacetamide derivatives.

Introduction

This compound is a versatile reagent in organic synthesis, frequently employed in the alkylation of nucleophiles. The choice of solvent can significantly impact its solubility, stability, and reactivity, thereby influencing reaction yield, purity, and kinetics. This guide details standardized protocols to quantify these parameters, enabling researchers to make informed decisions on solvent selection for specific applications.

Comparative Performance Analysis

To provide a thorough evaluation, the performance of this compound is compared against its chloro- and iodo- analogs:

  • Alternative 1: 2-chloro-N-methyl-N-phenylacetamide

  • Alternative 2: 2-iodo-N-methyl-N-phenylacetamide

The following sections detail the experimental procedures to generate comparative data for these compounds across a range of common laboratory solvents.

Data Presentation: Comparative Performance Metrics

The following tables are designed to summarize the quantitative data obtained from the experimental protocols outlined in this guide.

Table 1: Solubility of Haloacetamides in Various Solvents at 25°C

SolventThis compound (mg/mL)2-chloro-N-methyl-N-phenylacetamide (mg/mL)2-iodo-N-methyl-N-phenylacetamide (mg/mL)
MethanolExperimental DataExperimental DataExperimental Data
EthanolExperimental DataExperimental DataExperimental Data
AcetoneExperimental DataExperimental DataExperimental Data
DichloromethaneExperimental DataExperimental DataExperimental Data
Ethyl AcetateExperimental DataExperimental DataExperimental Data
Dimethylformamide (DMF)Experimental DataExperimental DataExperimental Data
Dimethyl Sulfoxide (DMSO)Experimental DataExperimental DataExperimental Data
AcetonitrileExperimental DataExperimental DataExperimental Data
TolueneExperimental DataExperimental DataExperimental Data
WaterExperimental DataExperimental DataExperimental Data

Table 2: Stability of Haloacetamides in Selected Solvents at 25°C (t1/2 in hours)

SolventThis compound2-chloro-N-methyl-N-phenylacetamide2-iodo-N-methyl-N-phenylacetamide
MethanolExperimental DataExperimental DataExperimental Data
DichloromethaneExperimental DataExperimental DataExperimental Data
AcetonitrileExperimental DataExperimental DataExperimental Data
Water (pH 7)Experimental DataExperimental DataExperimental Data

Table 3: Relative Reaction Rates of Haloacetamides with a Standard Nucleophile (e.g., Sodium Azide) in Acetonitrile at 25°C

CompoundRelative Rate Constant (krel)
This compoundExperimental Data
2-chloro-N-methyl-N-phenylacetamideExperimental Data
2-iodo-N-methyl-N-phenylacetamideExperimental Data

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Solubility Determination: The Shake-Flask Method.[1][2][3][4][5]

This protocol outlines the equilibrium solubility determination using the widely accepted shake-flask method.

Objective: To determine the saturation solubility of the test compound in a given solvent at a constant temperature.

Materials:

  • Test compound (this compound or alternative)

  • Selected solvents (see Table 1)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of the solid test compound to a vial containing a known volume of the selected solvent.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C).

  • Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow undissolved solids to settle.

  • Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial.

  • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the concentration of the dissolved compound using a validated HPLC-UV or UV-Vis spectrophotometric method.

  • Calculate the solubility in mg/mL.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid to known volume of solvent B Seal vial A->B C Agitate at constant temperature (24-48h) B->C D Settle undissolved solids C->D E Filter supernatant D->E F Dilute filtrate E->F G Analyze by HPLC-UV or UV-Vis F->G H Calculate solubility G->H

Shake-Flask Solubility Determination Workflow
Stability Assessment: HPLC-UV Method.[6][7][8][9][10]

This protocol describes a stability-indicating HPLC-UV method to determine the rate of degradation of the test compound in solution.

Objective: To evaluate the chemical stability of the test compound in different solvents over time.

Materials:

  • Test compound

  • Selected solvents (see Table 2)

  • Volumetric flasks

  • HPLC vials

  • HPLC system with a photodiode array (PDA) or UV detector

  • A suitable HPLC column (e.g., C18)

Procedure:

  • Prepare a stock solution of the test compound in the chosen solvent at a known concentration.

  • Transfer aliquots of the stock solution into several HPLC vials.

  • Store the vials at a constant temperature (e.g., 25°C), protected from light.

  • At specified time intervals (e.g., 0, 2, 4, 8, 24, 48, 72 hours), inject a sample onto the HPLC system.

  • Monitor the decrease in the peak area of the parent compound and the appearance of any degradation products.

  • The HPLC method should be capable of separating the parent compound from its potential degradants.

  • Plot the natural logarithm of the parent compound concentration versus time to determine the first-order degradation rate constant (k).

  • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare stock solution in solvent B Aliquot into HPLC vials A->B C Store at constant temperature B->C D Inject samples at time intervals C->D t = 0, 2, 4... hrs E Monitor peak area by HPLC-UV D->E F Calculate degradation rate and half-life E->F

HPLC-Based Stability Study Workflow
Reaction Kinetics: NMR Spectroscopy

This protocol details the use of Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the progress of a reaction and determine its kinetics.

Objective: To determine the relative reaction rates of the haloacetamides with a standard nucleophile.

Materials:

  • Test compound and alternatives

  • Standard nucleophile (e.g., sodium azide)

  • Deuterated solvent (e.g., Acetonitrile-d3)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • In an NMR tube, dissolve a known concentration of the test compound and an internal standard in the deuterated solvent.

  • Acquire an initial NMR spectrum (t=0).

  • Add a known concentration of the nucleophile to the NMR tube and start the timer.

  • Acquire a series of 1H NMR spectra at regular time intervals.

  • Integrate the signals corresponding to a non-reacting proton of the starting material and a proton of the product.

  • Plot the concentration of the starting material versus time to determine the rate law and the rate constant of the reaction.

  • Compare the rate constants obtained for the different haloacetamides to determine their relative reactivities.

G A Dissolve reactant and internal standard in deuterated solvent in NMR tube B Acquire initial NMR spectrum (t=0) A->B C Add nucleophile and start reaction B->C D Acquire NMR spectra at regular time intervals C->D E Integrate reactant and product signals D->E F Plot concentration vs. time and determine rate constant E->F

NMR-Based Reaction Kinetics Workflow

Conclusion

The selection of an appropriate solvent is paramount for the successful application of this compound in chemical synthesis. The experimental protocols detailed in this guide provide a robust framework for a comprehensive evaluation of its solubility, stability, and reactivity in comparison to its chloro- and iodo- counterparts. By systematically generating and comparing these performance metrics, researchers can optimize reaction conditions, improve yields, and ensure the reproducibility of their synthetic procedures.

Safety Operating Guide

Safe Disposal of 2-bromo-N-methyl-N-phenylacetamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance on the proper disposal procedures for 2-bromo-N-methyl-N-phenylacetamide, ensuring the safety of laboratory personnel and compliance with environmental regulations. As a halogenated organic compound, this substance requires disposal as hazardous waste.

Immediate Safety and Disposal Protocol

The primary and mandatory route for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) office for collection and subsequent disposal by a licensed hazardous waste contractor.[1] On-site treatment of this chemical is not recommended.

Key Hazard Information:

This compound is classified as acutely toxic if swallowed and must be handled with care.[2] Adherence to safety protocols is critical during handling and disposal.

Identifier Information
Chemical Name This compound
CAS Number 29182-97-6
Molecular Formula C₉H₁₀BrNO
Physical Form Solid
GHS Pictogram GHS06 (Skull and Crossbones)
Signal Word Danger[2]
Hazard Class Acute Toxicity 3 (Oral)[2]
Hazard Statement H301: Toxic if swallowed[2]
Precautionary Statement P501: Dispose of contents/container to an approved waste disposal plant[2][3][4][5][6][7]
Waste Classification Halogenated Organic Hazardous Waste[8]

Experimental Protocols: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe segregation, collection, storage, and disposal of this compound waste.

1. Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing appropriate PPE:

  • Gloves: Double nitrile or Viton gloves.

  • Eye Protection: Chemical splash goggles.

  • Protective Clothing: A fully-buttoned lab coat.[3]

2. Waste Segregation and Collection

Proper segregation is crucial to prevent dangerous reactions and ensure compliant disposal.

  • Identify as Halogenated Waste: As a brominated organic compound, this compound must be categorized as halogenated organic waste.[8]

  • Designated Waste Container: Collect all waste containing this chemical in a dedicated, leak-proof container made of a compatible material such as polyethylene.

  • Avoid Mixing:

    • Do NOT mix with non-halogenated organic waste. Keeping these waste streams separate can reduce disposal costs.[9][10]

    • Do NOT mix with incompatible materials such as acids, bases, metals, or oxidizing agents in the same waste container.[11]

  • Container Management: Keep the waste container securely closed except when adding waste.[9][12]

3. Labeling

Accurate labeling of waste containers is a critical safety and regulatory requirement.

  • Affix a "Hazardous Waste" Tag: As soon as the first drop of waste is added, the container must be labeled with a university or company-approved hazardous waste tag.[9][12]

  • Complete Chemical Name: Clearly write the full chemical name, "this compound," on the label. Do not use abbreviations or chemical formulas.[12]

  • Identify Constituents: List all chemical constituents and their approximate percentages on the tag.[9]

  • Hazard Identification: Check the applicable hazard boxes on the tag (e.g., Toxic).[9]

4. Storage

Safe interim storage of the waste container is essential to prevent accidents.

  • Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[11][9]

  • Ventilation: Store containers in a cool, dry, and well-ventilated area, such as under a fume hood designed for chemical storage.

  • Visibility: Ensure the hazardous waste tag is clearly visible at all times.[9]

5. Request for Disposal

  • Contact EHS: Once the container is three-quarters full, or as per your institution's policy, request a waste collection from your Environmental Health and Safety (EHS) department.[9]

  • Final Disposal Method: The waste will be handled by a licensed contractor for disposal, typically via controlled incineration at a regulated hazardous waste facility.[8][13]

  • Prohibition: Never dispose of this compound or any halogenated solvent down the drain.[11]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G A Waste Generation (this compound) B Step 1: Identify as Halogenated Hazardous Waste A->B C Step 2: Segregate & Collect in Labeled, Compatible Container B->C D Is the container compatible and dedicated to halogenated waste? C->D E Step 3: Store in Designated Area with Secondary Containment D->E Yes H STOP Obtain Correct Container D->H No F Step 4: Request Pickup from EHS Office E->F G Final Disposal by Licensed Contractor F->G

Caption: Disposal workflow for this compound.

References

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.